1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Description
Properties
IUPAC Name |
1-(oxan-2-yl)indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUKYBXQNXUXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC=CC(=C3C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656784 | |
| Record name | 1-(Oxan-2-yl)-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053655-57-4 | |
| Record name | 1-(Oxan-2-yl)-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine chemical structure
An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine: Synthesis, Characterization, and Potential Applications
Authored by: A Senior Application Scientist
Foreword: This technical guide provides a comprehensive overview of the chemical entity this compound, a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation, and potential pharmacological relevance. The information presented herein is a synthesis of established chemical principles and data from reputable sources, intended to serve as a foundational resource for further investigation and application.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2][3] Indazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] Many indazole-containing compounds have been developed as potent kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation and survival.[4]
The subject of this guide, this compound, combines the pharmacologically significant 4-aminoindazole core with a tetrahydropyranyl (THP) protecting group. The amino group at the C4 position can serve as a crucial hydrogen bond donor in interactions with biological targets, while the THP group offers a means of selectively protecting the N1 position of the indazole ring during multi-step syntheses.[5] This makes the compound a valuable intermediate for the development of more complex and potentially more potent drug candidates.[5]
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1053655-57-4 | [6][7] |
| Molecular Formula | C₁₂H₁₅N₃O | [6][7][8] |
| Molecular Weight | 217.27 g/mol | [6][7][8] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [7] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [8] |
| SMILES | C1CCOC(C1)N2C3=CC=CC(=C3C=N2)N | [8] |
| InChI Key | VXUKYBXQNXUXQM-UHFFFAOYSA-N |
Synthesis and Mechanism
The synthesis of this compound is achieved through the N-protection of the starting material, 4-amino-1H-indazole, with 3,4-dihydro-2H-pyran (DHP). This reaction is typically catalyzed by an acid.
Reaction Mechanism
The mechanism for the THP protection of an indazole involves the acid-catalyzed activation of DHP to form a resonance-stabilized oxocarbenium ion. The indazole, acting as a nucleophile, then attacks this electrophilic intermediate. The regioselectivity of this reaction (attack at N1 vs. N2) can be influenced by steric and electronic factors of the indazole substrate. For many indazoles, the N1-protected product is thermodynamically favored.
Caption: Generalized mechanism for the acid-catalyzed THP protection of an indazole.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established methods for the THP protection of N-heterocycles.[9]
Materials:
-
4-Amino-1H-indazole
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (PTSA) or other suitable acid catalyst
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stirred solution of 4-amino-1H-indazole in anhydrous DCM at room temperature, add a catalytic amount of PTSA.
-
Slowly add 3,4-dihydro-2H-pyran (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure this compound.
Caption: A typical experimental workflow for the synthesis of the title compound.
Structural Elucidation and Characterization
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5]
Predicted Spectroscopic Data:
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons of the indazole ring (multiple signals in the aromatic region).- A characteristic signal for the anomeric proton of the THP group (CH-O), typically a doublet of doublets.- Methylene protons of the THP ring (multiple signals in the aliphatic region).- A broad signal for the amino (NH₂) protons. |
| ¹³C NMR | - Aromatic carbons of the indazole ring.- The anomeric carbon of the THP group.- Aliphatic carbons of the THP ring. |
| Mass Spec. (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight (217.27).- A prominent fragment ion corresponding to the loss of the THP group. |
Pharmacological Relevance and Future Perspectives
While specific biological activity data for this compound is not extensively reported in the public domain, the well-established pharmacological importance of the aminoindazole scaffold provides a strong rationale for its utility in drug discovery.
Aminoindazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[4] For instance, certain substituted indazoles have shown potent inhibitory activity against kinases such as lymphocyte-specific kinase (Lck) and have been explored as potential anticancer agents.[10] The 4-amino group is often a key pharmacophoric feature, participating in crucial hydrogen bonding interactions within the ATP-binding pocket of these enzymes.
The THP-protected compound serves as a versatile intermediate, allowing for further chemical modifications at other positions of the indazole ring or at the amino group itself. Subsequent deprotection of the THP group under acidic conditions can then unveil the N1-H of the indazole, which may also be important for biological activity or for further functionalization.
Caption: A simplified representation of a kinase signaling pathway that can be targeted by indazole-based inhibitors.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its structure provides a versatile platform for the development of more complex molecules. The established biological importance of the aminoindazole scaffold, particularly in the context of kinase inhibition, underscores the potential of this compound as a key building block in the discovery of novel therapeutics. Further research into the specific biological activities of this compound and its derivatives is warranted and could lead to the identification of new drug candidates for a variety of diseases.
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A Technical Guide to the Physicochemical Properties of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, a heterocyclic compound of significant interest to medicinal chemistry and drug discovery professionals. The indazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, making a thorough understanding of its derivatives essential for rational drug design.[1] This document consolidates available data on the compound's identity, structural characteristics, solubility, reactivity, and safety profile. Furthermore, it presents detailed, field-proven experimental protocols for key analytical procedures, including solubility determination and structural elucidation by X-ray crystallography, designed to support researchers in their laboratory workflows.
Compound Identification and Structure
This compound is a derivative of 4-aminoindazole, where the indazole nitrogen at position 1 is protected by a tetrahydropyran (THP) group. This protecting group is common in organic synthesis to increase lipophilicity and modulate the reactivity of the N-H group. The core structure combines the aromatic, bicyclic indazole system with a primary amine and a bulky, aliphatic ether group.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Amino-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, 1-(oxan-2-yl)-1H-indazol-4-amine |
| CAS Number | 1053655-57-4[2][3] |
| Molecular Formula | C₁₂H₁₅N₃O[2][3] |
| Molecular Weight | 217.27 g/mol [3] |
| InChI Key | VXUKYBXQNXUXQM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)N2C3=CC=CC(=C3C=N2)N[2] |
Chemical Structure:
Core Physicochemical Properties
The physical state and storage requirements are critical for maintaining the integrity of the compound for research applications.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Purity | ≥95% (Typical) | [3] |
| Storage Temperature | 2-8°C | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere. | [2] |
Solubility Profile
The solubility of a compound is fundamental to its handling in experimental settings, including reaction workups, purification, and formulation for biological assays. The structure of this compound suggests a complex solubility profile. The primary amine at the 4-position provides a basic handle for aqueous solubility in acidic conditions, while the indazole ring and the THP group contribute significant lipophilic character.
Amines are considered weak bases and their solubility in aqueous acid is a result of the formation of a more soluble ammonium salt.[4][5][6] A systematic approach is required to determine its solubility across different solvent types.
Logical Workflow for Solubility Assessment
Caption: Workflow for determining the solubility class of an organic amine.
Experimental Protocol for Solubility Determination
This protocol is adapted from standard qualitative organic analysis procedures.[5][7]
-
Preparation : Label four separate small test tubes (e.g., 13x100 mm). Accurately weigh approximately 25 mg of this compound into each tube.
-
Water Solubility :
-
To the first tube, add 0.75 mL of deionized water in three 0.25 mL portions.
-
After each addition, stir vigorously with a glass rod or vortex for at least 30 seconds.
-
Observe the mixture. If a homogeneous solution forms, the compound is water-soluble. Test the resulting solution with pH paper. An amine should yield a basic pH (typically >8).[5]
-
-
Acid Solubility (5% HCl) :
-
To the second tube, add 0.75 mL of 5% aqueous HCl.
-
Stir vigorously. The causality for this test is the acid-base reaction between the hydrochloric acid and the basic 4-amino group, which should form the highly polar and water-soluble ammonium chloride salt.
-
Observe for complete dissolution. If the compound was insoluble in water but dissolves in 5% HCl, it is classified as an organic base.[7]
-
-
Base Solubility (5% NaOH) :
-
To the third tube, add 0.75 mL of 5% aqueous NaOH.
-
Stir vigorously. Given the absence of strongly acidic protons (the indazole N-H is protected), the compound is not expected to dissolve. This step serves as a negative control.
-
-
Organic Solvent Solubility :
-
To the fourth tube, add 0.75 mL of a common organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol).
-
Stir vigorously and observe for dissolution. The compound is expected to be soluble in many common organic solvents due to its significant nonpolar surface area.
-
Predicted Solubility Summary
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble to Insoluble | The large, nonpolar THP and indazole moieties likely dominate the hydrophilic contribution of the amine group. |
| 5% Aqueous HCl | Soluble | The basic 4-amino group will be protonated to form a water-soluble ammonium salt.[4] |
| 5% Aqueous NaOH | Insoluble | The compound lacks a sufficiently acidic proton to be deprotonated by a weak base. |
| Methanol, Dichloromethane | Soluble | "Like dissolves like"; the compound has significant organic character. |
Acidity, Basicity, and Lipophilicity
pKa (Acid Dissociation Constant)
The parent indazole ring is amphoteric, meaning it can act as both an acid and a base.[8]
-
Protonation (Basicity) : The pyrazole ring can be protonated. For the parent 1H-indazole, the pKa of the conjugate acid (indazolium) is approximately 1.04-1.31.[1][8]
-
Deprotonation (Acidity) : The N-H proton can be removed. For 1H-indazole, this pKa is approximately 13.86.[1][8]
For this compound:
-
The acidic N-H proton of the indazole is replaced by the THP group, so the high pKa value is no longer relevant.
-
The primary basic center is the 4-amino group. Aromatic amines are typically less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system.
-
The indazole ring itself is a very weak base.
Therefore, the most relevant pKa is that of the conjugate acid of the 4-amino group. This value is expected to be in the range of 3-5, typical for anilines.
LogP (Partition Coefficient)
LogP, the logarithm of the partition coefficient between octanol and water, is a critical measure of a compound's lipophilicity. It is a key predictor of pharmacokinetic properties like absorption and membrane permeability.
-
The parent compound, 4-amino-1H-indazole, has a computed XLogP3 value of 0.9.[9]
-
The addition of the tetrahydropyran (THP) group, which consists of five methylene groups and an ether oxygen, will substantially increase the lipophilicity.
Expert Estimation : The LogP value for this compound is predicted to be significantly higher than 0.9, likely in the range of 2.0 to 2.5 .
| Parameter | Estimated Value | Basis of Estimation |
| pKa (Basic) | 3.0 - 5.0 | Based on the 4-amino group, analogous to substituted anilines. |
| LogP | 2.0 - 2.5 | Based on the XLogP3 of the parent amine plus the lipophilic contribution of the THP group.[9] |
Structural Characterization
Unambiguous confirmation of the molecular structure is paramount for any research application.[10] While several analytical techniques provide structural data, single-crystal X-ray crystallography is considered the gold standard for absolute structure determination.[10][11]
Logical Workflow for Structural Elucidation
Caption: A comprehensive workflow for the definitive structural elucidation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of atoms. For this compound, the following ¹H NMR signals would be expected:
-
Aromatic Region (δ 6.5-8.0 ppm): Signals corresponding to the protons on the indazole ring.
-
Anomeric Proton (δ 5.0-5.5 ppm): A characteristic signal for the proton on the carbon adjacent to both the ring oxygen and the indazole nitrogen (C2 of the THP ring).[12]
-
THP Methylene Protons (δ 1.5-4.0 ppm): A series of complex multiplets corresponding to the 10 protons on the tetrahydropyran ring.[12]
-
Amine Protons (δ 3.5-5.0 ppm): A broad singlet for the -NH₂ protons, which may exchange with D₂O.
X-ray Crystallography Protocol
This generalized protocol outlines the steps to determine the solid-state structure of the title compound.
-
Crystallization (The Critical Step) :
-
Objective : To grow high-quality single crystals suitable for diffraction. This is often the most challenging step, requiring screening of various conditions.
-
Methodology : Slow evaporation is a common and effective technique.[10]
-
Procedure : a. Dissolve a high-purity sample (10-20 mg) of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or acetone) in a small, clean vial. Gentle warming may be used to aid dissolution. b. Add a less polar "anti-solvent" (e.g., hexane or heptane) dropwise until the solution becomes faintly turbid. c. Add one or two drops of the primary solvent to redissolve the precipitate, resulting in a perfectly saturated solution. d. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly.
-
-
Data Collection :
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically using Mo Kα or Cu Kα radiation.[11]
-
-
Structure Solution and Refinement :
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using computational methods (e.g., direct methods) to generate an initial electron density map and atomic model.[11]
-
This model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.[10]
-
Safety and Handling
Based on data from suppliers, the compound is classified as harmful if swallowed. Standard laboratory safety precautions should be strictly followed.
| Safety Aspect | Information | Source(s) |
| GHS Pictogram | ||
| Signal Word | Warning | |
| Hazard Statement(s) | H302: Harmful if swallowed. | [2] |
| Precautionary Statement(s) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store the compound as recommended (2-8°C, inert atmosphere) to ensure stability.
Conclusion
This compound is a solid compound with key physicochemical properties defined by its three main structural components. Its basicity is conferred by the 4-amino group, enabling solubilization in acidic media, a property that can be leveraged in purification and formulation. The lipophilic character, enhanced by the THP protecting group, suggests moderate to good cell permeability, a desirable trait in drug discovery. This guide provides the foundational data and experimental frameworks necessary for researchers to confidently handle, characterize, and utilize this promising indazole derivative in their scientific endeavors.
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In-depth Technical Guide: A Robust Synthetic Pathway to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Abstract
This technical guide provides a comprehensive and in-depth overview of a reliable and efficient synthetic pathway for 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, a key building block in contemporary medicinal chemistry. The synthesis is presented as a two-step process commencing with the protection of the N1-position of 4-nitro-1H-indazole with a tetrahydropyranyl (THP) group, followed by the reduction of the nitro moiety to the corresponding primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that ensure high yield and purity. The methodologies described herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, thereby ensuring both scientific integrity and practical applicability.
Introduction and Strategic Overview
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The indazole nucleus is a privileged scaffold in drug discovery, and functionalization at the 4-position with an amino group provides a versatile handle for further molecular elaboration. The tetrahydropyranyl (THP) protecting group at the N1-position of the indazole ring serves to prevent unwanted side reactions during subsequent synthetic transformations and can be readily removed under acidic conditions.
The synthetic strategy detailed in this guide is a robust two-step sequence:
-
N1-Tetrahydropyranylation: The acidic proton on the N1-nitrogen of the indazole ring is protected with a THP group via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP). This reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked by the nucleophilic indazole nitrogen.
-
Nitro Group Reduction: The nitro group at the 4-position of the THP-protected indazole is selectively reduced to a primary amine. This transformation is most commonly and efficiently achieved through catalytic hydrogenation or metal-mediated reduction.
This strategic approach ensures high regioselectivity in the protection step and a clean, high-yielding reduction to the final product.
Detailed Synthetic Pathway
Step 1: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole
The first step in the synthesis is the protection of the N1-position of 4-nitro-1H-indazole with a tetrahydropyranyl (THP) group. This is a crucial step to ensure the regioselectivity of subsequent reactions and to prevent the indazole nitrogen from participating in undesired side reactions.
Mechanistic Insight: The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid protonates the oxygen of the 3,4-dihydro-2H-pyran (DHP), leading to the formation of a resonance-stabilized oxocarbenium ion. The N1-nitrogen of the 4-nitro-1H-indazole then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. Subsequent deprotonation yields the N1-THP-protected indazole. While various acids can be employed, methanesulfonic acid is often a good choice due to its effectiveness and ease of handling. A patent for a similar transformation on a substituted nitroindazole utilizes methanesulfonic acid in a solvent like tetrahydrofuran (THF) or dichloromethane (CH2Cl2)[1].
Experimental Protocol:
-
Materials and Reagents:
-
4-Nitro-1H-indazole
-
3,4-Dihydro-2H-pyran (DHP)
-
Methanesulfonic acid (MsOH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of 4-nitro-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq.) dropwise.
-
Add a catalytic amount of methanesulfonic acid (MsOH, 0.05 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole as a solid.
-
Data Summary Table 1: Reaction Parameters for Step 1
| Parameter | Value |
| Starting Material | 4-Nitro-1H-indazole |
| Reagents | 3,4-Dihydro-2H-pyran, Methanesulfonic acid |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous NaHCO3 quench, EtOAc extraction |
| Purification | Flash column chromatography |
| Expected Yield | 85-95% |
Step 2: Synthesis of this compound
The second and final step is the reduction of the nitro group of the THP-protected intermediate to the desired primary amine. Several methods are available for this transformation, with catalytic hydrogenation being a clean and efficient option. An alternative, particularly useful for scalability and avoiding high-pressure equipment, is the use of a metal reductant like iron powder in the presence of an acid or an ammonium salt. A Chinese patent describes a similar reduction of a 4-nitro-1H-indazole derivative using iron and ammonium chloride[2].
Experimental Protocol (Method A: Catalytic Hydrogenation):
-
Materials and Reagents:
-
1-(Tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H2)
-
Celite® or a similar filter aid
-
-
Procedure:
-
To a solution of 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole (1.0 eq.) in methanol or ethyl acetate, add 10% palladium on carbon (10% w/w of the starting material).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent (methanol or ethyl acetate).
-
Concentrate the filtrate under reduced pressure to yield this compound, which is often pure enough for subsequent use. If further purification is required, it can be achieved by recrystallization or column chromatography.
-
Experimental Protocol (Method B: Iron-mediated Reduction):
-
Materials and Reagents:
-
1-(Tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Celite® or a similar filter aid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
-
Procedure:
-
To a mixture of 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole (1.0 eq.) and ammonium chloride (5.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (4.0 eq.) portion-wise with stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate to the residue and wash with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Data Summary Table 2: Reaction Parameters for Step 2
| Parameter | Method A: Catalytic Hydrogenation | Method B: Iron-mediated Reduction |
| Starting Material | 1-(Tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole | 1-(Tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole |
| Reagents | 10% Pd/C, H2 gas | Iron powder, Ammonium chloride |
| Solvent | Methanol or Ethyl acetate | Ethanol/Water |
| Temperature | Room Temperature | Reflux (80-90 °C) |
| Reaction Time | 4-8 hours | 2-4 hours |
| Work-up | Filtration through Celite® | Filtration, Extraction |
| Purification | Often not required; optional column chromatography or recrystallization | Optional column chromatography |
| Expected Yield | >95% | 80-90% |
Workflow and Pathway Visualization
The overall synthetic workflow can be visualized as a two-step linear synthesis.
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide has detailed a robust and efficient two-step synthesis of this compound from commercially available 4-nitro-1H-indazole. The described protocols for N1-THP protection and subsequent nitro group reduction are well-established and provide high yields of the desired products. The mechanistic insights and detailed experimental procedures offered herein are intended to provide researchers with a solid foundation for the successful synthesis of this important medicinal chemistry intermediate. The choice between catalytic hydrogenation and iron-mediated reduction for the second step allows for flexibility based on available laboratory equipment and scale of the reaction.
References
- A mild and efficient THP protection of indazoles and benzyl alcohols in water. (n.d.). ResearchGate.
- CN107805221A - Method for preparing 1H-indazole derivative. (2018). Google Patents.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health.
- Synthesis and Antimicrobial Evaluation of Novel Substituted Acetamido- 4-subtituted-thiazole-5-indazole Derivatives. (2016). Research and Reviews.
- US3988347A - Process for the preparation of substituted indazoles. (1976). Google Patents.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2020). ACS Publications.
- WO2006048745A1 - Methods for preparing indazole compounds. (2006). Google Patents.
- Tetrahydropyranylation of Alcohols and Phenols. (n.d.). Royal Society of Chemistry.
- Synthesis of 1H-indazole: a combination of experimental and theoretical studies. (2018). OUCI.
- This compound. (n.d.). Next Peptide.
- US8022227B2 - Method of synthesizing 1H-indazole compounds. (2011). Google Patents.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). Cambridge Open Engage.
- 1-(oxan-2-yl)-1H-pyrazol-4-amine. (n.d.). PubChem.
- Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. (2022). PubMed.
- Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (2003). ResearchGate.
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). National Institutes of Health.
- SUBSTITUTED ARYL-AMINE DERIVATIVES AND METHODS OF USE. (2004). EPO.
- Nitroreductase-triggered indazole formation. (2022). ChemRxiv.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Institutes of Health.
- Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite. (2021). National Institutes of Health.
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Mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Abstract
The indazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. A prime example is the class of indazole-based protein kinase inhibitors that have revolutionized targeted cancer therapy. This guide focuses on a specific, yet under-characterized molecule, this compound. While direct empirical data on this compound is sparse, its structural features strongly suggest a role as a modulator of intracellular signaling pathways, most likely as a kinase inhibitor. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and confirm its mechanism of action. We will proceed under the primary hypothesis that this compound functions as a protein kinase inhibitor. This guide will detail the experimental strategies required to identify its molecular target(s), validate its mechanism of inhibition, and characterize its downstream cellular effects.
Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition
The indazole ring system, a bicyclic heteroaromatic structure, is a recurring motif in a plethora of biologically active compounds.[1][2][3] Its unique electronic properties and rigid, planar geometry make it an ideal scaffold for interacting with the ATP-binding pocket of protein kinases.[1][2] Several FDA-approved drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor, though not a kinase, it highlights the versatility of the scaffold), feature the indazole core.[1][4] These precedents provide a strong rationale for investigating this compound as a potential kinase inhibitor. The tetrahydro-2H-pyran (THP) group may enhance solubility and cell permeability, while the 4-amino group can serve as a key hydrogen bond donor or acceptor, crucial for binding to the kinase hinge region.
Postulated Mechanism of Action: ATP-Competitive Kinase Inhibition
Based on the extensive literature on indazole derivatives, we hypothesize that this compound acts as a Type I or Type II ATP-competitive inhibitor of a specific protein kinase or a family of related kinases.[1][2][5][6][7]
-
Type I Inhibition: The compound binds to the active conformation of the kinase in the ATP-binding pocket, directly competing with endogenous ATP.
-
Type II Inhibition: The compound binds to the inactive (DFG-out) conformation of the kinase, often extending into an allosteric pocket adjacent to the ATP-binding site.
The initial experimental strategy will therefore focus on identifying the putative kinase target(s) and subsequently characterizing the nature of this inhibition.
Experimental Workflow for Target Identification and Mechanistic Validation
The following is a comprehensive, step-by-step experimental plan to elucidate the mechanism of action of this compound.
Phase 1: Target Identification and Initial Validation
The primary objective of this phase is to identify the protein kinase(s) that directly interact with the compound.
A broad, unbiased screen against a large panel of kinases is the most efficient starting point.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, prepare serial dilutions to be used in the assay.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology Corp.) that offers a panel of at least 400 human kinases.
-
Assay Principle: The assay typically measures the phosphorylation of a substrate peptide by a given kinase in the presence of the test compound. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.
-
Execution: The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against the entire kinase panel.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). Hits are typically defined as kinases showing >70% inhibition.
Data Presentation: Kinome Profiling Hits
| Kinase Target | Family | % Inhibition at 1 µM |
| Hypothetical Hit 1 | e.g., Tyrosine Kinase | e.g., 95% |
| Hypothetical Hit 2 | e.g., Ser/Thr Kinase | e.g., 88% |
| Hypothetical Hit 3 | e.g., Tyrosine Kinase | e.g., 75% |
The top hits from the kinome screen must be validated through dose-response studies to determine their potency (IC₅₀).
Experimental Protocol: In Vitro IC₅₀ Determination
-
Reagents: Obtain purified, active recombinant enzyme for the top 3-5 kinase hits, their corresponding substrates, and ATP.
-
Assay Setup: In a 96- or 384-well plate, set up reactions containing the kinase, substrate, and varying concentrations of the test compound (typically a 10-point, 3-fold serial dilution starting from 100 µM).
-
Reaction Initiation: Initiate the kinase reaction by adding a fixed concentration of ATP (usually at or near the Kₘ for each kinase).
-
Detection: After a defined incubation period, quantify the extent of substrate phosphorylation using a suitable detection method (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: IC₅₀ Values for Validated Hits
| Kinase Target | IC₅₀ (nM) |
| Hypothetical Hit 1 | e.g., 50 |
| Hypothetical Hit 2 | e.g., 250 |
| Hypothetical Hit 3 | e.g., 1200 |
Phase 2: Elucidation of the Inhibition Mechanism
Once a primary target with a potent IC₅₀ is confirmed, the next step is to understand how the compound inhibits the kinase.
This assay determines if the compound competes with ATP for binding to the kinase.
Experimental Protocol: Michaelis-Menten Kinetics
-
Assay Setup: Perform the kinase assay as described for IC₅₀ determination, but with two key variables:
-
Vary the concentration of the test compound (e.g., 0x, 1x, 2x, and 5x the IC₅₀).
-
For each compound concentration, perform a titration of ATP (e.g., 8 concentrations ranging from 0.1x to 10x the Kₘ of ATP).
-
-
Data Analysis:
-
For each concentration of the inhibitor, plot the reaction velocity against the ATP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).
-
Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
Visualization: Predicted Lineweaver-Burk Plot for ATP-Competitive Inhibition
Caption: Lineweaver-Burk plot illustrating competitive inhibition.
Confirming that the compound binds to its target in a cellular context is crucial.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Lysis: Culture a relevant cell line (expressing the target kinase) and prepare a cell lysate.
-
Compound Incubation: Incubate aliquots of the lysate with either the test compound or vehicle (DMSO).
-
Thermal Challenge: Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C). Ligand-bound proteins are stabilized and will denature at a higher temperature.
-
Protein Separation: Centrifuge the samples to pellet the aggregated (denatured) proteins. The supernatant contains the soluble, non-denatured protein.
-
Detection: Analyze the amount of the target kinase remaining in the supernatant by Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualization: Expected CETSA Melt Curve Shift
Caption: CETSA demonstrates target engagement via thermal stabilization.
Phase 3: Characterization of Cellular Activity
The final phase connects target inhibition to a cellular phenotype.
If the compound inhibits a kinase, it should block the phosphorylation of its known downstream substrates.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment: Treat a relevant cell line with increasing concentrations of the test compound for a defined period. If the pathway is activated by a specific ligand (e.g., a growth factor), stimulate the cells in the presence or absence of the inhibitor.
-
Lysate Preparation: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate (e.g., p-ERK) and the total form of the substrate (e.g., total ERK) as a loading control.
-
Detection and Analysis: Use chemiluminescence or fluorescence to detect the antibody-bound proteins. Quantify the band intensities to determine the extent of phosphorylation inhibition.
Visualization: Hypothetical Signaling Pathway Inhibition
Caption: Proposed signaling pathway and point of inhibition.
Assess the impact of the compound on a relevant cellular process that is regulated by the target kinase.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the cells for a period relevant to their doubling time (e.g., 72 hours).
-
Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to vehicle-treated cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide outlines a rigorous, hypothesis-driven approach to elucidate the mechanism of action of this compound. By systematically progressing from broad, unbiased screening to specific, mechanistic, and cellular studies, researchers can confidently identify the molecular target(s) and characterize the biological activity of this compound. The indazole scaffold continues to be a rich source of novel therapeutics, and a thorough understanding of the mechanism of action of new derivatives is paramount for their successful development. Future studies could include structural biology (co-crystallization with the target kinase), in vivo efficacy studies in relevant disease models, and comprehensive ADME/Tox profiling.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). National Center for Biotechnology Information.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed.
- Design of indazole derivatives 32-33 as TTK inhibitors. (n.d.). ResearchGate.
- Indazole derivatives as inhibitors of FGFR1. (n.d.). ResearchGate.
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- This compound [1053655-57-4]. (n.d.). Chemsigma.
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- 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine. (n.d.). PubChem.
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- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (2023). National Center for Biotechnology Information.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). National Institutes of Health.
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- 7. researchgate.net [researchgate.net]
The Indazole Scaffold: A Technical Guide to Unlocking the Therapeutic Potential of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3][4] This technical guide centers on 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine , a specific indazole derivative for which public domain data on biological activity is currently limited. However, the structural motifs present in this molecule—the indazole core, the protected amine, and the tetrahydro-2H-pyran (THP) group—suggest significant potential for therapeutic applications. This document will provide researchers, scientists, and drug development professionals with an in-depth exploration of the known biological landscape of indazole derivatives, offering a predictive framework and a practical guide to investigate the therapeutic promise of this compound. We will delve into the established activities of related compounds, propose potential mechanisms of action, and provide detailed experimental protocols for its biological evaluation.
Introduction: The Significance of the Indazole Core
Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules.[1][2] While naturally occurring indazole derivatives are rare, synthetic analogues have demonstrated a remarkable diversity of pharmacological effects, including anti-cancer, anti-inflammatory, anti-bacterial, and potent kinase inhibitory activities.[1][3][5] Several indazole-containing drugs have reached the market, such as Niraparib (a PARP inhibitor for ovarian cancer), Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma), and Granisetron (a 5-HT3 antagonist for chemotherapy-induced nausea), underscoring the clinical relevance of this scaffold.[1][6]
The compound of interest, This compound (CAS No. 1053655-57-4), features a key modification: a tetrahydropyran (THP) group protecting the N1 position of the indazole ring. This protecting group strategy is often employed during synthesis to improve yields and facilitate specific chemical transformations.[7] The presence of the 4-amino group provides a crucial handle for further chemical derivatization, allowing for the exploration of a wide chemical space to modulate biological activity.
The Biological Activity Landscape of Indazole Derivatives: A Predictive Framework
Given the absence of specific biological data for this compound, we can infer its potential activities by examining structurally related indazole derivatives. The indazole scaffold has been successfully exploited to target a variety of biological pathways.
Kinase Inhibition: A Prominent Role in Oncology
A significant portion of research on indazole derivatives has focused on their ability to inhibit protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
-
Tyrosine Kinase Inhibition: Many indazole-based compounds are potent inhibitors of tyrosine kinases. For instance, derivatives of 1H-indazol-3-amine have shown inhibitory activity against Bcr-Abl, a fusion protein associated with chronic myeloid leukemia.[1] Pazopanib, another example, targets multiple tyrosine kinases including VEGFR and PDGFR. The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment, crucial for interaction with the ATP-binding site of kinases.[5]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Novel series of 1H-indazole derivatives have been identified as inhibitors of FGFR kinases, which are implicated in cell proliferation and differentiation.[1]
-
Other Kinase Targets: Indazole derivatives have also been developed as inhibitors of Pim kinases, Extracellular signal-regulated kinases (ERK1/2), and Anaplastic Lymphoma Kinase (ALK), highlighting the versatility of this scaffold in targeting different kinase families.[1]
Antibacterial Activity: Targeting Bacterial DNA Gyrase
In the face of rising antimicrobial resistance, novel antibacterial agents are urgently needed. Indazole derivatives have emerged as a promising class of bacterial DNA gyrase B (GyrB) inhibitors.[7] Structure-based drug design has led to the discovery of indazoles with potent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[7]
Anti-inflammatory and Other Activities
The biological activities of indazoles extend beyond oncology and infectious diseases. They have been investigated for:
-
Anti-HIV activity [1]
-
Antifungal effects [1]
-
Anti-proliferative activity against various cancer cell lines , including lung, prostate, and hepatoma cells.[5]
The diverse biological activities of indazole derivatives are summarized in the table below.
| Biological Activity | Target/Mechanism | Example Indazole Derivatives |
| Anticancer | Tyrosine Kinase Inhibition (e.g., Bcr-Abl, VEGFR) | Pazopanib, Axitinib[1][6] |
| PARP Inhibition | Niraparib[1] | |
| FGFR Inhibition | 1H-indazole-based derivatives[1] | |
| Pim Kinase Inhibition | 6-azaindazole derivatives[1] | |
| Antibacterial | DNA Gyrase B (GyrB) Inhibition | Novel indazole class[7] |
| Anti-emetic | 5-HT3 Receptor Antagonism | Granisetron[3][6] |
| Anti-inflammatory | (Various) | Benzydamine[3][5] |
Proposed Research Workflow for this compound
To elucidate the biological activities of this compound, a systematic and tiered screening approach is recommended. The following workflow provides a logical progression from initial broad screening to more focused mechanistic studies.
Figure 1: Proposed research workflow for the biological evaluation of this compound.
Detailed Experimental Protocols
The following section provides step-by-step methodologies for key experiments proposed in the research workflow.
Protocol 1: Synthesis of this compound Derivatives
The synthesis of the title compound and its derivatives is a crucial first step. The THP protection of the indazole nitrogen is a common strategy to improve solubility and allow for selective reactions at other positions.[7]
Objective: To synthesize and purify this compound and its derivatives for biological testing.
Materials:
-
4-Amino-1H-indazole
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 4-amino-1H-indazole in anhydrous DCM, add a catalytic amount of PPTS.
-
Slowly add 3,4-dihydro-2H-pyran (DHP) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality: The use of PPTS as a mild acid catalyst is crucial to promote the addition of the indazole NH to DHP without causing degradation of the starting material. The workup with sodium bicarbonate neutralizes the acidic catalyst.
Protocol 2: In Vitro Kinase Inhibition Assay
Given the prevalence of kinase inhibitory activity among indazole derivatives, a broad kinase panel screening is a logical starting point.
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Self-Validation: The inclusion of a known kinase inhibitor as a positive control and a vehicle (DMSO) control ensures the validity of the assay. Running the assay in triplicate provides statistical robustness.
Potential Signaling Pathways and Molecular Targets
Based on the activities of related indazole compounds, this compound could potentially modulate several key signaling pathways.
Figure 2: Potential molecular targets and downstream cellular effects of this compound based on the known activities of the indazole scaffold.
Conclusion and Future Directions
While the biological activities of this compound are yet to be specifically reported, its chemical structure firmly places it within a class of compounds with immense therapeutic potential. The indazole core is a proven pharmacophore, and the 4-amino group offers a gateway for the synthesis of a diverse library of analogues. This guide provides a comprehensive framework for initiating the biological evaluation of this promising molecule. Future research should focus on a systematic screening cascade, beginning with broad phenotypic assays and progressing to specific target-based and in vivo studies. The insights gained from such investigations will be invaluable in unlocking the full therapeutic potential of this and other novel indazole derivatives.
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An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets through various non-covalent interactions. This has led to the successful development of several FDA-approved drugs for a range of therapeutic areas, including oncology and supportive care. The inherent stability and synthetic tractability of the indazole core make it a cornerstone for the construction of vast chemical libraries aimed at discovering novel therapeutic agents.[3][4] This guide focuses on a particularly valuable derivative, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, detailing its chemical identity, synthesis, and critical role as a building block in the development of next-generation therapeutics.
Section 1: Core Compound Identification and Properties
Nomenclature and Chemical Identity
The subject of this guide is the specific indazole derivative, this compound. The tetrahydropyran (THP) group attached to the N-1 position of the indazole ring serves as a crucial protecting group. This strategic protection of the indazole nitrogen facilitates selective functionalization at other positions of the molecule, a common and essential tactic in multi-step organic synthesis.[5]
Table 1: Compound Identification
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 1053655-57-4 |
| Molecular Formula | C₁₂H₁₅N₃O[6] |
| Molecular Weight | 217.27 g/mol [6] |
| InChI Key | VXUKYBXQNXUXQM-UHFFFAOYSA-N |
Synonyms
In scientific literature and commercial catalogs, this compound may be referred to by several synonyms:
-
1-tetrahydro-2H-pyran-2-yl-1H-indazol-4-amine
-
4-Amino-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
1-(Oxan-2-yl)-1H-indazol-4-amine
Physicochemical and Safety Data
A comprehensive understanding of a compound's properties is paramount for its effective use in a research setting.
Table 2: Physicochemical and Safety Information
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Purity | Typically ≥95% (Commercial) | |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [6] |
| Hazard Statements | H302 (Harmful if swallowed) | [7] |
| GHS Pictograms | GHS07 (Exclamation mark) | [7] |
Section 2: Synthesis and Methodologies
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the THP protecting group, revealing 4-amino-1H-indazole as the immediate precursor. The amino group can be derived from the reduction of a nitro group, leading back to 4-nitro-1H-indazole. This common precursor can then be protected with the THP group. The synthesis of 4-nitro-1H-indazole itself is a well-established process.
Caption: Retrosynthetic pathway for the target compound.
Representative Synthetic Protocol
The following protocol is a representative, logical synthesis based on established chemical transformations for this class of compounds.
Workflow: Synthesis of this compound
Caption: Step-by-step synthesis workflow.
Step-by-Step Methodology:
-
Protection of 4-Nitro-1H-indazole:
-
To a solution of 4-nitro-1H-indazole in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 1.2 equivalents of 3,4-dihydro-2H-pyran (DHP).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole. A patent for a similar transformation suggests using methanesulfonic acid in a solvent like DMF or THF.[8]
-
-
Reduction of the Nitro Group:
-
Dissolve the purified 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole in a solvent mixture, such as ethanol and water.
-
Add an excess of a reducing agent. Common choices include iron powder with ammonium chloride or tin(II) chloride dihydrate.[8]
-
Alternatively, catalytic hydrogenation can be employed using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
-
Heat the reaction mixture to reflux or stir at room temperature for hydrogenation, monitoring by TLC until the starting material is consumed.
-
If using a metal reductant, filter the reaction mixture through celite to remove inorganic solids.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound.
-
Deprotection Strategies
The THP group is prized for its stability under a range of conditions, yet it can be readily removed when necessary. This cleavage is typically achieved under acidic conditions.
-
Methodology: Dissolving the THP-protected compound in a protic solvent like methanol or ethanol and treating it with a catalytic amount of a strong acid (e.g., HCl, trifluoroacetic acid) will efficiently cleave the acetal and liberate the N1-H of the indazole.[5] The reaction is typically rapid at room temperature.
Section 3: Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically a final drug product but rather a highly valuable intermediate. Its utility stems from the presence of two key functionalities: the protected indazole nitrogen and the free 4-amino group. This allows for a modular and strategic approach to building complex molecules.
Role as a Versatile Building Block
The primary application of this compound is as a scaffold for further chemical elaboration. The 4-amino group serves as a versatile nucleophilic handle for a variety of chemical transformations:
-
Amide and Sulfonamide Formation: The amine can be readily acylated with carboxylic acids, acid chlorides, or sulfonyl chlorides to form amide and sulfonamide linkages, respectively. These are common functional groups in kinase inhibitors, often involved in hydrogen bonding with the hinge region of the kinase domain.
-
Urea and Thiourea Synthesis: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives.
-
Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Cross-Coupling Reactions: The amino group can be used in Buchwald-Hartwig amination reactions to form C-N bonds with aryl halides, further expanding the structural diversity of the resulting molecules.
Caption: Applications of the core compound in synthesis.
Target Classes and Therapeutic Areas
The indazole scaffold, and specifically 4-aminoindazole derivatives, have been instrumental in the development of inhibitors for several important drug target classes.
-
Protein Kinase Inhibitors: This is arguably the most significant area of application. The 4-aminoindazole moiety can act as a bioisostere for other hinge-binding motifs, such as aminopyrimidines or aminopyrazoles.[9] The indazole core effectively presents substituents into the ATP-binding pocket of kinases. Research has shown that N-4-pyrimidinyl-1H-indazol-4-amine derivatives are potent inhibitors of kinases like Lck, and they offer improved pharmacokinetic properties compared to their phenol isosteres.[9] Other kinases targeted by indazole-based inhibitors include ITK (Interleukin-2 inducible T-cell kinase), FGFRs (Fibroblast growth factor receptors), and IRAK4 (interleukin-1 receptor associated kinase-4).[10][11]
-
Cannabinoid Receptor Modulators: Patents have disclosed indazole derivatives as ligands for cannabinoid receptors (CB1 and CB2), suggesting their potential use in treating pain and other conditions.[12]
-
Other Therapeutic Targets: The versatility of the indazole scaffold has led to its exploration in a wide array of other therapeutic areas, including the development of anti-inflammatory, antimicrobial, and anti-cancer agents.
Section 4: Conclusion and Future Outlook
This compound is a quintessential example of a modern synthetic building block, designed for efficiency, versatility, and strategic utility in drug discovery. Its pre-installed protecting group and reactive amino functionality allow medicinal chemists to rapidly assemble complex molecular architectures and explore structure-activity relationships. As the demand for novel, highly selective, and potent therapeutics continues to grow, particularly in the realm of kinase inhibitors, the importance of well-designed intermediates like this one cannot be overstated. Future work will likely see the incorporation of this and similar indazole-based building blocks into new and diverse chemical libraries, leveraging advanced synthetic methodologies and computational design to accelerate the discovery of the next generation of medicines.
References
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An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine: Synthesis, Characterization, and Application in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure, appearing in numerous clinically approved drugs and investigational agents, particularly in the oncology and inflammation therapeutic areas.[1][2][3] This guide will delve into the strategic synthesis of this compound, detailing the underlying chemical principles, providing step-by-step experimental protocols, and outlining robust analytical methods for its characterization. Furthermore, we will explore its primary application as a pivotal intermediate in the synthesis of advanced drug candidates, with a focus on its role in the development of kinase inhibitors.[4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.
Introduction: The Significance of the Indazole Moiety in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is of paramount importance in drug discovery.[5] Its unique structural and electronic properties allow it to participate in a variety of non-covalent interactions with biological targets, most notably hydrogen bonding and π-stacking. The two nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, contributing to high-affinity binding with proteins.[6]
The specific compound, this compound, incorporates a tetrahydropyran (THP) group, which serves as a protecting group for the N1 position of the indazole. This strategic protection allows for selective functionalization at other positions of the indazole core, a crucial aspect in the construction of complex molecular architectures.[7] The 4-amino group provides a convenient handle for further synthetic elaboration, enabling the facile introduction of diverse pharmacophoric elements.
Table 1: Physicochemical Properties of this compound [7][8][9][10]
| Property | Value |
| CAS Registry Number | 1053655-57-4 |
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| Appearance | Solid |
| Purity (typical) | ≥95% |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light |
| InChI Key | VXUKYBXQNXUXQM-UHFFFAOYSA-N |
Strategic Synthesis: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step sequence starting from the commercially available 4-nitro-1H-indazole. This strategy involves:
-
N-Protection: Protection of the indazole N1-position with a tetrahydropyranyl (THP) group.
-
Nitro Reduction: Reduction of the nitro group at the 4-position to the corresponding primary amine.
This synthetic route is logical and efficient, as it utilizes a stable and readily available starting material and employs high-yielding and well-established chemical transformations.
Caption: Synthetic workflow for this compound.
Step 1: N-Protection of 4-Nitro-1H-indazole
Causality of Experimental Choices:
The protection of the indazole nitrogen is crucial to prevent side reactions in subsequent synthetic steps. The tetrahydropyranyl (THP) group is an ideal choice due to its ease of installation under mild acidic conditions and its stability to a wide range of reagents, including reducing agents that will be used in the next step.[11] 3,4-Dihydro-2H-pyran (DHP) is the reagent of choice for introducing the THP group.[12] A catalytic amount of a strong acid, such as methanesulfonic acid, is employed to activate the DHP towards nucleophilic attack by the indazole nitrogen.[7] The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) to ensure good solubility of the reactants.
Experimental Protocol: Synthesis of 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole [7]
-
To a stirred solution of 4-nitro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at room temperature is added 3,4-dihydro-2H-pyran (1.5 eq).
-
Methanesulfonic acid (0.1 eq) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a solid.
Step 2: Reduction of the Nitro Group
Causality of Experimental Choices:
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available, but for this substrate, a metal-mediated reduction is often preferred for its efficiency and functional group tolerance. A common and cost-effective method involves the use of iron powder in the presence of an ammonium chloride solution.[13] This system provides a mild and effective means of reducing the nitro group without cleaving the acid-labile THP protecting group. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source can also be employed for a clean and high-yielding reduction.
Experimental Protocol: Synthesis of this compound [13]
-
To a suspension of 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is added ammonium chloride (5.0 eq) and iron powder (5.0 eq).
-
The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 2-3 hours. The reaction progress is monitored by TLC.
-
After completion, the hot reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with hot ethanol.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The remaining aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the quality of the material.
Caption: Analytical workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the target molecule. The spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3]
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Indazole Protons: A set of aromatic protons corresponding to the indazole ring system.
-
THP Protons: A series of multiplets in the aliphatic region corresponding to the diastereotopic protons of the THP ring. A characteristic downfield signal for the anomeric proton (O-CH-N) is expected.
-
Amine Protons: A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Indazole Carbons: A set of signals in the aromatic region corresponding to the carbons of the indazole core.
-
THP Carbons: Signals in the aliphatic region for the carbons of the THP ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule. The expected [M+H]⁺ ion would be at m/z 218.13.[14]
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as trifluoroacetic acid (TFA) or formic acid. The purity is determined by the area percentage of the main peak in the chromatogram.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[4] The 4-amino group serves as a key point for diversification, allowing for the construction of libraries of compounds for screening against various kinase targets.
Signaling Pathway Context:
Many cancers are driven by aberrant signaling pathways that are regulated by protein kinases. The indazole scaffold has been successfully incorporated into inhibitors of several important kinases, including:
-
Pim Kinases: Serine/threonine kinases involved in cell survival and proliferation.[4]
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).
Caption: Role of the indazole intermediate in the synthesis of kinase inhibitors.
The synthesis of these complex inhibitors often involves the coupling of the 4-amino group of the indazole intermediate with a suitably functionalized heterocyclic or aromatic moiety. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a strategically important building block in the synthesis of novel therapeutic agents. Its efficient two-step synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an attractive intermediate for medicinal chemists. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers to produce and characterize this compound with high confidence. Its demonstrated utility in the construction of potent kinase inhibitors underscores its continued relevance in the ongoing quest for new and effective treatments for cancer and other diseases driven by dysregulated kinase activity.
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The Strategic Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine: A Keystone Intermediate for PARP Inhibition
An In-depth Technical Guide for Medicinal and Process Chemists
Abstract
This technical guide provides a comprehensive review of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, a critical intermediate in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. We delve into the strategic rationale behind its synthesis, detailing the selection of starting materials, the critical role of the tetrahydropyranyl (THP) protecting group, and the optimization of reaction conditions. This document serves as a practical resource for researchers in drug discovery and development, offering detailed, field-proven experimental protocols, characterization data, and an analysis of the chemical principles that ensure a robust and scalable synthetic route.
Introduction: The Significance of the Indazole Scaffold in Oncology
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of targeted therapies. One of the most significant applications of the indazole moiety is in the development of PARP inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2]
Niraparib (Zejula™), an orally active PARP inhibitor, features a 2H-indazole core and is a prime example of the therapeutic success of this scaffold.[3][4] Its synthesis relies on the strategic construction of substituted indazole intermediates, among which this compound stands out as a pivotal precursor. The synthesis of this specific amine is not merely a procedural step but a carefully orchestrated sequence designed for efficiency, regioselectivity, and scalability. This guide will illuminate the critical aspects of its preparation, providing the technical depth required by practicing scientists.
The Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved in a two-step sequence starting from the commercially available 4-nitro-1H-indazole. The overall strategy involves:
-
Protection of the Indazole N-H: Introduction of a tetrahydropyranyl (THP) group at the N-1 position. This step is crucial for preventing unwanted side reactions in the subsequent reduction step and ensuring regiochemical control.
-
Reduction of the Nitro Group: Conversion of the C-4 nitro functionality to the target primary amine via catalytic hydrogenation.
This approach is logical and efficient, addressing the key chemical challenges posed by the bifunctional starting material.
Step 1: N-1 Protection with Tetrahydropyranyl (THP)
The acidic proton on the indazole nitrogen requires protection to prevent interference with subsequent reactions. The tetrahydropyranyl (THP) group is an ideal choice for this purpose.
Causality Behind Experimental Choices:
-
Why THP? The THP group forms a stable acetal with the indazole nitrogen. It is robust and inert to a wide range of reaction conditions, including strongly basic, nucleophilic, and reductive environments, which is essential for the subsequent nitro group reduction.[2] Critically, it can be readily removed under mild acidic conditions, which is a requirement for the final stages of Niraparib synthesis.[3]
-
Reagent Selection: 3,4-Dihydro-2H-pyran (DHP) is the universal reagent for introducing the THP group. The reaction requires an acid catalyst to activate the DHP.
-
Catalyst: While various acids can be used, p-toluenesulfonic acid (p-TSA) or methanesulfonic acid are commonly employed in catalytic amounts.[5] They are effective, affordable, and easily handled.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the DHP and the resulting acetal.
The overall synthetic transformation is depicted below:
Caption: THP protection of 4-Nitro-1H-indazole.
Step 2: Reduction of the Nitro Group
With the indazole nitrogen protected, the selective reduction of the C-4 nitro group to a primary amine can be performed cleanly.
Causality Behind Experimental Choices:
-
Methodology: Catalytic hydrogenation is the method of choice for this transformation. It is highly efficient, selective for the nitro group, and typically proceeds with high yields. The workup is straightforward, involving simple filtration to remove the catalyst. Alternative methods like using metals in acid (e.g., SnCl₂/HCl or Fe/HCl) are also effective but can introduce metallic impurities that require more rigorous purification.[6]
-
Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and standard catalyst for the hydrogenation of aromatic nitro groups. A 5-10% loading is typical.
-
Hydrogen Source: The reaction can be run under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator for pressure control.
-
Solvent: Polar protic solvents like ethanol or methanol are excellent choices as they readily dissolve the substrate and do not interfere with the hydrogenation process.
The transformation from the protected nitro-intermediate to the target amine is shown below:
Caption: Catalytic hydrogenation to the target amine.
Detailed Experimental Protocols
The following protocols are synthesized from procedures described in the patent literature for the synthesis of Niraparib and related indazole derivatives.[5][7]
Synthesis of 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Intermediate)
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| 4-Nitro-1H-indazole | 163.12 | 10.0 g | 61.3 mmol | 1.0 |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 7.74 g (8.6 mL) | 92.0 mmol | 1.5 |
| p-Toluenesulfonic acid | 172.20 | 0.53 g | 3.07 mmol | 0.05 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 4-nitro-1H-indazole (10.0 g, 61.3 mmol) and dichloromethane (200 mL).
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Add p-toluenesulfonic acid (0.53 g, 3.07 mmol) to the suspension.
-
Add 3,4-dihydro-2H-pyran (8.6 mL, 92.0 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to yield the title compound as a solid.
Self-Validation/Characterization: The structure of the product should be confirmed by NMR spectroscopy.[8]
-
¹H NMR: Expect characteristic signals for the indazole core, the nitro-substituted benzene ring, and the diastereotopic protons of the THP ring. The anomeric proton of the THP group typically appears as a doublet of doublets around 5.7 ppm.[9]
-
¹³C NMR: Expect signals corresponding to the carbons of the indazole and THP rings.
-
Mass Spectrometry: ESI-MS should show the [M+H]⁺ ion corresponding to the molecular weight of 247.24 g/mol .
Synthesis of this compound (Target Compound)
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| 4-Nitro-1-(THP)-1H-indazole | 247.24 | 10.0 g | 40.4 mmol | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - | 10% w/w |
| Ethanol | - | 200 mL | - | - |
| Hydrogen (H₂) gas | 2.02 | - | - | - |
Procedure:
-
To a 500 mL hydrogenation flask, add 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (10.0 g, 40.4 mmol) and ethanol (200 mL).
-
Carefully add 10% Pd/C (1.0 g) under a nitrogen atmosphere.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-8 hours).
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
The product, this compound, is often obtained in high purity and can be used in the next step without further purification. If necessary, it can be purified by silica gel chromatography.[10]
Self-Validation/Characterization:
-
Appearance: The product should be a solid.
-
¹H NMR: The disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons are key indicators of a successful reaction.
-
¹³C NMR: Expect significant shifts in the aromatic region compared to the starting material due to the change from an electron-withdrawing nitro group to an electron-donating amino group.[11]
-
Mass Spectrometry: ESI-MS should show the [M+H]⁺ ion corresponding to the molecular weight of 217.27 g/mol .
Workflow and Logic Visualization
The entire process, from starting material to the final, characterized intermediate, follows a logical and validated workflow.
Caption: Experimental workflow for the synthesis of 1-(THP)-1H-indazol-4-amine.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established and robust process that exemplifies key principles of modern organic synthesis: strategic use of protecting groups and high-yielding, clean transformations. The two-step sequence provides reliable access to this crucial intermediate for the industrial-scale production of Niraparib. The protocols detailed herein, grounded in established literature, offer a dependable guide for researchers. Future work in this area may focus on developing catalytic, one-pot procedures from 4-nitro-1H-indazole or exploring alternative, greener reduction methods to further enhance the efficiency and environmental profile of the synthesis.
References
- Foley, J. R., & Wilson, R. D. (2009). Preparation of pharmaceutically acceptable salts of (3S)-3-[4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl]piperidines as inhibitors of poly(ADP-ribose)polymerase (PARP). WO 2009087381.
- Jones, P., Ontoria Ontoria, J. M., Scarpelli, R., & Schultz-Fademrecht, C. (2008). Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors. WO 2008084261.
- Lombardo, L. J., et al. (2006). Methods for preparing indazole compounds. WO 2006048745 A1.
- RSC Publishing. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Royal Society of Chemistry. [Link]
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- Google Patents. (2017). A kind of synthetic method for preparing Niraparib. CN107235957A.
- Achmem. (n.d.). This compound. [Link]
- RSC Publishing. (2014). Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles. Royal Society of Chemistry. [Link]
- Google Patents. (2017). A novel synthetic method for preparing an anticancer medicine Niraparib. CN106632244A.
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Dadiboyena, S. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4986. [Link]
- Google Patents. (2011). Method of synthesizing 1H-indazole compounds. US8022227B2.
- ResearchGate. (2016). 13C NMR of indazoles. [Link]
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- AOBChem USA. (n.d.). 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. [Link]
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- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]
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Spectroscopic Characterization of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the analytical characterization of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine . This compound, with CAS Number 1053655-57-4 and a molecular formula of C₁₂H₁₅N₃O, has a molecular weight of 217.27 g/mol .[1][2][3][4] The strategic placement of the tetrahydropyran (THP) protecting group on the indazole nitrogen makes this molecule a valuable intermediate in medicinal chemistry and drug discovery.[5] Accurate structural elucidation and purity assessment are paramount, and this guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of its analytical profile.
The structural integrity of indazole derivatives is crucial for their biological activity.[6][7][8][9] Spectroscopic methods are indispensable tools for the unambiguous structural assignment of N-1 and N-2 substituted indazoles.[6][7][8] This guide will delve into the expected spectral features of this compound and provide field-proven insights into the experimental choices for data acquisition.
Molecular Structure and Key Functional Groups
To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of this compound. The molecule consists of three key components: an indazole core, a primary amine group at the 4-position, and a tetrahydropyran (THP) protecting group at the N-1 position of the indazole ring.
Caption: A typical workflow for NMR analysis.
II. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Expected Mass Spectrum and Fragmentation Pattern
For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺.
| Ion | m/z (calculated) | Interpretation |
| [M+H]⁺ | 218.1288 | Protonated molecular ion. |
| [M+Na]⁺ | 240.1107 | Sodium adduct of the molecular ion. |
| [M-C₅H₈O+H]⁺ | 134.0713 | Loss of the THP group (dihydropyran) from the protonated molecular ion, resulting in the 4-amino-1H-indazole cation. This is a characteristic fragmentation for THP-protected compounds. [10] |
| [C₅H₉O]⁺ | 85.0653 | The tetrahydropyranyl cation, a common fragment observed in the mass spectra of THP ethers. [10] |
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements. [9]3. Ionization: Employ electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to obtain fragmentation data for structural confirmation.
Caption: Predicted fragmentation pathway in MS/MS.
III. Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the presence of specific functional groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic (Indazole) |
| 2950 - 2850 | C-H stretch | Aliphatic (THP) |
| 1650 - 1550 | N-H bend | Primary Amine (-NH₂) |
| 1620 - 1450 | C=C stretch | Aromatic (Indazole) |
| 1150 - 1050 | C-O stretch | Ether (THP) |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected. The sample spectrum is then recorded, and the background is automatically subtracted. The data is typically presented as a plot of transmittance versus wavenumber.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, MS, and IR spectroscopy provides a robust framework for its structural confirmation and purity assessment. The expected spectral data presented in this guide, derived from the analysis of its constituent functional groups and related literature, serves as a reliable reference for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality and reproducible data, which is fundamental to advancing drug discovery and development programs.
References
- Pombeiro, A. J. L., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]
- Reyes-Márquez, M., et al. (2020).
- Pombeiro, A. J. L., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- Pombeiro, A. J. L., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. [Link]
- Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14073-14091. [Link]
- Jawor, M. L., Ahmed, B. M., & Mezei, G. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups. RSC Advances, 6(10), 8345-8353. [Link]
- ChemUniverse. This compound. [Link]
- Next Peptide. This compound. [Link]
- Domínguez, G., et al. (2024). Stereospecific elimination of dihydropyran from protonated tetrahydropyranyl (THP) difunctional derivatives upon chemical ionization and collision-induced dissociation: Intramolecular interactions in polyfunctional ions. Journal of the American Society for Mass Spectrometry, 13(1), 84-93. [Link]
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Solubility and Stability of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine: A Comprehensive Physicochemical Profile
An In-depth Technical Guide for the Pharmaceutical Scientist
Abstract
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine is a heterocyclic amine of significant interest in medicinal chemistry, serving as a key building block in the synthesis of pharmacologically active agents. Its utility in drug discovery is intrinsically linked to its physicochemical properties, primarily its solubility and stability, which govern its handling, formulation, and biological performance. This technical guide provides a comprehensive analysis of these critical attributes. We delve into detailed, field-proven protocols for assessing aqueous and organic solubility, present a systematic approach to evaluating stability under forced degradation conditions as per ICH guidelines, and outline a robust, stability-indicating HPLC method for accurate quantification. This document is intended for researchers, drug development professionals, and analytical scientists engaged in the characterization and advancement of indazole-based compounds.
Introduction and Molecular Overview
This compound (CAS 1053655-57-4) is a derivative of 4-aminoindazole. The key structural feature is the introduction of a tetrahydropyran (THP) group at the N1 position of the indazole ring.[1] This modification serves a dual purpose in synthetic chemistry: it acts as a protecting group for the indazole nitrogen, allowing for selective functionalization at other positions, and it modulates the physicochemical properties of the parent molecule.[2] The presence of the bulky, non-polar THP group, combined with the polar amino-indazole core, creates a molecule with distinct solubility and stability characteristics that must be thoroughly understood for effective application in drug development.
This guide establishes a foundational understanding of these properties through validated analytical methodologies, providing the causal reasoning behind experimental design to ensure reproducible and reliable data generation.
Physicochemical Properties Summary
A precise understanding of the fundamental properties of a compound is the bedrock of all subsequent experimental work. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1053655-57-4 | [3] |
| Molecular Formula | C₁₂H₁₅N₃O | [1] |
| Molecular Weight | 217.27 g/mol | [3] |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% | |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |
| InChI Key | VXUKYBXQNXUXQM-UHFFFAOYSA-N | |
| SMILES | C1CCOC(C1)N2C3=CC=CC(=C3C=N2)N | [1] |
Solubility Profiling: A Foundational Assessment
Solubility is a critical determinant of a drug candidate's bioavailability and developability. The assessment of solubility in a range of relevant media is a mandatory early-stage characterization step. For this compound, the interplay between the hydrophilic amino-indazole core and the more lipophilic THP group dictates its solubility profile. While the parent 1H-indazol-4-amine is poorly soluble in water but soluble in organic solvents like ethanol and DMF[4], the THP ether linkage introduces a potential for improved solubility in less polar systems.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility due to its simplicity and accuracy. The causality behind this choice rests on allowing the system to reach equilibrium, providing a true measure of a saturated solution.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of 1.5 mL glass vials.
-
Solvent Addition: Add 1 mL of each test solvent to the respective vials. A recommended solvent panel includes:
-
Purified Water (pH ~7)
-
pH 1.2 Buffer (0.1 M HCl)
-
pH 4.5 Acetate Buffer
-
pH 7.4 Phosphate Buffered Saline (PBS)
-
Methanol
-
Ethanol
-
Acetonitrile (ACN)
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
-
Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (typically 25°C) for 24 hours to ensure equilibrium is reached. The extended time is crucial to overcome any kinetic barriers to dissolution.
-
Sample Processing: After 24 hours, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a calibrated HPLC-UV method (see Section 4).
Predicted Solubility Profile
While specific experimental data is not publicly available, an expert prediction based on structural analysis provides a valuable working hypothesis. The basic amine group suggests pH-dependent solubility in aqueous media, while the THP group enhances solubility in organic solvents.
| Solvent System | Predicted Solubility Category | Rationale |
| pH 1.2 Buffer | Moderately Soluble | Protonation of the 4-amino group should form a soluble salt. |
| pH 7.4 PBS | Sparingly Soluble | The compound is likely to be in its neutral, less soluble form at physiological pH. |
| Water | Very Slightly Soluble | Limited aqueous solubility is expected due to the non-polar indazole and THP rings. |
| DMSO | Freely Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of compounds. |
| Methanol / Ethanol | Soluble | Polar protic solvents that can engage in hydrogen bonding. |
| Acetonitrile | Sparingly Soluble | A polar aprotic solvent, but generally less effective than DMSO or alcohols for this structure. |
| Dichloromethane | Soluble | The lipophilic character of the molecule should favor solubility in this non-polar solvent. |
Stability Assessment and Degradation Pathway Analysis
Understanding a compound's stability is paramount for defining storage conditions, shelf-life, and potential liabilities during formulation. The presence of the THP group, an acetal, immediately flags a potential sensitivity to acidic conditions.[2] A forced degradation study is the definitive method to probe these liabilities.
Experimental Workflow: Forced Degradation Study
This workflow is designed to systematically expose the compound to stress conditions exceeding those expected during storage, thereby identifying potential degradation pathways and validating the analytical method's stability-indicating nature.
Caption: Workflow for a comprehensive forced degradation study.
Key Degradation Pathway: Acid-Catalyzed Hydrolysis
The most anticipated degradation pathway for this molecule is the acid-catalyzed cleavage of the THP protecting group. The acetal linkage is highly susceptible to hydrolysis under acidic conditions, which would regenerate the parent 4-aminoindazole. This is a critical self-validating system; observing this specific degradation product under acidic stress confirms both the expected chemical reactivity and the analytical method's ability to detect it.
Caption: Predicted primary degradation pathway via acid hydrolysis.
Stability-Indicating Analytical Methodology: RP-HPLC
A robust analytical method is required to separate the intact active pharmaceutical ingredient (API) from all potential degradation products, process impurities, and excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard for this purpose.[5]
Protocol Rationale: The choice of a C18 column provides a versatile non-polar stationary phase suitable for retaining the moderately non-polar analyte. A gradient elution is selected to ensure that both the parent compound and any potentially more polar (e.g., deprotected) or less polar degradation products are effectively separated and eluted within a reasonable runtime. UV detection is appropriate due to the strong chromophore of the indazole ring system.
Detailed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard workhorse for small molecule analysis, providing good resolution. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acid modifier to ensure sharp peak shape for the amine. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% B to 90% B over 20 minutes | Ensures elution of a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 254 nm | Indazole systems typically absorb strongly in this region. |
Conclusion and Forward Outlook
This guide establishes a robust framework for the comprehensive characterization of this compound. The predicted solubility profile suggests pH-dependent aqueous solubility and good solubility in common organic solvents, insights crucial for formulation development. The primary stability liability is identified as the acid-labile THP group, a critical consideration for handling and storage. The detailed stability-indicating HPLC method provides a reliable tool for quality control and continued development.
By applying these self-validating protocols, researchers and drug development professionals can generate the high-quality, reproducible data necessary to confidently advance this promising chemical entity through the development pipeline.
References
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A Technical Guide to Unveiling the Therapeutic Potential of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide focuses on the specific derivative, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, a molecule of significant interest due to its composite structure. While direct biological data for this exact compound is not publicly available, its constituent moieties—the bioactive indazole core and the N1-substituted tetrahydropyran (THP) group—provide a strong basis for hypothesizing its potential therapeutic targets.[1][3] This document serves as a strategic roadmap for researchers and drug development professionals, outlining a logical, evidence-based approach to systematically identify and validate the therapeutic targets of this compound. We will explore rational hypotheses based on extensive structure-activity relationship (SAR) data from analogous compounds and provide detailed, field-proven experimental protocols for target screening, identification, and validation.
Introduction: Deconstructing the Molecule
This compound (CAS: 1053655-57-4) is a heterocyclic compound featuring two key structural components: the 1H-indazol-4-amine core and a tetrahydropyran (THP) group attached at the N1 position of the indazole ring.[4] Understanding the individual roles of these components is critical to formulating a sound research strategy.
-
The Indazole Scaffold: Indazole-containing derivatives are integral to modern pharmacology, demonstrating a vast range of activities including anti-cancer, anti-inflammatory, anti-HIV, and antibacterial properties.[5][6] This versatility stems from the indazole ring's ability to form key hydrogen bond interactions with various biological targets, particularly the hinge regions of protein kinases.[7] Marketed drugs such as Pazopanib (a multi-kinase inhibitor) and Granisetron (a 5-HT3 receptor antagonist) underscore the clinical significance of this scaffold.[5][6]
-
The Tetrahydropyran (THP) Group: The THP moiety at the N1 position is chemically significant. In synthetic chemistry, THP is frequently employed as a protecting group for N-H bonds in heterocyclic systems like indazoles due to its stability under various conditions and its straightforward removal under mild acidic conditions.[3][8] Its presence raises a pivotal question: Is this compound a final, active compound, or is it a prodrug/synthetic intermediate designed to release the active pharmacophore, 1H-indazol-4-amine , in vivo or upon final deprotection?[9]
This guide will proceed by considering both possibilities, presenting a research plan that can elucidate the true nature and therapeutic potential of the compound.
Hypothesis-Driven Target Exploration Based on the Indazole Pharmacophore
The extensive literature on indazole derivatives allows us to generate informed hypotheses about the potential target classes for this compound or its de-protected analog.
Primary Hypothesis: Inhibition of Protein Kinases
The most prominent activity associated with the indazole scaffold is the inhibition of protein kinases. The nitrogen atoms of the indazole ring are excellent hydrogen bond donors and acceptors, mimicking the adenine hinge-binding motif of ATP. Various substitutions on the indazole ring modulate the selectivity and potency against different kinases.
Potential Kinase Target Families:
-
Receptor Tyrosine Kinases (RTKs): Indazole derivatives have shown potent activity against FGFRs (Fibroblast Growth Factor Receptors) and EGFR (Epidermal Growth Factor Receptor).[1]
-
Non-Receptor Tyrosine Kinases: The Bcr-Abl kinase, a key driver in chronic myeloid leukemia, is a known target of 1H-indazol-3-amine derivatives.[1]
-
Serine/Threonine Kinases: Members of this class, including Pim kinases and ERK1/2, have also been identified as targets for indazole-based compounds.[1]
Secondary Hypotheses: Non-Kinase Targets
While kinases are a primary focus, the structural motifs of the compound suggest other plausible target classes.
-
Tubulin Polymerization: Certain indazole derivatives function as microtubule-targeting agents by binding to the colchicine site on tubulin, leading to G2/M cell cycle arrest and apoptosis.[10] This mechanism is a validated anti-cancer strategy.
-
Enzyme Inhibition (e.g., IDO1): The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is an important immunomodulatory target in oncology. 3-substituted 1H-indazoles have been reported as inhibitors of IDO1.[1]
The initial phase of investigation must therefore be designed to cast a wide net, exploring these diverse possibilities.
A Phased Experimental Roadmap for Target Identification and Validation
We propose a multi-phase, systematic approach to de-orphanize this compound, moving from broad screening to specific validation. This workflow is designed to be self-validating at each stage, ensuring a high degree of scientific rigor.
Caption: Experimental workflow for target identification and validation.
Phase 1: Initial Screening
The objective of this phase is to rapidly determine if the compound has direct protein binding partners or elicits a specific cellular phenotype. Both the THP-protected compound and its de-protected analog (1H-indazol-4-amine) should be screened in parallel to resolve the question of the active species.
Protocol 3.1: Differential Scanning Fluorimetry (DSF) for Direct Binding
-
Causality: DSF is a rapid, cost-effective, and label-free biophysical assay that detects the thermal stabilization of a protein upon ligand binding. It is an ideal primary screen to identify direct binders from a library of purified proteins, such as a comprehensive kinase panel.
-
Methodology:
-
Preparation: Dispense a solution of a fluorescent dye (e.g., SYPRO Orange) and the purified target protein (e.g., 2-5 µM) into a 96- or 384-well PCR plate.
-
Compound Addition: Add the test compound across a range of concentrations (e.g., 1-100 µM). Include DMSO as a negative control and a known inhibitor as a positive control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25 °C to 95 °C at a ramp rate of 1 °C/min).
-
Data Analysis: Monitor the fluorescence increase as the protein unfolds. The melting temperature (Tm) is the midpoint of the transition. A significant positive shift in Tm (ΔTm) in the presence of the compound indicates direct binding.
-
Protocol 3.2: Phenotypic Screening for Anti-proliferative Activity
-
Causality: Cell-based phenotypic screens are unbiased and can reveal unexpected biological activities without prior knowledge of the target. An anti-proliferative assay is a robust starting point, given the prevalence of indazoles as anti-cancer agents.[7]
-
Methodology:
-
Cell Plating: Seed human cancer cell lines (e.g., K562, A549, PC-3, HepG-2) into 96-well plates at an appropriate density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®) and measure the signal according to the manufacturer's protocol using a plate reader.
-
Data Analysis: Normalize the data to DMSO-treated controls and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Phase 2: Specific Target Identification
If the compound shows potent cellular activity but no clear hits in targeted screens like DSF, an unbiased chemical proteomics approach is necessary to identify the molecular target.
Protocol 3.3: Affinity-Based Chemical Proteomics
-
Causality: This method uses an immobilized version of the active compound as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry, providing a direct link between the compound and its cellular targets.
-
Methodology:
-
Probe Synthesis: Synthesize an analog of the active compound that incorporates a linker and a reactive handle (e.g., an alkyne or biotin) for immobilization onto affinity beads (e.g., NHS-activated sepharose or streptavidin).
-
Lysate Incubation: Incubate the affinity beads with a native cell lysate prepared from the sensitive cell line identified in Protocol 3.2. To identify specific binders, perform a competition experiment by co-incubating with an excess of the free (non-immobilized) compound.
-
Protein Capture & Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly depleted in the competition sample are considered high-confidence targets.
-
Phase 3: Target Validation and Mechanism of Action (MoA)
Once a putative target is identified, it must be rigorously validated.
Protocol 3.4: In Vitro Enzymatic Assays
-
Causality: An enzymatic assay directly measures the effect of the compound on the biochemical function of the purified target protein, confirming inhibition and allowing for the precise determination of potency (IC50).
-
Methodology (Example for a Kinase):
-
Reaction Setup: In a 384-well plate, combine the purified kinase, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add the test compound across a range of concentrations.
-
Kinase Reaction: Incubate the plate at room temperature to allow for substrate phosphorylation.
-
Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate (e.g., using ADP-Glo™ or HTRF® technologies).
-
Data Analysis: Measure the signal and plot the dose-response curve to calculate the IC50 value.
-
Protocol 3.5: Cellular Thermal Shift Assay (CETSA®)
-
Causality: CETSA provides definitive proof of target engagement within an intact cellular environment. It leverages the same principle as DSF: a ligand-bound protein is more resistant to thermal denaturation. This confirms that the compound reaches and binds its target in a complex biological system.
-
Methodology:
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or other specific protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample confirms cellular target engagement.
-
Protocol 3.6: Downstream Signaling Pathway Analysis
-
Causality: Validating that target engagement leads to the expected biological consequence is the final step in MoA elucidation. If the target is part of a known signaling cascade, the compound should modulate downstream pathway markers.
-
Methodology (Example for an RTK Inhibitor):
-
Cell Treatment: Starve cells overnight and then stimulate them with the appropriate growth factor (e.g., VEGF, FGF) in the presence or absence of the test compound.
-
Lysate Preparation: Prepare whole-cell lysates at various time points post-stimulation.
-
Western Blotting: Perform Western blotting using antibodies against the phosphorylated (active) form of the target receptor and key downstream signaling nodes (e.g., p-AKT, p-ERK).
-
Analysis: A potent inhibitor should block ligand-induced phosphorylation of the target and its downstream effectors.
-
Caption: Hypothetical signaling pathway inhibited by an indazole compound.
Quantitative Data Summary & Interpretation
Throughout the experimental phases, all quantitative data should be meticulously recorded and summarized for clear interpretation and decision-making.
| Assay Type | Key Metric | Purpose | Example Favorable Result (Hypothetical) |
| Phase 1: Screening | |||
| Differential Scanning Fluorimetry | ΔTm (°C) | Identify direct protein binding | > 2 °C |
| Anti-proliferative Assay | IC50 (µM) | Determine cellular potency | < 1 µM |
| Phase 3: Validation | |||
| In Vitro Enzymatic Assay | IC50 (nM) | Quantify biochemical potency against target | < 100 nM |
| Cellular Thermal Shift Assay | ΔTm (°C) | Confirm target engagement in cells | > 1.5 °C |
| Western Blot Analysis | % Reduction | Measure modulation of downstream signaling | > 75% inhibition of phosphorylation |
Conclusion and Future Directions
The compound this compound represents a promising starting point for a drug discovery program. Its indazole core strongly suggests activity against therapeutically relevant targets, particularly protein kinases. The primary ambiguity surrounding the role of the N1-THP group must be the first question addressed, by comparing the activity of the parent compound with its de-protected analog, 1H-indazol-4-amine.
The phased experimental workflow detailed in this guide provides a robust and logical framework for comprehensively evaluating this molecule. By progressing from broad, unbiased screening to highly specific target validation and mechanism-of-action studies, researchers can efficiently de-orphanize this compound, uncover its therapeutic potential, and generate the critical data package needed to advance the program toward preclinical development.
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- Wang, Y. et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry, 187, 111968.
- Shaikh, S. et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Chemistry & Biodiversity.
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In Silico Docking Studies of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical exploration of the in silico molecular docking of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, a novel compound featuring the privileged indazole scaffold. The indazole core is a cornerstone in modern medicinal chemistry, with several FDA-approved drugs, such as Axitinib and Pazopanib, leveraging this moiety for anticancer therapies.[1][2] These agents primarily function as protein kinase inhibitors, a major class of targets for indazole derivatives.[3] Additionally, the indazole scaffold has demonstrated significant potential in the inhibition of histone deacetylases (HDACs), another critical class of enzymes implicated in cancer progression.[4][5][6]
This document serves as a comprehensive protocol and scientific rationale for conducting molecular docking studies, aimed at elucidating the potential binding interactions and affinity of the title compound with a therapeutically relevant biological target. For the purpose of this guide, we have selected Histone Deacetylase 8 (HDAC8) as the target protein. HDAC8 is a well-validated target in oncology, and the inhibition of HDACs by indazole-containing molecules is an active area of research.[4][7]
Our approach is grounded in the principles of structure-based drug design, where computational methods are employed to predict the binding mode and affinity of a small molecule to a protein target at the atomic level.[8][9] This guide is structured to provide not only a step-by-step methodology but also the underlying scientific reasoning for each procedural choice, ensuring a robust and reproducible in silico experiment.
Foundational Principles: The Scientific Rationale
The predictive power of in silico docking hinges on two core components: a robust search algorithm and an accurate scoring function.[8] The search algorithm explores the conformational space of the ligand within the defined binding site of the receptor, generating a series of potential binding poses. The scoring function then estimates the binding affinity for each pose, allowing for the ranking of different conformations and, by extension, different ligands.[1][10][11]
The choice of a specific protein target is paramount. Indazole derivatives have shown a wide range of biological activities, including the inhibition of various protein kinases such as Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases.[1][3][10][11] They have also been identified as potent inhibitors of Histone Deacetylases (HDACs).[4][5][7] Our selection of HDAC8 is based on the significant body of evidence supporting the development of indazole-based HDAC inhibitors for cancer therapy.[4][6]
The In Silico Docking Workflow: A Visual Overview
The entire in silico docking process can be visualized as a sequential workflow, beginning with the preparation of both the ligand and the protein receptor, followed by the docking simulation itself, and culminating in the analysis of the results.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the in silico docking of this compound against HDAC8.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing the protein and ligand files.[12]
-
PyMOL or BIOVIA Discovery Studio Visualizer: For visualization and analysis of docking results.[3][4][13][14][15]
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.[16]
Ligand Preparation
The initial step involves the generation of a 3D structure of this compound and its preparation for docking.
-
2D to 3D Structure Conversion:
-
Draw the 2D structure of the ligand using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation.
-
-
Energy Minimization:
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
-
File Format Conversion and Preparation using AutoDockTools:
-
Save the energy-minimized structure in a compatible format (e.g., .mol2 or .pdb).
-
Open the ligand file in AutoDockTools.
-
Detect the rotatable bonds. The software will automatically identify acyclic single bonds. The user should verify and, if necessary, modify the number of rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT format (.pdbqt), which includes atomic charges and atom type definitions required by AutoDock Vina.
-
Protein Preparation
The preparation of the target protein is a critical step to ensure the accuracy of the docking simulation.
-
Selection and Retrieval of the Protein Structure:
-
The crystal structure of human HDAC8 complexed with an inhibitor will be used. A suitable structure is PDB ID: 1T64 .[17] This structure provides a high-resolution view of the active site.
-
Download the PDB file from the Protein Data Bank.
-
-
Preparation of the Protein using AutoDockTools:
-
Open the PDB file (1T64.pdb) in AutoDockTools.
-
Remove water molecules and any co-crystallized ligands and cofactors that are not essential for the binding of the ligand of interest.[5]
-
Add polar hydrogens to the protein structure. This is essential for correctly defining hydrogen bonding interactions.
-
Compute Gasteiger charges for the protein atoms. These partial charges are necessary for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein in the PDBQT format (.pdbqt).
-
Grid Generation
The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses.
-
Defining the Binding Site:
-
The binding site of HDAC8 is well-characterized and is located in a deep pocket containing a catalytic zinc ion.
-
In AutoDockTools, center the grid box on the active site. A reliable method is to center it on the co-crystallized ligand from the original PDB file before its removal.
-
-
Setting Grid Box Dimensions:
-
Adjust the dimensions of the grid box (x, y, and z) to encompass the entire active site, providing sufficient space for the ligand to move and rotate freely. A typical size would be 60 x 60 x 60 Å with a spacing of 1.0 Å.
-
Save the grid parameter file.
-
Molecular Docking with AutoDock Vina
AutoDock Vina will now be used to perform the docking simulation.
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters (center and dimensions), and the output file name.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking, exploring different conformations of the ligand within the grid box and calculating the binding affinity for each.
-
Analysis and Interpretation of Results
The output of the docking simulation is a set of predicted binding poses for the ligand, ranked by their binding affinity scores.
Binding Affinity and Pose Selection
-
AutoDock Vina provides the binding affinity in kcal/mol. More negative values indicate a stronger predicted binding affinity.
-
The top-ranked pose (the one with the lowest binding energy) is typically considered the most likely binding mode.
| Parameter | Description |
| Binding Affinity (kcal/mol) | An estimation of the binding free energy. |
| RMSD (Å) | Root Mean Square Deviation from a reference structure (if available). |
Visualization of Protein-Ligand Interactions
The interactions between the ligand and the protein's active site residues provide crucial insights into the binding mechanism.
-
Loading the Complex:
-
Open the prepared protein PDBQT file and the docking output PDBQT file (containing the ligand poses) in a molecular visualization software like PyMOL or Discovery Studio Visualizer.
-
-
Interaction Analysis:
-
Analyze the top-ranked pose for key interactions:
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues.
-
Hydrophobic Interactions: Observe interactions between non-polar regions of the ligand and hydrophobic residues in the active site.
-
Pi-Stacking Interactions: Look for stacking interactions between aromatic rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).
-
Coordination with the Catalytic Zinc Ion: For HDAC8, a critical interaction is the coordination of a zinc-binding group on the ligand with the catalytic Zn²⁺ ion in the active site.
-
-
Conclusion and Future Perspectives
This in-depth technical guide outlines a robust and scientifically sound workflow for conducting in silico docking studies of this compound with the cancer target HDAC8. The methodologies described herein, from ligand and protein preparation to the detailed analysis of binding interactions, provide a solid foundation for predicting the compound's potential as an HDAC8 inhibitor.
The predicted binding affinity and the nature of the interactions with key active site residues can guide further experimental validation, such as in vitro enzyme inhibition assays. Furthermore, the identified binding mode can serve as a starting point for lead optimization, where structural modifications to the ligand can be rationally designed to enhance potency and selectivity. The integration of in silico techniques, as detailed in this guide, is an indispensable component of modern drug discovery, accelerating the identification and development of novel therapeutic agents.
References
- Indazole Deriv
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Synthesis and biological evaluation of indazole deriv
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- Novel (E)-3-(1-substituted-1H-indazol-5-yl)
- In-silico design of novel potential HDAC inhibitors from indazole derivatives targeting breast cancer through QSAR, molecular docking and pharmacokinetics studies.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- The Anticancer Activity of Indazole Compounds: A Mini Review.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
- Synthesis and Evaluation of Anticancer Activity of Indazole Deriv
- Synthesis of indazole derivatives 1f/1g, 2f/2g and 3f/3g. a) t‐BuOK or...
- Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors.
- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).
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- Structures of kinase inhibitors containing an indazole moiety.
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- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF.
- 1C3S: CRYSTAL STRUCTURE OF AN HDAC HOMOLOG COMPLEXED WITH SAHA.
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- Structures of selective HDAC inhibitors with various linkers and cap...
- Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors.
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Methodological & Application
Experimental protocol for using 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine in vitro
Application Note & In Vitro Protocol
Topic: Experimental Protocol for Using 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine In Vitro
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket in numerous protein kinases.[1] This structural motif is a cornerstone in the design of targeted kinase inhibitors. This document provides a comprehensive guide to the in vitro characterization of This compound , a compound featuring this key indazole core. We present a hypothesized mechanism of action and deliver a suite of detailed, validated protocols to empower researchers to:
-
Determine its direct enzymatic inhibitory activity.
-
Assess its impact on cell viability in cancer cell lines.
-
Confirm target engagement and pathway modulation within a cellular context.
These protocols are designed to form a self-validating workflow, complete with necessary controls and data interpretation guidelines, to rigorously evaluate the compound's potential as a kinase inhibitor.
Compound Profile: this compound
Before initiating any experimental work, a thorough understanding of the compound's properties and handling requirements is essential.
| Property | Value | Source(s) |
| CAS Number | 1053655-57-4 | [2][3] |
| Molecular Formula | C₁₂H₁₅N₃O | [4] |
| Molecular Weight | 217.27 g/mol | [4] |
| Physical Form | Solid | |
| Purity | ≥95% | [2] |
| Storage | Store at 2-8°C in a dark place under an inert atmosphere. | [4] |
| Solubility | Soluble in DMSO. Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO for storage. Further dilutions into aqueous buffers or cell culture media should be done immediately before use to avoid precipitation. | |
| Safety | H302: Harmful if swallowed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area. |
Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition
The indazole scaffold is a bioisostere of adenine, the core of ATP. Its nitrogen atoms are strategically positioned to act as hydrogen bond donors and acceptors, mimicking the interaction of ATP with the kinase hinge region—a conserved backbone segment connecting the N- and C-lobes of the kinase domain.[5][6] We hypothesize that this compound functions as a Type I ATP-competitive inhibitor . It is predicted to occupy the ATP-binding pocket, with the indazole core forming one or more hydrogen bonds with the kinase hinge, thereby preventing ATP binding and subsequent substrate phosphorylation.
Integrated Experimental Workflow
A logical progression from biochemical validation to cellular activity is crucial. The following workflow ensures that data from each stage informs the next, providing a comprehensive profile of the compound's in vitro activity.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of a purified target kinase and calculate its IC₅₀ value. This protocol is a template and should be adapted based on the specific kinase and assay platform (e.g., radiometric, luminescence, TR-FRET).
Causality Behind Choices:
-
ATP at Km: Using ATP at its Michaelis-Menten constant (Km) concentration provides a standardized condition for comparing the potency of ATP-competitive inhibitors.[7]
-
Low DMSO: High concentrations of DMSO can inhibit kinase activity. Keeping the final concentration at ≤1% minimizes this artifact.
-
Controls: The inclusion of "no enzyme" and "vehicle" controls is critical to define the baseline and maximum signal windows, respectively.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific peptide or protein substrate
-
Kinase assay buffer (varies by kinase, typically contains MgCl₂, DTT, and a buffer like HEPES or Tris-HCl)
-
ATP solution
-
This compound (10 mM stock in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or ³²P-ATP)
-
White, opaque 96- or 384-well assay plates
-
Plate reader or scintillation counter
Procedure:
-
Compound Serial Dilution:
-
Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. For example, start with the 10 mM stock and dilute down to the nanomolar range.
-
Create an intermediate dilution plate by diluting the DMSO series 1:25 into the kinase assay buffer. This creates a 4X final assay concentration.
-
-
Reaction Setup (Final Volume: 20 µL):
-
To each well of the assay plate, add components in the following order:
-
5 µL of kinase assay buffer.
-
5 µL of the 4X compound dilution (or DMSO vehicle for controls).
-
5 µL of a 4X solution of substrate and kinase in assay buffer.
-
-
Mix gently and incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction:
-
Add 5 µL of a 4X ATP solution (at the predetermined Km concentration) to each well to start the reaction.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
-
Stop Reaction & Detect Signal:
-
Stop the reaction and develop the signal according to the manufacturer's instructions for your chosen detection platform (e.g., add ADP-Glo™ reagent).
-
Read the plate on the appropriate instrument (luminometer, fluorescence reader, etc.).
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high-concentration inhibitor control as 0% activity.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (XTT)
Objective: To measure the effect of the compound on the metabolic activity of a cancer cell line, providing a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Causality Behind Choices:
-
XTT vs. MTT: The XTT assay is used here because its formazan product is water-soluble, eliminating the DMSO solubilization step required for MTT assays. This reduces procedural steps and potential sources of error.
-
Seeding Density: Using an optimal cell seeding density ensures that cells are in the logarithmic growth phase during the experiment, providing a robust signal window.
-
Incubation Time: A 48-72 hour incubation period allows for multiple cell doublings, making it possible to observe effects on proliferation.
Materials:
-
Cancer cell line of interest (e.g., a line where the target kinase is known to be active or overexpressed)
-
Complete cell culture medium (e.g., RPMI or DMEM + 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
XTT Cell Viability Assay Kit
-
Clear, flat-bottomed 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Absorbance microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete medium to the optimal seeding density (e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.
-
Incubate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X final concentration serial dilution of the compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium (or vehicle control medium) to the appropriate wells.
-
Incubate for 48-72 hours.
-
-
XTT Assay:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol.
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in the CO₂ incubator, or until a distinct color change is observed.
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 450-500 nm using a microplate reader. Use a reference wavelength of 630-690 nm to subtract background noise.
-
Subtract the absorbance of the "medium only" background wells.
-
Normalize the data with the vehicle-treated cells representing 100% viability.
-
Plot the percent viability versus the log of the compound concentration and fit the curve to determine the GI₅₀/IC₅₀ value.
-
Protocol 3: Western Blot for Phospho-Protein Analysis
Objective: To determine if the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in a cellular context, thus confirming target engagement.
Causality Behind Choices:
-
Phosphatase/Protease Inhibitors: These are absolutely essential during cell lysis to preserve the phosphorylation state of proteins, which can be rapidly reversed by endogenous phosphatases.[5]
-
BSA for Blocking: Milk contains phosphoproteins (like casein) which can cause high background when probing with phospho-specific antibodies. Using Bovine Serum Albumin (BSA) avoids this issue.[1][5]
-
Total Protein Control: Probing for the total (non-phosphorylated) protein is a critical loading control. It demonstrates that any decrease in the phospho-signal is due to inhibition, not due to changes in the overall protein expression or loading errors.[6]
Materials:
-
Cell line and compound from Protocol 2
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF membranes and transfer system
-
Blocking buffer: 5% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: phospho-specific antibody (for the substrate) and total protein antibody (for the substrate)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment & Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for a short duration (e.g., 1-4 hours). Include a vehicle control.
-
If the pathway requires stimulation, add the appropriate growth factor or stimulus for the final 15-30 minutes of incubation.
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer with inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples. Add 4X Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again 3 times for 5 minutes each with TBST.
-
-
Detection & Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip and Reprobe: To ensure equal loading, the membrane can be stripped and re-probed with the antibody against the total protein.
-
Analyze the band intensities. A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate signal, confirms specific on-target activity.[8]
-
References
- ChemUniverse. This compound. [Link]
- Chemsigma. This compound [1053655-57-4]. [Link]
- Gao, Y. et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PLoS One, 7(6), e38635. [Link]
- Oh, K.S. et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 137(7), 825-834. [Link]
- Chem-Impex. 6-Amino-1-(tetrahydropyranyl)-1H-indazole. [Link]
- ResearchGate. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. [Link]
- K-Voss, T. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel), 14(8), 798. [Link]
- American Chemical Society. Synthesis of 1H-Indazoles via Silver(I)
- MDPI.
- MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. chemsigma.com [chemsigma.com]
- 4. achmem.com [achmem.com]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Investigating the Anti-Cancer Potential of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine is a heterocyclic organic molecule featuring a fused indazole ring system linked to a tetrahydropyran moiety. While specific biological activity for this compound is not yet extensively documented in peer-reviewed literature, its core structure is of significant interest in medicinal chemistry and oncology. The indazole scaffold is recognized as a "privileged structure," forming the backbone of numerous compounds with potent anti-cancer properties, including several FDA-approved kinase inhibitors. These agents function by targeting key signaling pathways that drive tumor growth, proliferation, and survival.
This document serves as a comprehensive guide for researchers and drug development professionals to systematically investigate the potential anti-cancer applications of this compound. The protocols outlined herein provide a robust framework for initial screening, characterization of cellular responses, and elucidation of the potential mechanism of action in various cancer cell lines.
Scientific Rationale and Hypothesized Mechanism of Action
The indazole ring is a core component of multi-kinase inhibitors like Pazopanib and Axitinib, which primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), among other tyrosine kinases.[1][2] These receptors are critical mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3][4] By inhibiting VEGFRs, these drugs cut off the tumor's blood supply, leading to cell death and tumor regression.
Given this precedent, it is hypothesized that this compound may act as an inhibitor of protein kinases involved in oncogenic signaling. A primary putative target could be the VEGFR signaling cascade, which, upon activation, triggers downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, promoting cell survival, proliferation, and migration.[5]
Diagram: Hypothesized Inhibition of a Representative Kinase Signaling Pathway
The following diagram illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway, such as the VEGFR pathway, and the potential point of inhibition by the investigational compound.
Caption: Hypothesized mechanism of action.
Experimental Workflow for Characterization
A phased approach is recommended to efficiently characterize the anti-cancer properties of the compound. This workflow ensures that each step logically informs the next, from broad screening to detailed mechanistic studies.
Caption: Phased workflow for compound evaluation.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer)
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium. b. Count cells and adjust the density to 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare a 10 mM stock solution of the compound in DMSO. b. Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%). c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. d. Incubate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition and Incubation: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[6] c. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
| Cell Line | Tissue of Origin | Putative IC50 Range (Hypothetical) |
| A549 | Lung Carcinoma | 1 - 10 µM |
| MCF-7 | Breast Adenocarcinoma | 5 - 25 µM |
| HCT116 | Colorectal Carcinoma | 0.5 - 15 µM |
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay quantifies the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[7][8]
Materials:
-
Selected cancer cell line
-
6-well plates
-
Compound at 1x and 2x the determined IC50 value
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24-48 hours. b. Treat cells with the vehicle control, and the compound at 1x and 2x its IC50 value for 24 or 48 hours.
-
Cell Harvesting: a. Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. b. Centrifuge the collected cells at 300 x g for 5 minutes. c. Wash the cell pellet twice with cold PBS.[9]
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution. c. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. d. After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells.
-
Flow Cytometry Analysis: a. Analyze the samples immediately on a flow cytometer. b. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants. c. Collect data for at least 10,000 events per sample.
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[10]
Materials:
-
Selected cancer cell line
-
6-well plates
-
Compound at 1x and 2x the determined IC50 value
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
Procedure:
-
Cell Treatment and Harvesting: a. Treat cells as described in the apoptosis assay (Protocol 2). b. Harvest cells, wash once with PBS, and obtain a single-cell suspension.
-
Fixation: a. Resuspend the cell pellet in 0.5 mL of PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[10] c. Incubate at 4°C for at least 2 hours (or store for longer periods).
-
Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the pellet in 0.5 mL of PI/RNase A staining solution.[11] d. Incubate for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use a histogram to visualize the distribution of cells in G0/G1, S, and G2/M phases based on fluorescence intensity.
Data Interpretation:
-
Compare the cell cycle profiles of treated cells to the vehicle control. An accumulation of cells in a particular phase (e.g., G2/M) suggests cell cycle arrest.
Protocol 4: Western Blot Analysis of Key Signaling Pathways
This protocol investigates the effect of the compound on the phosphorylation status of key proteins within a hypothesized target pathway, such as the PI3K/Akt pathway. A decrease in the phosphorylated form of a protein indicates inhibition of the pathway.[12][13]
Materials:
-
Selected cancer cell line
-
Compound at its IC50 value
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, rabbit anti-phospho-ERK, rabbit anti-total ERK)[14]
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: a. Treat cells with the compound for a short duration (e.g., 30 minutes, 1 hour, 4 hours) to observe effects on signaling. b. Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[15] c. Scrape and collect the lysate, then centrifuge to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA assay.[15]
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane for 1 hour at room temperature.[12] d. Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000) overnight at 4°C.[14] e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: a. Wash the membrane again and apply ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Strip the membrane and re-probe for total protein (e.g., total Akt) and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
Data Analysis:
-
Use densitometry to quantify the band intensities.
-
Calculate the ratio of the phosphorylated protein to the total protein for each condition. A decrease in this ratio in treated samples compared to the control indicates pathway inhibition.
References
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
- Flow Cytometry Facility, University of Chicago. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
- Gacche, R. N., & Assaraf, Y. G. (2018). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers, 10(9), 308. [Link]
- Olsson, A. K., Dimberg, A., Kreuger, J., & Claesson-Welsh, L. (2006). VEGF receptor signalling – in control of vessel growth. Nature Reviews Molecular Cell Biology, 7(5), 359-371. [Link]
- Mologni, L. (2011). Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. Cancers, 3(2), 1649–1672. [Link]
- Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
- SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
- Sriram, G., & Ramaswamy, B. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
- Ellis, L. M., & Hicklin, D. J. (2008). The VEGF signaling pathway in cancer: the road ahead. Journal of Clinical Oncology, 26(22), 3631-3632. [Link]
- Ciardiello, F. (2014). VEGF Signaling in Cancer Treatment. Current Pharmaceutical Design, 20(17), 2834-2842. [Link]
- Lee, S. H., & Kim, Y. M. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 22(1), 1B.5.1-1B.5.11. [Link]
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- Smalley, K. S. M. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma Cell Culture (pp. 121-131). Humana Press. [Link]
- Wang, L., et al. (2018). Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. Bio-protocol, 8(11), e2873. [Link]
- Chemsigma. This compound [1053655-57-4]. [Link]
- PubChem. 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bosterbio.com [bosterbio.com]
- 8. scispace.com [scispace.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation and Handling of Stock Solutions for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine (CAS: 1053655-57-4). The accuracy and stability of stock solutions are paramount for generating reliable and reproducible data in biological and chemical assays. This guide outlines best practices based on the compound's physicochemical properties and established methodologies for heterocyclic small molecules, ensuring the integrity of experimental outcomes.
Introduction: The Critical Role of Stock Solution Integrity
This compound is a synthetic organic compound featuring an indazole core, a structure of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2] The amine functional group and the tetrahydropyranyl (THP) protecting group define its reactivity and solubility characteristics. For any in vitro or in vivo study, the starting point is a precisely prepared, fully solubilized, and stable concentrated stock solution. Errors in preparation can lead to inaccurate dosing, compound precipitation, and ultimately, invalid experimental results. This protocol, grounded in established laboratory practices, provides a self-validating system for preparing high-quality stock solutions.[3]
Compound Specifications and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of a reliable protocol. Key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1053655-57-4 | [4][5] |
| Molecular Formula | C₁₂H₁₅N₃O | [4][5][6] |
| Molecular Weight | 217.27 g/mol | [5] |
| Physical Form | Solid | |
| Typical Purity | ≥95% | [4] |
| Recommended Storage (Solid) | 2-8°C, keep in dark place, inert atmosphere | [5] |
Safety and Handling Precautions
As a Senior Application Scientist, safety is the foremost consideration. Adherence to proper handling procedures is mandatory.
-
Hazard Identification: The compound is classified with the signal word "Warning" and is harmful if swallowed (H302).[5] Some suppliers also note that it may cause skin and eye irritation.[5]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[7][8]
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[7]
-
Handling Procedure: Before opening, allow the manufacturer's vial to equilibrate to room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing on the solid, which can affect accurate weighing and compound stability.[3]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution, which is the industry standard for compound management in drug discovery.[9][10]
Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound. The rationale is threefold:
-
High Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a vast range of organic molecules, including heterocyclic compounds that often exhibit poor aqueous solubility.[3]
-
Inertness: It is chemically inert under standard conditions and compatible with most high-throughput screening and cell-based assay formats.
-
Low Freezing Point: Its low freezing point (18.5 °C) allows for stable storage of solutions at -20°C or -80°C without excessive pressure changes in the storage vial.
For this protocol, use only anhydrous, high-purity DMSO (≥99.9%) to prevent compound degradation via hydrolysis.
Required Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Sterile, amber glass vials with PTFE-lined caps
-
Sterile, positive-displacement pipette or calibrated micropipettes with low-retention tips
-
Vortex mixer
-
Sonicator bath (optional)
Step-by-Step Methodology
Step 1: Calculation
The first principle of accuracy is a correct calculation. To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
Example for 1 mL of a 10 mM stock solution:
-
Mass (mg) = (0.010 mol/L) × (0.001 L) × (217.27 g/mol ) × 1000
-
Mass (mg) = 2.17 mg
Step 2: Weighing the Compound
-
Place a sterile, empty amber vial on the analytical balance and tare the weight.
-
Carefully add the solid compound directly into the vial until the balance reads approximately 2.17 mg. Record the exact mass.
-
Expert Tip: It is more accurate to record the actual mass (e.g., 2.21 mg) and recalculate the required solvent volume for an exact 10 mM concentration than to repeatedly try to hit the exact target mass.
Recalculation Example:
-
Volume (mL) = [Mass (mg) / (217.27 g/mol )] / (0.010 mol/L) × 1000
-
If actual mass is 2.21 mg, Volume = [2.21 / 217.27] / 0.010 = 1.017 mL or 1017 µL.
Step 3: Dissolution
-
Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound.
-
Secure the cap tightly and vortex the solution vigorously for 1-2 minutes.[3]
-
Visually inspect the solution against a light source to ensure there are no visible solid particulates. The solution should be completely clear.
-
Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.[11] Allow the solution to return to room temperature before final inspection. Avoid excessive heat, as it may degrade the compound.[12]
Visual Workflow of Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution.
Quality Control, Storage, and Stability
Long-Term Storage
For maximum stability, the prepared DMSO stock solution should be aliquoted into smaller, single-use volumes in tightly sealed vials.[13] This practice is crucial to avoid contamination and degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months or longer).[13] Always protect the solutions from light.
Stability Considerations
-
Indazole Core: Indazole derivatives can be susceptible to degradation under harsh acidic, basic, or oxidative conditions, as well as photodegradation.[12]
-
THP Protecting Group: The Tetrahydropyranyl (THP) group is notably labile under acidic conditions. Exposure of the stock solution to acidic aqueous buffers for extended periods could lead to cleavage of the THP group, yielding the unprotected 4-amino-1H-indazole. This must be considered during the design of subsequent experiments.
Preparation of Working Solutions
When diluting the concentrated stock for an experiment (e.g., a cell-based assay), follow these best practices to prevent compound precipitation:
-
Thaw: Thaw a single aliquot of the stock solution completely at room temperature.
-
Dilution: Perform serial or stepwise dilutions in the final aqueous assay buffer. Avoid a single large dilution step (e.g., 1:1000), as this can cause the compound to "crash out" of the solution.[11]
-
Mixing: Vortex or mix the solution immediately and thoroughly after adding the DMSO stock to the aqueous buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is non-toxic to the biological system, typically ≤ 0.5%.[3][11] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experimental design to account for any solvent effects.
References
- ChemUniverse. This compound. [Link]
- Chemsigma. This compound [1053655-57-4]. [Link]
- BioOrganics. 4-Amino-1-(tetrahydropyranyl)-1H-indazole. [Link]
- Cole-Parmer.
- Captiv
- PubMed.
- AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]
- Organic Syntheses. 3(5)-aminopyrazole Procedure. [Link]
- ResearchGate. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- ResearchGate. Indazole scaffold: a generalist for marketed and clinical drugs. [Link]
- PubChem. 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine. [Link]
- PubChem. 1H-indazol-4-amine. [Link]
- Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. achmem.com [achmem.com]
- 6. chemsigma.com [chemsigma.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. antbioinc.com [antbioinc.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. captivatebio.com [captivatebio.com]
Application Notes and Protocols for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine as a Putative Chemical Probe for the PI3K/AKT/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine is currently cataloged as a chemical intermediate. The following application notes are based on a scientifically informed hypothesis derived from the well-established role of the 4-aminoindazole scaffold in kinase inhibition. The proposed target and protocols are intended to serve as a comprehensive guide for the validation of this compound as a chemical probe. All experimental data presented herein is hypothetical and for illustrative purposes.
Introduction: The Promise of a Privileged Scaffold
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold for its ability to form the core of numerous biologically active compounds. Specifically, derivatives of 1H-indazole have been extensively developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for therapeutic intervention. A compelling example of the successful application of this scaffold is in the development of GDC-0941 (Pictilisib), a potent and selective inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks), where the 2-(1H-indazol-4-yl) moiety plays a pivotal role in binding to the kinase hinge region.
This document provides a detailed guide for the investigation of This compound as a potential chemical probe. While its biological activity is yet to be publicly characterized, its structure, featuring the key 4-aminoindazole pharmacophore, suggests a plausible role as a modulator of the PI3K/AKT/mTOR signaling pathway. The presence of a tetrahydropyran (THP) group at the N1 position distinguishes it from known inhibitors like GDC-0941 and warrants a thorough investigation into its inhibitory potential and selectivity profile.
These notes will guide the user through a logical, stepwise process to:
-
Characterize the inhibitory activity of the compound against its hypothesized target.
-
Confirm its engagement with the target in a cellular context.
-
Assess its selectivity profile.
-
Evaluate its potential as a chemical probe for studying the PI3K/AKT/mTOR pathway.
Compound Properties
A summary of the key chemical properties for this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| CAS Number | 1053655-57-4 |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place |
| Solubility | Soluble in DMSO and other organic solvents. Aqueous solubility is predicted to be low. |
Hypothesized Mechanism of Action
Based on the binding mode of other 4-aminoindazole-based kinase inhibitors, it is hypothesized that this compound acts as an ATP-competitive inhibitor of PI3K. The 4-amino group and the N2 atom of the indazole ring are predicted to form key hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine portion of ATP. The THP group at the N1 position is likely to occupy a hydrophobic pocket within the active site, influencing the compound's potency and selectivity for different PI3K isoforms.
A Roadmap to Validation: Protocols and Methodologies
The following sections provide detailed protocols for a series of experiments designed to validate this compound as a chemical probe for the PI3K pathway.
In Vitro Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compound against the Class I PI3K isoforms (α, β, γ, δ).
Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is recommended. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase buffer.
-
The test compound at various concentrations (final DMSO concentration should be ≤1%).
-
Recombinant human PI3K isoform (α, β, γ, or δ).
-
A suitable lipid substrate (e.g., PIP2).
-
-
Reaction Initiation: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Data:
| PI3K Isoform | Hypothetical IC₅₀ (nM) |
| PI3Kα | 150 |
| PI3Kβ | 800 |
| PI3Kγ | 2500 |
| PI3Kδ | 50 |
Interpretation: The hypothetical data suggests that the compound is a potent inhibitor of PI3Kδ and PI3Kα, with moderate activity against PI3Kβ and weaker activity against PI3Kγ. This profile would make it a useful tool for studying the roles of PI3Kα and PI3Kδ.
Cellular Target Engagement: Western Blot Analysis of pAKT
Objective: To confirm that the compound inhibits PI3K activity in a cellular context by measuring the phosphorylation of AKT, a key downstream effector of PI3K.
Methodology: A Western blot analysis will be performed on lysates from cells treated with the compound.
Step-by-Step Protocol:
-
Cell Culture: Plate a cancer cell line with a known active PI3K pathway (e.g., MCF-7, U87MG) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.
Expected Outcome: A dose-dependent decrease in the level of phosphorylated AKT would confirm that the compound is engaging and inhibiting PI3K in cells.
Kinase Selectivity Profiling
Objective: To assess the selectivity of the compound against a broad panel of kinases.
Methodology: It is recommended to submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology Corp.) for profiling against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).
Hypothetical Data Presentation (Select Kinases):
| Kinase Family | Kinase | % Inhibition at 1 µM |
| PI3K | PI3Kα | 95 |
| PI3K | PI3Kδ | 98 |
| PI3K | PI3Kβ | 75 |
| PI3K | PI3Kγ | 40 |
| TK | EGFR | 10 |
| CMGC | CDK2 | 5 |
| AGC | PKA | 8 |
Interpretation: High-quality chemical probes should exhibit significant selectivity for their intended target family. The hypothetical data indicates high selectivity for PI3Kα and PI3Kδ over other kinase families, which would support its use as a selective PI3K probe.
Cellular Proliferation Assay
Objective: To determine the effect of the compound on the proliferation of cancer cells that are dependent on the PI3K pathway.
Methodology: A colorimetric or fluorescence-based assay, such as the MTT or CellTiter-Glo® assay, can be used to measure cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compound.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assay: Perform the chosen viability assay according to the manufacturer's instructions.
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
Data Visualization
PI3K/AKT/mTOR Signaling Pathway
Caption: A stepwise workflow for the validation of a chemical probe.
References
- Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Edwards, A. M., Frye, S. V., … Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]
- Dai, Y., Hartandi, K., Ji, Z., Ahmed, A. A., Albert, D. H., Bauch, J. L., Bouska, J. J., Bousquet, P. F., Cunha, G. A., Glaser, K. B., Harris, C. M., Hickman, D., Guo, J., Li, J., Marcotte, P. A., Marsh, K. C., Moskey, M. D., Martin, R. L., Olson, A. M., Osterling, D. J., … Michaelides, M. R. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1584–1597. [Link]
- Okuzumi, T., Fonsi, M., De Stanchina, E., & Rosen, N. (2009). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters, 19(24), 6983–6987. [Link]
- Riley, C., Ammar, U., Alsfouk, A., Anthony, N. G., Baiget, J., Berretta, G., Breen, D., Huggan, J., Lawson, C., McIntosh, K., Plevin, R., Suckling, C. J., Young, L. C., Paul, A., & Mackay, S. P. (
In vivo experimental design with 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
An Application Guide for the Preclinical In Vivo Evaluation of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Authored by: Gemini, Senior Application Scientist
Introduction
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[1][2][3] The compound this compound (herein referred to as the "Compound") combines this potent indazole core with a tetrahydropyran (THP) moiety. The THP group is frequently incorporated by medicinal chemists to modulate physicochemical properties, often improving aqueous solubility and metabolic stability, which can lead to enhanced pharmacokinetic profiles.[4][5]
Despite its promising chemical architecture, there is a notable absence of published biological or pharmacological data for this specific molecule. This application note serves as a comprehensive, experience-driven guide for researchers and drug development professionals on how to design and execute a logical, phased in vivo experimental plan. The goal is to systematically characterize the pharmacokinetic, safety, and efficacy profile of this novel chemical entity, transforming it from a mere structure to a potential therapeutic candidate. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating preclinical program.
Part 1: Foundational In Vitro Characterization: The Prerequisite for In Vivo Success
Transitioning a novel compound into in vivo models without a foundational understanding of its in vitro properties is both inefficient and ethically untenable. The following in vitro assays are critical for building a data package that informs and justifies animal studies.
-
Target & Phenotypic Screening: The broad bioactivity of indazoles suggests several potential mechanisms of action.[1] A logical first step is to screen the Compound against a panel of common drug targets, such as a broad kinase panel (e.g., KinomeScan) or cyclooxygenase (COX) enzymes.[2][4] Concurrently, phenotypic screening in relevant human cancer cell lines (e.g., hepatocellular, breast, lung) can identify potential anti-proliferative activity and provide initial clues to sensitive disease models.[6][7]
-
In Vitro ADME Profiling: Before dosing an animal, it is crucial to understand the compound's intrinsic absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: Incubating the Compound with liver microsomes and hepatocytes from relevant species (mouse, rat, human) predicts its metabolic clearance.
-
Plasma Protein Binding: This determines the fraction of unbound, pharmacologically active drug in circulation.
-
Aqueous Solubility: Essential for developing a suitable formulation for in vivo administration.
-
Cell Permeability: Assays like the Caco-2 permeability assay can predict oral absorption potential.[4]
-
-
In Vitro Toxicology: A preliminary assessment of cytotoxicity in one or two standard cell lines (e.g., HepG2) can provide an early warning of overt cellular toxicity.
The data from these assays are not merely checkboxes; they are predictive tools that directly influence the design of subsequent in vivo protocols, from vehicle selection to the initial dose chosen for pharmacokinetic studies.
Part 2: Phase I In Vivo Studies: Pharmacokinetics and Safety
The primary objectives of initial in vivo studies are to understand the compound's exposure profile (pharmacokinetics, PK) and to establish a safe dose range (tolerability).
Protocol 1: Single-Dose Pharmacokinetic (PK) Study
This study is the first window into how the Compound behaves in a living system. It is essential for correlating dose with exposure and for designing rational dosing schedules for later efficacy studies.
Experimental Workflow for a Single-Dose PK Study
Caption: Workflow for a foundational single-dose PK study.
Step-by-Step Methodology:
-
Animal Model Selection: Use male CD-1 mice (20-25 g) or Sprague-Dawley rats (200-250 g), as they are standard models for initial PK studies.[8] Use at least n=3 animals per group.
-
Formulation and Vehicle Selection: Based on solubility data, prepare a formulation. A common starting point for a novel compound is 10% DMSO, 40% PEG400, 50% saline for oral (PO) and intraperitoneal (IP) routes. For intravenous (IV) dosing, a vehicle like 20% Solutol HS 15 in saline is often required to ensure solubility.
-
Dosing Administration:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein to determine absolute bioavailability and clearance.
-
PO Group: Administer a single dose via oral gavage (e.g., 5-10 mg/kg) to assess oral absorption.
-
-
Blood Sampling: Collect sparse samples from each animal at specified time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). Typically, ~50 µL of blood is collected into K2EDTA-coated tubes at each time point.
-
Plasma Processing and Analysis: Centrifuge blood samples to separate plasma. Analyze plasma concentrations of the Compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters.
Table 1: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Relates to efficacy and potential acute toxicity. |
| Tmax | Time at which Cmax is reached. | Indicates the rate of absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time. | The primary measure of overall exposure. |
| t1/2 (Half-life) | Time required for the plasma concentration to decrease by half. | Determines dosing frequency. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination. |
| F% (Bioavailability) | The fraction of the oral dose that reaches systemic circulation. | Critical for determining if an oral formulation is viable. |
Protocol 2: Maximum Tolerated Dose (MTD) Study
This acute toxicity study establishes the upper limit of the therapeutic window and informs dose selection for efficacy studies.
Step-by-Step Methodology:
-
Animal Model: Use the same species and strain as intended for efficacy studies (e.g., BALB/c nude mice if a xenograft model is planned).
-
Dose Selection and Escalation: Begin with a dose that is 3-5 times the exposure (AUC) observed at the efficacious dose in in vitro assays. Administer single ascending doses to new groups of mice (n=3 per group). A common dose escalation scheme is to increase by 100%, then 50%, then 33% (e.g., 10, 20, 30, 40 mg/kg).
-
Administration and Observation: Dose animals once daily for 5-7 days via the intended therapeutic route (e.g., IP or PO).
-
Monitoring: Record clinical observations daily, including changes in posture, activity, and grooming. Measure body weight daily.
-
Endpoint Definition: The MTD is defined as the highest dose that does not produce dose-limiting toxicities (DLTs). DLTs are typically defined as >20% body weight loss or significant, persistent clinical signs of distress.
Part 3: Phase II In Vivo Studies: Efficacy (Pharmacodynamics)
The choice of an efficacy model is entirely dependent on the biological activity identified in the initial in vitro screens. Below are two detailed protocols for plausible therapeutic areas for an indazole-based compound.
Example A: Protocol 3 - Human Tumor Xenograft Model (Anti-Cancer)
This is the gold-standard model for evaluating the anti-tumor activity of a compound in vivo.[7]
Experimental Workflow for a Xenograft Efficacy Study
Caption: Workflow for a xenograft efficacy study.
Step-by-Step Methodology:
-
Animal and Cell Line: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) to prevent rejection of the human tumor graft. Select a cell line shown to be sensitive in vitro (e.g., HA22T hepatocellular carcinoma cells).[7][9]
-
Tumor Implantation: Subcutaneously inject 1-5 million cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to an average size of 100-200 mm³. Randomize animals into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: Compound at a low efficacious dose (e.g., 10 mg/kg, based on MTD).
-
Group 3: Compound at a high efficacious dose (e.g., 30 mg/kg, based on MTD).
-
Group 4: Positive control (a standard-of-care agent for that cancer type).
-
-
Dosing and Monitoring: Administer doses daily (or as determined by PK) via PO or IP route for 21-28 days. Measure tumor dimensions with calipers and body weights 2-3 times per week.
-
Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean change in tumor volume between treated and control groups. Secondary endpoints include body weight change (tolerability) and survival.
Example B: Protocol 4 - Carrageenan-Induced Paw Edema Model (Anti-Inflammatory)
This is a classic, acute model for evaluating the efficacy of anti-inflammatory agents.[2]
Step-by-Step Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats (180-220 g).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Treatment: Administer the Compound orally at several dose levels (e.g., 10, 30, 100 mg/kg). Include a vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg).
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Endpoint Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point.
Table 2: Representative Data for Paw Edema Inhibition
| Treatment Group | Dose (mg/kg, PO) | Mean Paw Volume Increase at 3h (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Compound | 10 | 0.64 ± 0.05 | 24.7% |
| Compound | 30 | 0.43 ± 0.06 | 49.4% |
| Compound | 100 | 0.25 ± 0.04 | 70.6% |
| Indomethacin | 10 | 0.31 ± 0.05 | 63.5% |
Part 4: Data Integration and Future Directions
The successful completion of this phased in vivo plan provides a holistic initial profile of this compound. The key is to integrate the findings:
-
PK/PD Correlation: Does the plasma concentration achieved at an efficacious dose (PD) align with the biologically active concentration in vitro? This linkage is fundamental to demonstrating that the observed in vivo effect is target-driven.
-
Therapeutic Index: The ratio between the toxic dose (from the MTD study) and the efficacious dose (from the PD study) defines the therapeutic window. A wider index suggests a safer drug candidate.
Based on a promising therapeutic index and a clear PK/PD relationship, subsequent steps would involve more complex studies, such as orthotopic or patient-derived xenograft (PDX) models, investigation of target engagement biomarkers in tumor tissue, and formal regulatory toxicology studies.
References
- Wang, S. W., Pan, S. L., Huang, Y. C., Guh, J. H., Chiang, P. C., Huang, D. Y., Kuo, S. C., Lee, K. H., & Teng, C. M. (2008). CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo. Molecular cancer therapeutics, 7(2), 350–360. [Link]
- Pan, S. L., Wang, S. W., Huang, Y. C., Guh, J. H., Huang, D. Y., Chang, Y. L., Kuo, S. C., Lee, K. H., & Teng, C. M. (2018). CHM-1, a novel microtubule-destabilizing agent exhibits antitumor activity via inducing the expression of SIRT2 in human breast cancer cells. Investigational new drugs, 36(3), 396–407. [Link]
- Wang, S. W., Pan, S. L., Huang, Y. C., Guh, J. H., Chiang, P. C., Huang, D. Y., Kuo, S. C., Lee, K. H., & Teng, C. M. (2008). CHM-1, a Novel Synthetic Quinolone with Potent and Selective Antimitotic Antitumor Activity against Human Hepatocellular Carcinoma in Vitro and in Vivo. Molecular Cancer Therapeutics, 7(2), 350-360. [Link]
- National Library of Medicine (2013). CHM gene: MedlinePlus Genetics. [Link]
- GeneCards. CHM Gene. [Link]
- Capot Chemical (2025). MSDS of 2-[1-(Tetrahydro-pyran-2-YL)-1H-imidazol-4-YL]-benzaldehyde. [Link]
- Ferguson, F. M., et al. (2023). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. Journal of the American Chemical Society. [Link]
- ResearchGate. Experimental design for in vivo experiments. [Link]
- Chemsigma. This compound [1053655-57-4]. [Link]
- Next Peptide. This compound. [Link]
- Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]
- ResearchGate. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. [Link]
- PubChem. 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine. [Link]
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Application Notes & Protocols: Dosing and Administration of Novel Indazole Derivatives (e.g., IND-THP) in Animal Models
Disclaimer: A comprehensive search of scientific literature and public databases reveals no specific in vivo studies, administration protocols, or quantitative pharmacological data for the compound 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine (CAS Number: 1053655-57-4). Information is limited to chemical properties provided by commercial suppliers.[1][2]
Therefore, this document serves as a generalized guide for researchers, scientists, and drug development professionals. It outlines the essential steps and best practices for establishing dosing and administration protocols for a novel, hypothetical indazole-based small molecule, hereafter referred to as "IND-THP," in preclinical animal models. The principles and protocols described are based on established methodologies for similar heterocyclic compounds investigated for therapeutic potential, such as anti-inflammatory or anti-cancer effects.[3][4][5][6]
Introduction to In Vivo Evaluation of Indazole Derivatives
Indazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[6][7] Numerous indazole-based molecules have been investigated as kinase inhibitors, anti-inflammatory agents, and therapeutics for cardiovascular diseases.[3][4][7] Preclinical in vivo studies are a critical step in drug development, essential for evaluating the efficacy, safety, pharmacokinetic (PK), and pharmacodynamic (PD) profiles of these novel chemical entities in a complex biological system.[8][9][10]
The successful execution of these studies hinges on the meticulous development of appropriate dosing and administration protocols. Key considerations include the compound's physicochemical properties, the selection of a suitable administration vehicle, the choice of animal model, and the specific objectives of the study (e.g., tolerability, pharmacokinetics, or efficacy).[11][12]
Physicochemical Characterization and Formulation Development
Prior to any in vivo administration, a thorough understanding of IND-THP's physicochemical properties is paramount. This data directly informs formulation strategy, particularly for compounds with low aqueous solubility, a common challenge in drug discovery.[12][13][14]
Table 1: Key Physicochemical Properties for IND-THP
| Property | Value (Illustrative Example) | Significance for Formulation |
| Molecular Weight | 217.27 g/mol | Influences diffusion and membrane transport. |
| Physical Form | Solid | Determines handling and initial processing steps. |
| Aqueous Solubility | <0.1 mg/mL (Predicted) | Poor solubility necessitates specialized vehicle formulations to ensure bioavailability.[13][14] |
| LogP | 2.5 (Predicted) | Indicates lipophilicity; affects absorption and distribution. |
| pKa | 4.2 (Amine, Predicted) | Determines ionization state at physiological pH, impacting solubility and permeability. |
Vehicle Selection for Poorly Soluble Compounds
The primary goal of vehicle selection is to deliver the compound accurately and consistently without causing adverse effects.[13] For a poorly soluble compound like IND-THP, several formulation strategies can be considered.[12][15][16]
Table 2: Common Vehicle Formulations for Preclinical In Vivo Studies
| Vehicle Type | Composition Example | Route(s) | Advantages | Considerations & Causality |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween 80 in sterile water | PO | Simple to prepare; suitable for compounds stable in suspension. | Requires vigorous homogenization before each dose to ensure uniformity. Particle size can affect absorption rate.[13] |
| Co-solvent System | 10% DMSO, 40% PEG400, 50% Saline | IV, IP, PO | Solubilizes a wide range of lipophilic compounds. | Co-solvents can cause toxicity (e.g., hemolysis, irritation) at high concentrations. The final concentration must be within a well-tolerated range for the chosen species and route.[15][16] |
| Lipid-Based Formulation | Solution in corn oil or specialized lipid excipients (e.g., Maisine® CC) | PO | Can enhance oral bioavailability for highly lipophilic compounds by utilizing lipid absorption pathways.[12] | More complex to formulate; potential for vehicle to influence metabolic pathways. |
| Inclusion Complex | 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in water | IV, IP, PO | Increases aqueous solubility and stability by forming host-guest complexes. | Can have its own pharmacological effects or impact renal function at high doses. |
Preclinical Study Workflow: From Tolerability to Efficacy
A logical, stepwise approach is essential for characterizing a new compound in vivo. The workflow ensures that efficacy studies are conducted at well-tolerated and pharmacologically active dose levels.
Caption: Preclinical development workflow for a novel compound.
Experimental Protocols
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals. [17]
Protocol: Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity over a specific period.[18][19] This study is crucial for selecting doses for subsequent PK and efficacy studies.[20][21]
Objective: To determine the single-dose or short-term (e.g., 7-day) MTD of IND-THP in mice.
Materials:
-
IND-THP
-
Selected vehicle (e.g., 0.5% CMC, 0.1% Tween 80 in water)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c), n=3 per group
-
Appropriate gavage needles (e.g., 22-24 gauge, 1.5 inch)[22]
-
Analytical balance, vortex mixer, homogenizer
Procedure:
-
Animal Acclimatization: Allow animals to acclimate for at least 7 days before the study begins.
-
Dose Group Selection: Based on in vitro data or literature on similar compounds, select a starting dose (e.g., 10 mg/kg). Subsequent dose levels can escalate (e.g., 30, 100, 300 mg/kg).[17][18] A vehicle control group is mandatory.
-
Formulation Preparation:
-
Calculate the required amount of IND-THP for the highest concentration stock.
-
Prepare a homogenous suspension in the chosen vehicle. For a CMC suspension, create a paste with IND-THP and Tween 80 before gradually adding the CMC solution while homogenizing.[13]
-
Prepare lower concentrations by serial dilution of the stock.
-
-
Administration:
-
Monitoring & Endpoints:
-
Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) continuously for the first hour, then at 3, 24, 48, and 72 hours post-dose.[17]
-
Record body weight daily. A body weight loss of >15-20% is often considered a key endpoint.[18][21]
-
At the end of the study, perform necropsy and collect major organs for histopathological analysis if required.
-
Protocol: Pharmacokinetic (PK) Study
A PK study measures drug absorption, distribution, metabolism, and excretion (ADME), providing critical parameters like half-life (t½) and bioavailability (F%).[26][27][28]
Objective: To determine the single-dose PK profile of IND-THP in mice following intravenous (IV) and oral (PO) administration.
Materials:
-
IND-THP formulated for IV (e.g., in a co-solvent system) and PO (e.g., suspension) administration.
-
8-10 week old mice with jugular vein catheters (for serial IV sampling) or un-cannulated mice for terminal sampling. n=3-4 per time point.
-
Blood collection supplies (e.g., heparinized capillaries, EDTA-coated tubes).
-
Centrifuge, LC-MS/MS system for bioanalysis.
Procedure:
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approx. 30-50 µL) at designated time points.[26]
-
IV Time Points (Example): 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO Time Points (Example): 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
Use a consistent sampling site, such as the submandibular vein for serial sampling.[26] A terminal cardiac puncture can be used for the final time point.
-
-
Plasma Preparation: Immediately place blood into EDTA tubes, mix gently, and centrifuge (e.g., 2000 x g for 10 min at 4°C) to separate plasma.
-
Bioanalysis: Store plasma at -80°C until analysis. Quantify the concentration of IND-THP in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate PK parameters.
Table 3: Key Pharmacokinetic Parameters (Illustrative Data)
| Parameter | IV Administration (1 mg/kg) | PO Administration (30 mg/kg) | Description |
| Cmax | 250 ng/mL | 850 ng/mL | Maximum observed plasma concentration. |
| Tmax | 0.08 hr (5 min) | 1.0 hr | Time to reach Cmax. |
| AUC(0-inf) | 480 hrng/mL | 5760 hrng/mL | Area under the plasma concentration-time curve. |
| t½ (half-life) | 3.5 hr | 4.2 hr | Time required for the plasma concentration to decrease by half. |
| CL (Clearance) | 35 mL/hr/kg | - | Volume of plasma cleared of the drug per unit time. |
| Vd (Volume of Distribution) | 17 L/kg | - | Apparent volume into which the drug distributes. |
| F% (Bioavailability) | - | 40% | The fraction of the oral dose that reaches systemic circulation. |
Data Interpretation and Path Forward
The integration of MTD and PK data is crucial for designing meaningful efficacy studies.[11] The PK profile helps determine an appropriate dosing schedule to maintain drug exposure above a target concentration (derived from in vitro potency). The MTD study defines the upper limit of the therapeutic window.
Caption: Relationship between dosing, PK, PD, and efficacy.
For example, if IND-THP has an in vitro IC50 of 100 nM (~22 ng/mL) and the PK data shows that a 30 mg/kg oral dose maintains plasma levels above this concentration for 8 hours, a once or twice-daily dosing regimen could be proposed for an efficacy study in a relevant animal model of disease (e.g., a tumor xenograft model).[8][30] This evidence-based approach maximizes the potential for success in preclinical drug development.[11][18]
References
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Analytical methods for quantifying 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine in tissue
Application Note & Protocol
Topic: High-Sensitivity Bioanalysis: A Validated LC-MS/MS Method for the Quantification of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine in Tissue Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quantification of therapeutic candidates in target tissues is a cornerstone of pharmacokinetic and pharmacodynamic (PK/PD) studies, providing critical insights into drug distribution, efficacy, and potential toxicity. This document presents a comprehensive, validated analytical method for the robust quantification of this compound, a novel heterocyclic small molecule, in various tissue homogenates. The method leverages the sensitivity and selectivity of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We detail a complete workflow, from tissue homogenization and sample clean-up using Solid-Phase Extraction (SPE) to the development of a highly specific LC-MS/MS protocol and its subsequent validation in accordance with regulatory standards. The protocols herein are designed to be self-validating, ensuring data integrity and reproducibility for preclinical and clinical research.
Introduction and Scientific Rationale
This compound is a synthetic compound featuring an indazole core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1][2] Accurate measurement of its concentration in specific tissues is paramount for understanding its absorption, distribution, metabolism, and elimination (ADME) profile. Unlike plasma, tissue matrices are far more complex, containing high levels of proteins and lipids that can interfere with analysis and cause ion suppression in mass spectrometry.[3] Therefore, a meticulously developed sample preparation strategy is essential for reliable quantification.
This application note advocates for a Solid-Phase Extraction (SPE) based cleanup protocol, which offers superior selectivity and extract cleanliness compared to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE).[4][5] The subsequent analysis by LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, provides unparalleled sensitivity and specificity, allowing for the precise quantification of the analyte even at low concentrations.[6][7] All procedures are established in alignment with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[8][9]
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99% purity)
-
Internal Standard (IS): Structurally similar stable isotope-labeled analyte (e.g., d4-1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine) or a close structural analog.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS Grade)
-
Additives: Formic Acid (FA, Optima™ LC/MS Grade)
-
Homogenization Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
SPE Cartridges: Mixed-Mode Cation Exchange SPE cartridges (e.g., Oasis MCX)
-
Tissue: Control (blank) tissue of the desired type (e.g., liver, brain, kidney) from an un-dosed animal.
Instrumentation
-
Homogenizer: Bead mill homogenizer (e.g., Precellys) or ultrasonic homogenizer.
-
Centrifuge: Refrigerated centrifuge capable of >15,000 x g.
-
Extraction Manifold: SPE vacuum manifold or positive pressure processor.
-
Liquid Chromatography System: UHPLC system (e.g., Waters Acquity, Shimadzu Nexera).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 4000 QTRAP, Waters Xevo TQ-S).[6]
Comprehensive Analytical Workflow
The overall analytical process is a multi-stage workflow designed to ensure the accurate isolation and measurement of the analyte from a complex biological solid.
-
Sample Pre-treatment: To a 100 µL aliquot of tissue homogenate, add 10 µL of the Internal Standard (IS) working solution. Vortex briefly. Then, add 200 µL of 4% phosphoric acid (H₃PO₄) to acidify the sample and precipitate proteins. Vortex and centrifuge at 16,000 x g for 10 min.
-
Condition: Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Load: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 0.1% FA in water to remove salts and polar interferences.
-
Wash 2: Wash the cartridge with 1 mL of MeOH to remove lipids and non-polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide (NH₄OH) in MeOH into a clean collection tube. The basic elution buffer neutralizes the charged analyte, releasing it from the sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
Protocol 3: LC-MS/MS Analysis
Rationale: A reversed-phase C18 column provides robust retention for the moderately non-polar analyte. A gradient elution ensures that the analyte is eluted with a sharp peak shape for optimal sensitivity, while also separating it from any remaining matrix components. [10]The use of formic acid in the mobile phase aids in the protonation of the analyte, which is crucial for efficient positive mode electrospray ionization (ESI+). [11]
| Parameter | Condition | Rationale |
|---|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, providing good resolution and peak shape. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes analyte ionization (ESI+). |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential column overload. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min | Rapid gradient for high-throughput analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amine group is readily protonated. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and selectivity for quantification. [12] |
| MRM Transitions | Analyte: 218.1 > 145.1 (Quantifier), 218.1 > 117.1 (Qualifier) IS: 222.1 > 149.1 | Hypothetical values based on structure. Precursor [M+H]⁺, products from fragmentation of the indazole ring. |
Bioanalytical Method Validation (BMV)
To ensure the reliability of the data, the method must be validated according to regulatory guidelines. [13][14]The following parameters should be assessed.
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the matrix. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank tissue samples. |
| Linearity & Range | The concentration range over which the assay is accurate and precise. | A calibration curve with at least 6 non-zero standards. R² ≥ 0.99. |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the variability of replicate measurements (precision). | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The coefficient of variation (CV) of the matrix factor across different tissue lots should be ≤15%. |
| Stability | Stability of the analyte in the tissue matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top). | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine in Human Plasma
Abstract
This document details the development and full validation of a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The method employs a straightforward protein precipitation extraction and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, providing excellent peak shape and resolution. The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and demonstrated excellent performance in linearity, accuracy, precision, selectivity, and stability.[1]
Introduction and Analyte Properties
This compound is a heterocyclic amine with a molecular weight of 217.27 g/mol and a chemical formula of C₁₂H₁₅N₃O.[2][3] Its structure, featuring an indazole core and a basic primary amine, makes it an ideal candidate for analysis by reversed-phase liquid chromatography with positive mode electrospray ionization tandem mass spectrometry (ESI+-MS/MS). The quantitative analysis of such small molecules in biological matrices is a critical component of pharmacokinetic (PK) and toxicokinetic (TK) studies during drug development.[4][5] LC-MS/MS is the gold standard for this application due to its superior sensitivity and selectivity.[6][7]
Analyte Properties:
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1053655-57-4 | [2] |
| Molecular Formula | C₁₂H₁₅N₃O | [8][9][10] |
| Molecular Weight | 217.27 | [2][3] |
| Structure | ![]() | N/A |
Mass Spectrometry and Compound Tuning
The initial step in method development is to establish the optimal mass spectrometry parameters for detecting the analyte and a suitable internal standard (IS). For this method, This compound-d4 was chosen as the IS to mimic the analyte's chemical behavior and ionization response.
Protocol 1: MS Parameter Optimization
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the analyte and the internal standard (IS) in methanol. Further dilute to a working concentration of 1 µg/mL in 50:50 methanol:water.
-
Direct Infusion: Infuse the 1 µg/mL working solution directly into the mass spectrometer at a flow rate of 10 µL/min using a syringe pump.
-
Full Scan (Q1 Scan): Acquire data in full scan mode with positive electrospray ionization (ESI+) to identify the protonated molecular ion [M+H]⁺. For C₁₂H₁₅N₃O, the expected mass is ~218.3 m/z.
-
Precursor Ion Optimization: Optimize the cone voltage (or declustering potential) to maximize the intensity of the [M+H]⁺ precursor ion.
-
Product Ion Scan: Select the optimized precursor ion in Q1 and perform a product ion scan to identify stable, high-intensity fragment ions. This is achieved by applying a range of collision energies (e.g., 10-40 eV) in the collision cell (Q2).
-
MRM Transition Selection: Select the most intense and stable precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM). A primary (quantifier) and secondary (qualifier) transition are typically chosen for the analyte.
-
Collision Energy Optimization: For each selected MRM transition, perform a final optimization of the collision energy to maximize the product ion signal.
-
Repeat for IS: Repeat steps 2-7 for the internal standard.
Scientist's Note: The "Why" Behind the Choices
The primary amine on the indazole ring is a basic site that readily accepts a proton. Therefore, ESI in positive mode (ESI+) is the logical choice for high-efficiency ionization. Using a stable isotope-labeled internal standard is the industry best practice; it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction during quantification.
Optimized MS/MS Parameters:
| Compound | Transition (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Analyte | 218.3 → 132.2 | 150 | 35 | 22 | Quantifier |
| Analyte | 218.3 → 117.1 | 50 | 35 | 28 | Qualifier |
| IS (-d4) | 222.3 → 136.2 | 150 | 35 | 22 | Quantifier |
Chromatographic Method Development
The goal of chromatography is to achieve a symmetrical peak shape, separate the analyte from endogenous matrix components, and ensure a short run time for high throughput.
Protocol 2: LC Method Development
-
Column Selection: Begin with a robust, general-purpose reversed-phase column, such as a Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
-
-
Initial Gradient: Start with a fast generic gradient to determine the approximate elution time.
-
Flow Rate: 0.5 mL/min
-
Gradient: 5% B to 95% B over 3 minutes.
-
Column Temperature: 40 °C
-
-
Gradient Optimization: Based on the initial elution, adjust the gradient to ensure the analyte elutes between 1.5 and 2.5 minutes with good separation from the solvent front and any potential interferences. A shallower gradient around the elution time will improve resolution.
-
Injection Volume & Solvent: Use an injection volume of 5 µL. The final sample solvent should be weak (low organic content) to prevent peak distortion.
Scientist's Note: The "Why" Behind the Choices
A C18 column is a workhorse for small molecules of intermediate polarity. The addition of formic acid to the mobile phase serves two critical purposes: it protonates the analyte's amine group, which can reduce peak tailing caused by interactions with residual silanols on the column packing, and it provides a source of protons to aid in the ESI+ ionization process. Acetonitrile is often chosen over methanol as it typically provides lower backpressure and better peak efficiency.
Final Optimized LC Parameters:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 5% B held for 0.2 min, ramp to 70% B over 2.0 min, ramp to 95% B and hold for 0.5 min, return to 5% B and equilibrate for 0.8 min. |
| Total Run Time | 3.5 minutes |
Sample Preparation
The objective is to efficiently extract the analyte from the complex biological matrix (plasma) while removing proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.
Protocol 3: Protein Precipitation Extraction
-
Aliquot Samples: Pipette 50 µL of human plasma (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the working internal standard solution (e.g., 100 ng/mL in methanol) to all samples except the double blank.
-
Precipitate Proteins: Add 200 µL of cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Dilute (Optional): If necessary, dilute the supernatant with 100 µL of water to reduce the organic content of the injection solvent.
-
Inject: Inject 5 µL onto the LC-MS/MS system.
Scientist's Note: The "Why" Behind the Choices
Protein precipitation is the simplest and fastest extraction technique. Acetonitrile is a highly effective precipitating agent. This "crash" method is ideal for early-stage method development. For later-stage, more demanding applications, a more selective technique like Solid-Phase Extraction (SPE) might be explored to achieve lower detection limits by removing more interferences.
Caption: Protein precipitation sample preparation workflow.
Method Validation Protocol
The method must be rigorously validated to ensure it is fit for its intended purpose, providing trustworthy and reproducible data. The following experiments are based on the ICH M10 Bioanalytical Method Validation guideline.[1]
Protocol 4: Full Method Validation
-
Selectivity: Analyze at least six different lots of blank human plasma. Check for any interfering peaks at the retention times of the analyte and IS. The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.
-
Calibration Curve (Linearity): Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte. A typical range might be 1-1000 ng/mL. The curve should consist of a blank, a zero standard (with IS), and at least six non-zero concentration levels. The curve is fitted using a weighted (1/x²) linear regression. At least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ).
-
Accuracy & Precision (A&P): Analyze Quality Control (QC) samples at four levels: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC.
-
Intra-day A&P (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day A&P (Intermediate Precision): Analyze the QC levels across at least three different runs on different days.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV or RSD) should not exceed 15% (20% at LLOQ).[11]
-
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix. This is typically done by comparing the peak response of the analyte spiked into post-extraction supernatant from at least six different plasma lots against the response of the analyte in a pure solution. The CV of the IS-normalized matrix factor should be ≤ 15%.
-
Recovery: Determine the efficiency of the extraction process by comparing the analyte peak area from a pre-extraction spiked sample to a post-extraction spiked sample at three QC levels (Low, Medium, High).
-
Stability: Assess the stability of the analyte in plasma under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for a duration reflecting expected sample handling time (e.g., 4-6 hours).
-
Long-Term Stability: At the storage temperature (e.g., -80 °C) for a duration exceeding the study sample storage time.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of the nominal concentration.
-
Caption: Core components of a full bioanalytical method validation.
Summary of Validation Results (Example Data)
| Validation Parameter | Result | Status |
| Linearity Range | 1.0 - 1000 ng/mL | Pass |
| Correlation Coefficient (r²) | > 0.995 | Pass |
| Intra-day Accuracy | 94.5% - 106.2% | Pass |
| Intra-day Precision (%CV) | ≤ 8.5% | Pass |
| Inter-day Accuracy | 96.1% - 104.8% | Pass |
| Inter-day Precision (%CV) | ≤ 9.2% | Pass |
| Matrix Effect (%CV) | 7.8% | Pass |
| Mean Extraction Recovery | 91.5% | Pass |
| Stability | Stable under all tested conditions | Pass |
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation procedure and short chromatographic run time make it suitable for high-throughput analysis. The method meets the rigorous criteria for bioanalytical method validation as set forth by the ICH M10 guidelines, ensuring the generation of reliable data for pharmacokinetic studies and other drug development applications.
References
- European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][5]
- European Medicines Agency. (2011).
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][13][14]
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2001).
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1]
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- Next Peptide. This compound Product Page. [Link][11]
- Xu, R., et al. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link][7]
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- Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Monatshefte für Chemie - Chemical Monthly, 148(9), 1697–1707. [Link][16]
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Safe handling and storage procedures for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Application Notes and Protocols for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Abstract
This document provides a comprehensive guide to the safe handling and storage of this compound (CAS Number: 1053655-57-4). The protocols and recommendations outlined herein are intended for researchers, scientists, and drug development professionals. The information is synthesized from available safety data, general chemical safety principles for heterocyclic amines, and an understanding of the reactivity of its constituent functional groups. Adherence to these guidelines is critical for ensuring personnel safety, maintaining sample integrity, and promoting reproducible experimental outcomes.
Introduction: Understanding the Compound
This compound is a heterocyclic compound featuring an indazole core, a primary amine group, and a tetrahydropyranyl (THP) protecting group. The indazole scaffold is a prominent feature in many pharmacologically active molecules, with derivatives showing a wide range of biological activities, including anti-cancer and cardiovascular effects.[1][2][3] The primary amine at the 4-position serves as a key synthetic handle for further molecular elaboration.
The tetrahydropyranyl (THP) group is employed as a protecting group for the indazole nitrogen.[4] It is known for its stability under a variety of non-acidic conditions, including exposure to organometallic reagents and reducing agents.[5][6][7] However, the THP group is labile to acidic conditions, which is a critical consideration for both storage and experimental design.[6][8][9]
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before handling this compound.[10] Based on data from suppliers and structurally related compounds, the primary hazards are:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302).[11][12][13]
-
Eye Irritation: Can cause serious eye irritation (H319).[13][14]
-
Respiratory Irritation: May cause respiratory irritation (H335).[14]
While specific data on long-term toxicity is limited, it is prudent to treat all new and sparsely studied chemicals as potentially hazardous.[15]
Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 1053655-57-4 | [11] |
| Molecular Formula | C₁₂H₁₅N₃O | [11][12] |
| Molecular Weight | 217.27 g/mol | [11][12] |
| Physical Form | Solid | [11] |
| Purity | Typically ≥95% | [11][16] |
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is the most critical barrier against exposure.[10][17] The minimum required PPE for handling this compound is outlined below.
PPE Selection Protocol
Caption: PPE selection workflow based on task-specific risk assessment.
-
Eye and Face Protection : Always wear chemical safety goggles.[18] A face shield should be worn over goggles when there is a significant risk of splashing.[19]
-
Skin Protection : Wear a standard laboratory coat, fully buttoned. Nitrile gloves are recommended for incidental contact; however, consult a glove compatibility chart for prolonged handling.[18][19] Always inspect gloves for tears or punctures before use.
-
Respiratory Protection : If there is a potential for generating dust or aerosols, work should be conducted in a certified chemical fume hood.[18] If a fume hood is not available and there is an inhalation risk, a NIOSH-approved respirator may be required.[19][20]
Handling Procedures
General Handling Protocol
-
Preparation : Before handling, read the Safety Data Sheet (SDS) if available, or this guide thoroughly.[21] Ensure that an eyewash station and safety shower are accessible and unobstructed.
-
Work Area : All weighing and solution preparation should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[14][18]
-
Dispensing : As the compound is a solid, care should be taken to avoid generating dust.[14] Use appropriate tools (e.g., spatulas) for transferring the solid.
-
Solution Preparation : When dissolving, add the solid to the solvent slowly. Be aware of potential exothermic reactions, although none are specifically noted for this compound.
-
Avoidance of Incompatibilities : Keep the compound away from strong oxidizing agents and strong acids.[22][23] The THP protecting group is acid-labile and will be cleaved in the presence of acid, altering the compound's identity.[6][8]
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[14]
Storage Procedures
Proper storage is crucial for maintaining the stability and purity of this compound.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow potential degradation.[11][12] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the amine group.[11][12] |
| Light | Keep in a dark place (amber vial) | To prevent photochemical degradation.[11][12] |
| Container | Tightly sealed original container | To prevent moisture ingress and contamination.[14] |
| Segregation | Store away from strong acids and oxidizing agents | To prevent chemical reactions.[10][22] |
The THP protecting group is susceptible to cleavage under acidic conditions.[6][8] Therefore, it is imperative to avoid storing this compound in proximity to acidic substances, including acidic vapors.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Exposure Response Protocol
Caption: Flowchart for responding to chemical exposure incidents.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][24] Seek immediate medical attention.
-
Skin Contact : Remove any contaminated clothing.[21] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[21] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air.[21] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[13] Seek immediate medical attention and provide the medical personnel with the compound's identity.[25]
Spill Response Protocol
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated.
-
Assess : Evaluate the spill size and determine if it can be handled safely by laboratory personnel. For large spills, contact the institutional emergency response team.
-
Contain : Wearing appropriate PPE (including respiratory protection if dust is present), clean up the spill.
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Dispose : Dispose of the waste according to institutional and local regulations for chemical waste.[14]
Conclusion
This compound is a valuable research chemical that requires careful handling and storage to ensure safety and maintain its chemical integrity. By understanding its properties, recognizing the potential hazards, and adhering to the protocols outlined in this guide, researchers can minimize risks and create a safer laboratory environment. A culture of safety, which includes proactive risk assessment and preparedness, is paramount when working with any chemical compound.
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Topic: A Methodological Framework for Screening Novel Indazole-Based Compounds, Featuring 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, in Kinase Inhibitor Discovery Programs
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes, including proliferation, differentiation, metabolism, and apoptosis.[1][2] The human genome encodes for over 500 protein kinases, and their dysregulation through mutation, overexpression, or other mechanisms is a well-established driver of numerous diseases, most notably cancer.[2][3] This central role in pathology has made kinases one of the most important target families in modern drug discovery.[4][5]
The development of small molecule kinase inhibitors, which typically compete with ATP at the enzyme's active site, has revolutionized cancer therapy.[6] A critical first step in discovering new inhibitor drugs is the screening of chemical libraries to identify novel "hit" compounds that can serve as the starting point for medicinal chemistry optimization.
Among the many chemical structures explored, the indazole core has emerged as a "privileged scaffold" in kinase inhibitor design. Its bicyclic structure is adept at forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a common feature of potent inhibitors.[7][8][9] This application note presents a comprehensive framework for screening novel chemical matter based on this scaffold, using 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine as a representative example. We will detail robust protocols for both biochemical and cell-based assays, providing a clear path from initial screening to lead validation.
Compound Profile: this compound
This compound serves as an exemplar for a library of novel indazole derivatives. Its structure contains key features for kinase inhibitor development: the indazole core for potential hinge-binding, a 4-amino group providing a synthetic handle for structure-activity relationship (SAR) studies, and a tetrahydropyran (THP) group which can influence solubility and other physicochemical properties.
| Property | Value | Reference |
| CAS Number | 1053655-57-4 | [10] |
| Molecular Formula | C₁₂H₁₅N₃O | [11][12] |
| Molecular Weight | 217.27 g/mol | [13] |
| Physical Form | Solid | [13] |
| Purity | >95% | [12] |
| Storage | 2-8°C, Inert Atmosphere, Keep in Dark Place | [11] |
Principle of Kinase Inhibition Assays
The fundamental goal of a kinase assay is to measure the enzyme-catalyzed transfer of the γ-phosphate from ATP to a specific substrate (peptide, protein, or other molecule). An inhibitor will interfere with this process, leading to a decrease in the measured signal. Screening assays can be broadly categorized into two types: biochemical and cell-based.
-
Biochemical Assays utilize purified kinase, substrate, and ATP in a cell-free system.[14] They directly measure a compound's ability to inhibit the target enzyme, providing key potency data (e.g., IC₅₀). These assays are ideal for high-throughput screening (HTS).
-
Cell-Based Assays measure the effect of a compound on kinase activity within a living cell.[15] These assays provide more physiologically relevant data by inherently accounting for factors like cell permeability and stability. They are crucial for validating hits from biochemical screens.[16]
Protocol 1: High-Throughput Biochemical Screening (HTS) via ADP-Glo™ Assay
Causality and Experimental Choice: For primary HTS, an assay must be robust, scalable, and broadly applicable. The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced, which is a universal product of any kinase reaction.[17] This makes it adaptable to virtually any kinase without needing a specific antibody or modified substrate. Its high sensitivity allows for low enzyme consumption, making it cost-effective for large-scale screens.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| 1-(THP)-1H-indazol-4-amine | BLD Pharmatech | BL3H97A472FA |
| Purified Kinase (e.g., Src) | Reaction Biology | Varies by target |
| Kinase Substrate (e.g., Poly-Glu-Tyr) | Sigma-Aldrich | P0275 |
| ATP, 10 mM Solution | Sigma-Aldrich | A7699 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5) | In-house prep | N/A |
| 384-well, low-volume, white plates | Corning | 3572 |
Step-by-Step Methodology
-
Compound Plating: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform serial dilutions in DMSO to create a dose-response plate. Typically, an 11-point, 3-fold dilution series starting from 1 mM is effective. c. Using an acoustic dispenser or multichannel pipette, transfer 25 nL of each compound concentration into the wells of a 384-well assay plate. d. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor like Staurosporine (positive control, 100% inhibition).
-
Kinase Reaction: a. Prepare a 2X Kinase/Substrate solution in assay buffer. The final concentration of the kinase and substrate must be optimized, often near the Kₘ for the substrate. b. Prepare a 2X ATP solution in assay buffer. The final concentration should be at or near the Kₘ for ATP to ensure sensitivity to ATP-competitive inhibitors. c. Add 2.5 µL of the 2X Kinase/Substrate solution to each well of the assay plate. d. Incubate for 15 minutes at room temperature to allow compound pre-binding. e. Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL. f. Mix the plate gently and incubate for 60 minutes at 30°C.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which then drives a luciferase reaction. d. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: a. Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar).
Data Analysis and Validation
-
Normalization: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl))
-
Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Assay Validation: The assay is considered valid if the Z'-factor, a measure of statistical effect size, is ≥ 0.5. Z' = 1 - (3*(SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|
Protocol 2: Cell-Based Target Engagement via NanoBRET™ Assay
Causality and Experimental Choice: A potent hit from a biochemical screen is only valuable if it can enter a cell and bind to its intended target. The NanoBRET™ Target Engagement assay directly and quantitatively measures compound binding to a specific kinase in living cells.[15] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that enters the cell and binds to the kinase will displace the tracer, causing a decrease in the BRET signal. This provides an unambiguous measure of target engagement and potency in a physiological context.[16]
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| HEK293 Cells | ATCC | CRL-1573 |
| NanoLuc®-Kinase Fusion Vector | Promega | Varies by target |
| NanoBRET™ Tracer | Promega | Varies by target |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher | 31985062 |
| FuGENE® HD Transfection Reagent | Promega | E2311 |
| 96-well, white, tissue culture-treated plates | Corning | 3917 |
| NanoBRET™ Nano-Glo® Substrate | Promega | N1661 |
Step-by-Step Methodology
-
Cell Preparation and Transfection: a. Culture HEK293 cells according to standard protocols. b. Co-transfect the cells with the NanoLuc®-Kinase fusion vector using FuGENE® HD. Follow the manufacturer's protocol for optimal transfection efficiency. c. Incubate the transfected cells for 24 hours to allow for protein expression.
-
Assay Plating: a. Harvest the transfected cells and resuspend them in Opti-MEM™. b. Plate the cells into a 96-well white assay plate at a density of 2 x 10⁴ cells per well in a volume of 90 µL.
-
Compound and Tracer Addition: a. Prepare serial dilutions of the test compound (and controls) in Opti-MEM™ at 10X the final desired concentration. b. Prepare a 10X solution of the appropriate NanoBRET™ Tracer in Opti-MEM™. The optimal tracer concentration should be determined empirically but is typically low (e.g., 100 nM). c. Add 10 µL of the 10X compound dilutions to the appropriate wells. d. Immediately after, add 10 µL of the 10X Tracer solution to all wells. The final volume is 110 µL. e. Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. b. Add the substrate to the wells. c. Read the plate immediately on a BRET-capable plate reader, measuring both the donor emission (~460 nm) and acceptor emission (~618 nm).
Data Analysis and Validation
-
Calculate BRET Ratio: For each well, calculate the raw BRET ratio: BRET Ratio = (Acceptor Emission) / (Donor Emission)
-
Normalize Data: Convert the raw ratios to milliBRET units (mBU) and normalize to controls: mBU = BRET Ratio * 1000 % Inhibition = 100 * (1 - (mBU_sample - mBU_pos_ctrl) / (mBU_neg_ctrl - mBU_pos_ctrl))
-
Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the cellular IC₅₀ value.
Data Interpretation and Path Forward
The ultimate goal is to identify compounds that are potent in both biochemical and cellular assays. The data generated from these two protocols allow for a direct comparison.
Hypothetical Screening Data for 1-(THP)-1H-indazol-4-amine
| Kinase Target | Biochemical IC₅₀ (nM) (ADP-Glo™) | Cellular IC₅₀ (nM) (NanoBRET™) |
| Src | 75 | 250 |
| ABL | 1,200 | >10,000 |
| EGFR | >10,000 | >10,000 |
Interpretation:
-
The compound shows promising activity against Src kinase, with a biochemical IC₅₀ of 75 nM.
-
The cellular IC₅₀ against Src is 250 nM. This ~3-fold shift between the biochemical and cellular potency is excellent and indicates good cell permeability and target engagement.
-
The compound is significantly less potent against ABL and inactive against EGFR, suggesting a degree of selectivity for Src.
Next Steps for a Promising Hit:
-
Selectivity Profiling: Screen the compound against a broad panel of kinases (e.g., the Reaction Biology HotSpot℠ panel) to fully understand its selectivity profile and identify potential off-targets.[18]
-
Mechanism of Action (MoA): Conduct kinetic studies to determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.[18]
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of the hit compound (e.g., by modifying the 4-amino position of the indazole core) to improve potency and selectivity.
-
Downstream Signaling: Perform cell-based phosphorylation assays to confirm that target engagement leads to the inhibition of downstream signaling pathways.[15][19]
Conclusion
The protocols detailed in this application note provide a robust and scientifically rigorous framework for the initial evaluation of novel kinase inhibitor candidates. By integrating a high-throughput biochemical assay for primary screening with a quantitative cell-based target engagement assay for hit validation, researchers can efficiently identify promising lead compounds. Using representative molecules from novel scaffolds, such as this compound, this dual-assay strategy enables a data-driven approach to kinase drug discovery, accelerating the progression of new chemical entities toward clinical development.
References
- Etiologic Role of Kinases in the Progression of Human Cancers and Its Targeting Strategies. (n.d.). Google Books.
- Tyrosine kinase – Role and significance in Cancer. (n.d.). Google Books.
- Barelier, S., et al. (2020). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 63(18), 10113-10134. [Link]
- Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
- What Is The Role Of Kinases In Cancer? - Oncology Support Network. (2025, September 6). YouTube.
- Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
- Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
- Roskoski, R. Jr. (2015). Kinases and cancer. F1000Prime Reports, 7, 18. [Link]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
- Stump, C., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling, 57(6), 1255-1266. [Link]
- Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs.
- Unlocking the Potential of Kinase Targets in Cancer: Insights from CancerOmicsNet, an AI-Driven Approach to Drug Response Prediction in Cancer. (2023, August 10). National Institutes of Health (NIH).
- How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
- Antolin, A. A., et al. (2016). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression.
- Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
- A deep learning based scaffold hopping strategy for the design of kinase inhibitors. (n.d.). ChemRxiv.
- KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
- Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4905. [Link]
- Computational analysis of kinase inhibitor selectivity using structural knowledge. (2018, February 21).
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- This compound [1053655-57-4]. (n.d.). Chemsigma.
- Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 868-873. [Link]
- This compound. (n.d.). ChemUniverse.
- N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2025, August 5). ResearchGate.
- Li, Y., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry, 264, 115953. [Link]
- Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. (n.d.). National Institutes of Health (NIH).
- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]
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Application Note: Cellular Uptake Assays for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Introduction: Elucidating Cellular Permeation of a Novel Indazole Amine Derivative
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine is a small molecule with a molecular weight of 217.27 g/mol [1][2][3]. As with any potential therapeutic agent, understanding its ability to cross cellular membranes to reach its intended target is a critical step in early-stage drug development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cellular uptake assays for this compound. Given the lack of specific information on its cellular targets and transport mechanisms, we present a tiered approach to systematically characterize its cellular permeability and identify potential active transport pathways.
The cellular membrane, a complex lipid bilayer interspersed with proteins, acts as a selective barrier[4][5]. Small molecules can traverse this barrier through several mechanisms, broadly categorized as passive diffusion and carrier-mediated transport[6][7][8]. Passive diffusion is driven by the physicochemical properties of the compound and the concentration gradient across the membrane[4]. Carrier-mediated transport involves membrane proteins such as uptake and efflux transporters, which can move substrates into or out of the cell, sometimes against a concentration gradient in a process known as active transport[6][7].
This guide will detail two primary experimental protocols:
-
Caco-2 Permeability Assay: An industry-standard method to predict in vivo oral absorption and identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp)[9][10][11][12].
-
LC/MS-based Cellular Accumulation Assay: A versatile method to directly quantify the intracellular concentration of the compound in various cell lines, providing insights into net uptake.
By employing these methodologies, researchers can gain crucial data on the bioavailability and cellular disposition of this compound, guiding further optimization and development.
Scientific Principles: Deconstructing the Cellular Journey
The cellular uptake of a small molecule is governed by a combination of its intrinsic properties and its interaction with cellular machinery.
Passive Diffusion: This process is favored by compounds that are small, lipid-soluble, and un-ionized at physiological pH[4]. The rate of diffusion is proportional to the concentration gradient across the membrane[6].
Carrier-Mediated Transport: This involves the action of transporter proteins from the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies[13].
-
Uptake Transporters (SLC family): These transporters, such as Organic Cation Transporters (e.g., OCT2), facilitate the entry of substrates into the cell[13][14].
-
Efflux Transporters (ABC family): These transporters, including P-glycoprotein (P-gp, also known as MDR1), actively pump substrates out of the cell, often leading to multidrug resistance in cancer or limiting drug absorption and brain penetration[15][16][17][18].
The experimental design outlined in this note aims to dissect these potential mechanisms. The Caco-2 assay provides a functional readout of net transport across a polarized cell monolayer, which can reveal the involvement of efflux pumps. The direct cell accumulation assay offers a quantitative measure of intracellular drug concentration, which can be modulated with specific inhibitors to probe the involvement of active transport processes.
Experimental Workflows
Tier 1: Permeability and Efflux Assessment using Caco-2 Monolayers
This initial screen assesses the compound's intestinal permeability and its potential as a substrate for efflux transporters.
Figure 1: Workflow for the Caco-2 bidirectional permeability assay.
Tier 2: Direct Quantification of Intracellular Accumulation
This assay directly measures the amount of compound that accumulates within cells. It can be adapted to various adherent cell lines.
Figure 2: General workflow for an LC/MS-based cellular accumulation assay.
Detailed Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol is adapted from standard procedures for assessing intestinal drug permeability[10][19].
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates (e.g., Corning Costar)
-
Cell culture medium (e.g., DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
This compound
-
Lucifer Yellow
-
Control compounds: High permeability (e.g., propranolol) and low permeability (e.g., atenolol)
-
LC-MS/MS system
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of 24-well Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions[11].
-
-
Monolayer Integrity Verification:
-
Transport Experiment:
-
Wash the monolayers twice with pre-warmed (37°C) HBSS.
-
Equilibrate the monolayers in HBSS for 20-30 minutes at 37°C.
-
Prepare dosing solutions of the test compound (e.g., 10 µM) and controls in HBSS[10].
-
Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of the compound in all samples using a validated LC-MS/MS method[21][22][23].
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
Data Interpretation:
| Papp (A→B) Value (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
| Efflux Ratio (ER) | Interpretation |
| < 2 | Not likely an efflux substrate. |
| ≥ 2 | Potential substrate of an efflux transporter (e.g., P-gp)[11]. |
If the ER is ≥ 2, consider repeating the assay in the presence of a P-gp inhibitor like verapamil to confirm P-gp involvement[15][24].
Protocol 2: LC/MS-based Cellular Accumulation Assay
This protocol allows for the direct measurement of intracellular compound concentration[21][25].
Materials:
-
Selected adherent cell line (e.g., HEK293, HeLa, or a specific cancer cell line)
-
24- or 96-well cell culture plates
-
Cell culture medium appropriate for the chosen cell line
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer or methanol/water mixture)
-
BCA Protein Assay Kit
-
This compound
-
LC-MS/MS system
Methodology:
-
Cell Seeding:
-
Seed cells into a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Compound Incubation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) assay buffer (e.g., HBSS).
-
Add the test compound diluted in assay buffer to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for the desired time points. A time course is recommended to assess the rate of uptake.
-
To distinguish between active and passive transport, perform parallel experiments at 4°C, where active transport is significantly inhibited[25].
-
-
Termination and Cell Lysis:
-
To stop the uptake, rapidly aspirate the compound-containing buffer and wash the cell monolayer 3-5 times with a larger volume of ice-cold PBS. This step is critical to remove any non-specifically bound or extracellular compound.
-
Aspirate the final PBS wash completely.
-
Add a specific volume of lysis buffer to each well.
-
Incubate on ice or as required to ensure complete cell lysis. Scrape the wells if necessary and collect the lysate.
-
-
Sample Processing and Analysis:
-
Centrifuge the lysates to pellet cell debris.
-
Collect the supernatant for analysis.
-
Take an aliquot of the lysate for protein quantification using a BCA assay.
-
Analyze the remaining lysate for the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Normalization:
-
Calculate the amount of compound per well (e.g., in pmol).
-
Normalize this value to the amount of protein in the same well (e.g., in mg).
-
The final data is expressed as pmol of compound / mg of protein.
-
Data Interpretation:
-
Time-Dependence: An increase in intracellular concentration over time suggests net uptake.
-
Temperature-Dependence: Significantly higher accumulation at 37°C compared to 4°C is indicative of an active, energy-dependent transport process[25].
-
Concentration-Dependence: Saturable uptake at higher concentrations suggests carrier-mediated transport.
-
Inhibitor Studies: A decrease in uptake in the presence of known transporter inhibitors can help identify the specific transporters involved (e.g., using cimetidine for MATE transporters or quinidine for OCT transporters)[14][26][27].
Troubleshooting and Advanced Assays
-
Low Recovery: If low compound recovery is observed, assess compound stability in the assay buffer and potential non-specific binding to the plate material[11][25].
-
High Variability: Ensure consistent cell seeding, washing steps, and accurate pipetting.
-
Identifying Specific Transporters: If active transport is suspected, follow-up studies using cell lines overexpressing specific transporters (e.g., MDCK-MDR1, HEK-OCT2, HEK-MATE1) are recommended to confirm if the compound is a substrate[13][14][16][26][27][28].
Conclusion
The cellular uptake profile of this compound is a key determinant of its potential therapeutic efficacy. The protocols detailed in this application note provide a robust framework for systematically evaluating its membrane permeability, identifying potential interactions with efflux and uptake transporters, and quantifying its intracellular accumulation. The data generated from these assays will provide invaluable insights, enabling informed decisions in the drug discovery and development pipeline.
References
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- MDCK Permeability.
- Caco2 assay protocol. [Source document not publicly available].
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. PubMed. URL
- Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed. URL
- P-gp (MDR1) Transporter Assay (ABCB1). BioIVT. URL
- Drug Absorption.
- Assay Card | MDCK Permeability. Concept Life Sciences. URL
- MDR1-MDCKII Permeability Assay. Enamine. URL
- Mechanisms of Drug Absorption: Paracellular, Transcellular, and Vesicular Transport. JoVE. URL
- Caco-2 Permeability Assay. Enamine. URL
- Video: Cellular Membranes and Drug Transport. JoVE. URL
- MDR1-MDCK Permeability Assay.
- Caco-2 permeability assay.
- Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. URL
- Drug Absorption. MSD Manual Professional Edition. URL
- P-glycoprotein (Pgp) inhibition assay. BMG Labtech. URL
- P-gp substrate assessment (Caco-2). Eurofins Discovery. URL
- Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. URL
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- A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. URL
- OCT2 (SLC22A2) Transporter Assay. BioIVT. URL
- Pharmacokinetic processes: absorption. [Source document not publicly available].
- OCT2 Substrate Assessment (OCT2-HEK). Eurofins Discovery. URL
- This compound. Sigma-Aldrich. URL
- Substrate-Dependent Inhibition of the Human Organic Cation Transporter OCT2: A Comparison of Metformin with Experimental Substr
- Extracellular Vesicle Uptake Assay: A Method to Visualize and Quantify Cellular Uptake of Extracellular Vesicles Using 3D Fluorescence Imaging Technique. JoVE. URL
- Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins.
- Human multidrug and toxin extrusion 1 (MATE1/SLC47A1) transporter: functional characterization, interaction with OCT2 (SLC22A2), and single nucleotide polymorphisms. American Physiological Society Journal. URL
- How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. NIH. URL
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- Trapped!
- MATE1 - Transporters. Solvo Biotechnology. URL
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- 1H-Indazol-4-amine. PubChem. URL
- Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. PMC - NIH. URL
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- This compound. Achmem. URL
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- Transporter Screening Assays.
- 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine. PubChem. URL
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- Mapping GlycoRNAs on an Exosomal Surface. Journal of the American Chemical Society. URL
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- Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. SCIEX. URL
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- 16. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Welcome to the technical support center for the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic yield and purity.
I. Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds, particularly in the fields of oncology and neurology.[1][2] The core of this synthesis involves the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group. This protecting group strategy is favored for its reliability and the stability of the resulting intermediate under various reaction conditions.[3][4][5] However, like any multi-step synthesis, challenges can arise that may impact the overall yield and purity of the final product. This guide will address these potential issues in a practical, question-and-answer format.
II. Troubleshooting Guide
This section is dedicated to addressing specific problems you may encounter during the synthesis. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.
Issue 1: Low Yield of the THP-Protected Product
Question: I am consistently obtaining a low yield of this compound after the protection step. What are the likely causes and how can I improve the yield?
Answer: A low yield in the tetrahydropyranylation of 4-aminoindazole can stem from several factors, primarily related to reaction conditions and reagent quality.
Potential Causes & Solutions:
-
Inadequate Acid Catalysis: The formation of the THP ether is an acid-catalyzed reaction.[6][7] Insufficient catalyst or the use of a weak acid can lead to an incomplete reaction.
-
Poor Quality of Dihydropyran (DHP): DHP can polymerize over time, especially if not stored properly.
-
Recommendation: Use freshly distilled or a newly opened bottle of DHP for the reaction. Store DHP under an inert atmosphere and in a cool, dark place.
-
-
Suboptimal Reaction Temperature: While the reaction is often performed at room temperature, some substrates may require gentle heating to proceed to completion.[3]
-
Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gently heating the mixture to 40-50 °C.
-
-
Moisture in the Reaction: The presence of water can hydrolyze the intermediate oxonium ion, leading to lower yields.
-
Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Formation of N2-Isomer: Indazoles have two nitrogen atoms that can be alkylated. While the N1 position is generally more nucleophilic, some formation of the N2-protected isomer can occur, reducing the yield of the desired product.
-
Recommendation: The choice of solvent can influence the regioselectivity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Experimenting with different solvents may help to improve the N1 selectivity.
-
Experimental Workflow for Optimizing THP Protection:
Caption: Troubleshooting workflow for low yield in THP protection.
Issue 2: Presence of Impurities After Purification
Question: After column chromatography, my final product is still not pure. I see persistent side products in my NMR spectrum. What are these impurities and how can I remove them?
Answer: The presence of impurities after purification often points to the formation of closely related side products or incomplete removal of starting materials.
Potential Impurities & Purification Strategies:
| Impurity | Potential Cause | Recommended Purification Strategy |
| Unreacted 4-Aminoindazole | Incomplete reaction. | Optimize reaction time and temperature. A slightly more polar solvent system in column chromatography (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) can help separate the more polar starting material. |
| Bis-THP Protected Product | The amino group can also be protected by THP, although this is less common under standard conditions. | This impurity would be significantly less polar. A less polar eluent system during chromatography should effectively separate it. |
| N2-THP Isomer | As mentioned previously, protection at the N2 position can occur. | The N1 and N2 isomers often have very similar polarities, making their separation by standard silica gel chromatography challenging. A different stationary phase, such as alumina, or the use of High-Performance Liquid Chromatography (HPLC) may be necessary for complete separation.[8] |
| Polymerized DHP | Use of old or improperly stored DHP. | These are typically high molecular weight, non-polar compounds that should be easily separated by column chromatography. If they persist, ensure the DHP is fresh. |
Issue 3: Difficulty with THP Deprotection in Subsequent Steps
Question: I am having trouble removing the THP group in the next step of my synthesis. The reaction is either incomplete or leads to decomposition of my product. What are the best conditions for THP deprotection?
Answer: The THP group is acid-labile, and its removal requires carefully controlled acidic conditions to avoid unwanted side reactions.[4][6]
Deprotection Conditions & Considerations:
-
Mild Acidic Conditions: The most common method for THP deprotection is treatment with a mild acid in an alcoholic solvent.
-
Recommended Protocol: Dissolve the THP-protected compound in methanol or ethanol and add a catalytic amount of a strong acid like hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA).[6] The reaction is typically stirred at room temperature and monitored by TLC.
-
-
Alternative Reagents: For acid-sensitive substrates, other reagents can be used.
-
Avoiding Decomposition: If your downstream product is sensitive to strong acids, using milder conditions and carefully controlling the reaction time is crucial.
-
Recommendation: Start with a small-scale trial reaction to determine the optimal deprotection time. Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) as soon as the starting material is consumed to prevent product degradation.
-
Deprotection Workflow:
Sources
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- 8. dea.gov [dea.gov]
Technical Support Center: Troubleshooting Solubility for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve solubility challenges encountered with the compound 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine (referred to hereafter as "the compound"). Our approach is grounded in first-principles chemical analysis, offering a systematic workflow from simple solvent screening to more advanced formulation strategies.
Part 1: Compound Overview & Inherent Solubility Challenges
A foundational understanding of the molecule's structure is critical to predicting and troubleshooting its solubility. The compound consists of three key moieties, each contributing to its overall physicochemical profile:
-
Indazole Core: A bicyclic aromatic heterocycle. Aromatic systems like indazole often exhibit poor aqueous solubility due to their planarity and hydrophobicity, which favors strong crystal lattice packing.[1][2]
-
Aromatic Amine (-NH₂): This functional group introduces polarity and, most importantly, a basic handle for pH-dependent solubility. The lone pair of electrons on the nitrogen can accept a proton, forming a cationic ammonium salt (R-NH₃⁺) which is significantly more water-soluble than the neutral form.[3][4][5]
-
Tetrahydropyranyl (THP) Group: A common, non-polar protecting group.[6][7] While it can sometimes confer good solubility in organic solvents, its largely aliphatic, "greasy" nature significantly decreases aqueous solubility.[8][9] A critical consideration is its lability under acidic conditions; strong or prolonged exposure to acid can cleave the THP group, regenerating the parent alcohol (in this case, altering the N-substitution of the indazole) and fundamentally changing the molecule.[10][11][12]
The combination of a hydrophobic core and a bulky, non-polar THP group, offset only by a single amine, suggests that the compound is likely to be poorly soluble in aqueous buffers and may require organic solvents or formulation aids for effective dissolution.
Part 2: Quick Reference & Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in my aqueous assay buffer (e.g., PBS). What should I do first? A1: The first step is to prepare a concentrated stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous buffer.[13][14] This "kinetic solubility" approach is standard for in vitro assays.[15] Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.[13][16]
Q2: I dissolved my compound in DMSO, but it precipitates when I add it to my cell culture media. Why? A2: This is a common issue known as "crashing out." The compound is soluble in the high-concentration DMSO stock but exceeds its solubility limit in the final, predominantly aqueous, medium.[14][17] To resolve this, you can either lower the final concentration of your compound or explore the use of co-solvents or other formulation strategies as detailed in the workflow below.
Q3: Can I use acid to dissolve my compound by protonating the amine group? A3: This is a viable strategy, but it must be approached with extreme caution. The THP protecting group is acid-labile.[10][18] While mild, transient acidification might protonate the amine and increase solubility, strong acids or prolonged exposure could cleave the THP group, altering your compound. Always verify the integrity of your compound (e.g., via LC-MS) after any pH adjustment.
Q4: Is heating or sonication a good idea? A4: Gentle warming (e.g., 37°C) and sonication can help overcome the initial energy barrier to dissolution (crystal lattice energy).[13][19] These methods are often used when preparing stock solutions in organic solvents.[13][17] However, they may not prevent precipitation upon dilution into an aqueous medium if the compound's intrinsic solubility is low.[15]
Part 3: Systematic Troubleshooting Workflow
This workflow provides a structured approach to achieving adequate solubility, starting with the simplest methods and progressing to more complex interventions.
Caption: A systematic workflow for troubleshooting solubility issues.
Part 4: Detailed Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol is the standard starting point for solubilizing compounds for most in vitro biological assays.[13]
-
Weigh Compound: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube or glass vial.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Promote Dissolution:
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in a desiccated environment.[13]
Protocol 2: pH Adjustment for Solubility Enhancement
This protocol aims to increase aqueous solubility by protonating the basic amine moiety. Crucially, post-treatment analysis is required to confirm compound integrity.
-
Initial Suspension: Suspend the compound in the desired aqueous buffer (e.g., water, saline) at the target concentration.
-
Acid Titration: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise. Monitor the solution for clarity. A pH meter should be used to track the change. Aromatic amines typically require a pH below their pKa (estimated around 4-5) to be fully protonated and solubilized.[4]
-
Assess Solubility: Stop adding acid once the solution becomes clear. Note the final pH.
-
Integrity Check (Mandatory):
-
Take an aliquot of the final solution.
-
Neutralize it carefully with a dilute base (e.g., 0.1 M NaOH).
-
Analyze the compound by LC-MS or a similar method to confirm its molecular weight. Compare this to a standard of the original compound dissolved in an organic solvent. Any significant change indicates potential cleavage of the THP group.
-
Caption: Key chemical considerations: desired amine protonation vs. undesired THP cleavage.
Protocol 3: Screening Co-solvents
Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[20][21][22]
-
Prepare Co-solvent Blends: Create a series of aqueous buffer solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% v/v). Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[20][23]
-
Test Solubility: Add the compound (either as a solid or from a small volume of a concentrated DMSO stock) to each co-solvent blend to achieve the final desired concentration.
-
Observe and Compare: Vortex all samples and let them equilibrate for 1-2 hours at room temperature. Visually inspect for the blend that provides complete dissolution with the lowest percentage of co-solvent.
-
Validate Assay Compatibility: Ensure the chosen co-solvent and its final concentration are compatible with your downstream assay (e.g., do not cause cell toxicity or enzyme inhibition).[16]
Part 5: Solvent & Formulation Aid Reference Data
The following table summarizes common solvents and their properties, providing a starting point for your investigations.
| Solvent/System | Type | Polarity | Typical Use | Key Considerations |
| Water / PBS | Protic, Aqueous | High | Final assay buffer | Poor solubility expected for this compound. |
| DMSO | Aprotic, Polar | High | High-concentration stock solutions | Powerful solvent; keep final concentration <0.5% in assays to avoid toxicity.[13][16] |
| Ethanol | Protic, Polar | Medium | Co-solvent for aqueous formulations | Generally well-tolerated in many biological systems at low concentrations.[20] |
| Methanol | Protic, Polar | Medium | Organic synthesis, some stock solutions | More toxic than ethanol; generally avoided for in vitro assays. |
| DMF / DMA | Aprotic, Polar | High | Alternative to DMSO for stock solutions | Higher toxicity than DMSO; use with caution. |
| PEG 400 | Co-solvent | Medium | Solubilizer for in vivo and in vitro use | Can increase viscosity; effective at enhancing solubility of nonpolar compounds.[21] |
| Cyclodextrins | Excipient | N/A | Forms inclusion complexes to shield hydrophobic parts | Can significantly increase aqueous solubility by encapsulating the compound.[24][25] |
Part 6: References
-
Cosolvent - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved January 10, 2026, from [Link]
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Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 145-155. [Link]
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved January 10, 2026, from [Link]
-
Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870. [Link]
-
Co-solvent: Significance and symbolism. (2025). Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved January 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Retrieved January 10, 2026, from [Link]
-
YouTube. (2019). THP group for protecting alcohols. Retrieved January 10, 2026, from [Link]
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
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ResearchGate. (n.d.). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved January 10, 2026, from [Link]
-
University of Cambridge. (n.d.). Solubility and pH of amines. Retrieved January 10, 2026, from [Link]
-
Slideshare. (n.d.). Solubility enhancement and cosolvency. Retrieved January 10, 2026, from [Link]
-
Leuner, C., & Dressman, J. (2000). Improving drug solubility for oral delivery using solid dispersions. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 47-60.
-
National Center for Biotechnology Information. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved January 10, 2026, from [Link]
-
ScienceDirect. (2024). Enhancing solubility and stability of poorly soluble drugs. Retrieved January 10, 2026, from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved January 10, 2026, from [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved January 10, 2026, from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 10, 2026, from [Link]
-
Wamser, C. C. (2002). Chapter 22 Notes - Amines. Portland State University. Retrieved January 10, 2026, from [Link]
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Parmar, K., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 1(1), 12-17. [Link]
-
Royal Society of Chemistry. (n.d.). Advances. Retrieved January 10, 2026, from [Link]
-
Tetrahydropyran - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
ChemBK. (2024). 1H-indazol-4-amine. Retrieved January 10, 2026, from [Link]
-
Holen, H. H., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 9, 281. [Link]
-
Chemistry LibreTexts. (2024). Properties of amines. Retrieved January 10, 2026, from [Link]
-
Noolvi, M. N., et al. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science, 4(12), 116-127.
-
National Center for Biotechnology Information. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Retrieved January 10, 2026, from [Link]
-
Indazole - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved January 10, 2026, from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved January 10, 2026, from [Link]
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Technical Support Center: Purification of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Welcome to the technical support guide for the purification of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this heterocyclic amine.
I. Introduction to Purification Challenges
This compound is a key intermediate in pharmaceutical synthesis. Its structure, featuring a basic indazole-amine core and an acid-labile tetrahydropyranyl (THP) protecting group, presents a unique set of purification challenges. The primary difficulties arise from the basicity of the amine, which can lead to poor chromatographic performance on standard silica gel, and the potential for deprotection of the THP group under acidic conditions.[1][2]
This guide provides systematic approaches to overcome these challenges, ensuring the isolation of a high-purity product.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: Poor Separation and Tailing during Silica Gel Column Chromatography
Observation: The compound streaks or elutes as a broad band on a silica gel column, leading to poor separation from impurities and low recovery of pure fractions.
Cause: The basic amine group on the indazole ring interacts strongly with the acidic silanol groups on the surface of the silica gel.[1] This strong acid-base interaction results in tailing and, in some cases, irreversible adsorption of the product onto the stationary phase.[2]
Solutions:
-
Mobile Phase Modification:
-
Addition of a Competing Base: Incorporate a small amount of a competing amine, such as triethylamine (TEA) or ammonia, into the mobile phase.[1][3] A common starting point is to add 0.5-2% TEA to your eluent system (e.g., ethyl acetate/hexane). The competing base neutralizes the acidic sites on the silica, minimizing the interaction with your target compound.[2] For very polar amines, a mixture of dichloromethane, methanol, and ammonia (e.g., 90:9:1) can be effective.[3][4]
-
Rationale: The more volatile competing base preferentially binds to the silica, allowing the desired amine to travel through the column with less interaction, resulting in sharper peaks and better separation.
-
-
Use of an Alternative Stationary Phase:
-
Amine-Functionalized Silica: Employing a pre-treated, amine-functionalized silica gel can provide a more inert surface for the purification of basic compounds.[1][2] This often eliminates the need for mobile phase additives and can lead to more reproducible results.
-
Alumina (Basic or Neutral): Alumina is another alternative to silica gel.[5] For basic compounds like this indazole amine, basic or neutral alumina can be a suitable choice to avoid the strong acidic interactions.
-
Issue 2: Low Yield After Purification
Observation: The isolated yield of the purified compound is significantly lower than expected based on the crude reaction analysis.
Causes & Solutions:
-
Irreversible Adsorption on Silica: As mentioned above, strong interaction with acidic silica can lead to product loss on the column.
-
Product Decomposition: The target compound might be unstable under the purification conditions.
-
Solution: Monitor the purification process closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new spots that could indicate degradation.[6] If decomposition is suspected, consider milder purification techniques like preparative TLC or crystallization.
-
-
Deprotection of the THP Group: The THP protecting group is sensitive to acidic conditions.[7] If the crude reaction mixture is acidic or if acidic solvents are used in the work-up or chromatography, the THP group can be cleaved.
-
Solution: Ensure all work-up and purification steps are performed under neutral or slightly basic conditions. A bicarbonate wash during the work-up can be beneficial. Avoid acidic additives in the chromatography mobile phase.
-
Issue 3: Co-elution with a Stubborn Impurity
Observation: An impurity consistently elutes with the product, even after optimizing the mobile phase polarity.
Cause: The impurity may have a very similar polarity to the desired product.
Solutions:
-
Change the Solvent System: Altering the solvent composition can change the selectivity of the separation.[4] If you are using an ethyl acetate/hexane system, try switching to a dichloromethane/methanol system (with added base).[4] Different solvents interact differently with the stationary phase and the compounds, which can resolve co-eluting species.
-
Crystallization: If the product is a solid and of sufficient purity (>90%), crystallization can be a highly effective final purification step.
-
Protocol:
-
Dissolve the impure solid in a minimum amount of a hot solvent in which it is soluble.
-
Slowly add a "non-solvent" (a solvent in which the product is insoluble) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Collect the crystals by filtration.
-
-
Solvent Selection: A good starting point for crystallization of indazole derivatives can be a mixture of polar and non-polar solvents, such as ethanol/water, acetone/water, or ethyl acetate/hexane.[8]
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A good starting point for TLC analysis is a 30-50% ethyl acetate in hexane mixture.[4] It is advisable to add about 1% triethylamine (TEA) to the TLC jar to prevent streaking on the plate, which will better mimic the conditions of a preparative column.[3]
Q2: How can I confirm the purity and identity of my final product?
The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or LC-MS. The identity should be confirmed using spectroscopic methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and the presence of all expected protons.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): To confirm the carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q3: Is the THP protecting group stable during purification?
The THP group is an acetal, which is stable to basic and nucleophilic conditions but is labile under acidic conditions.[7] It is crucial to avoid acidic conditions throughout the work-up and purification process to prevent its cleavage. This includes avoiding acidic washes (e.g., HCl) and acidic additives in chromatography.
Q4: Can I use reverse-phase chromatography for purification?
Yes, reverse-phase chromatography (RP-HPLC) can be an excellent alternative, especially for polar amines.[2]
-
Stationary Phase: A C18 column is most common.[5]
-
Mobile Phase: A mixture of water and acetonitrile or methanol is typically used. For basic amines, it is often beneficial to use a mobile phase with a basic pH to ensure the compound is in its neutral, free-base form, which generally leads to better peak shape and retention.[2] A common additive is ammonium hydroxide or triethylamine to adjust the pH.
Q5: What are the likely impurities I might encounter?
Common impurities can include:
-
Unreacted 1H-indazol-4-amine: The starting material for the THP protection step.[9]
-
Di-THP protected species: Although less common, over-reaction is possible.
-
Isomers: Depending on the synthetic route to the indazole core, regioisomers could be present.[10][11][12]
-
Byproducts from the synthesis: The nature of these will depend on the specific synthetic route employed.[13][14]
IV. Experimental Workflows & Data
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase System | Modifier | Target Rf on TLC | Application Notes |
| Silica Gel | Ethyl Acetate / Hexane | 0.5-2% Triethylamine | 0.25 - 0.35 | Good for general purpose purification. The TEA is crucial to prevent tailing.[3][4] |
| Silica Gel | Dichloromethane / Methanol | 0.5-2% Triethylamine or Ammonia | 0.25 - 0.35 | Suitable for more polar impurities that are not well-separated in EtOAc/Hexane.[4] |
| Amine-functionalized Silica | Ethyl Acetate / Hexane | None required | 0.25 - 0.35 | Often provides superior peak shape and reproducibility for basic amines.[1][2] |
| Neutral or Basic Alumina | Ethyl Acetate / Hexane | None required | 0.25 - 0.35 | A good alternative to silica, especially if acid-sensitivity is a major concern.[5] |
Workflow Diagram: Purification Strategy Selection
Caption: A decision-making workflow for selecting the appropriate purification strategy.
V. References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link
-
Asad, N., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 27(21), 7215. Link
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Link
-
Columbia University. Column chromatography. Link
-
University of Alberta. Column chromatography. Link
-
Wang, X., et al. (2021). A mild and efficient THP protection of indazoles and benzyl alcohols in water. RSC Advances, 11, 23743-23747. Link
-
Organic Chemistry Portal. Indazole synthesis. Link
-
BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Link
-
Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Link
-
Google Patents. (2006). Methods for preparing indazole compounds. (WO2006048745A1). Link
-
LibreTexts Chemistry. Amines and Heterocycles. Link
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
ChemBK. (2024, April 9). 1H-indazol-4-amine. Link
-
ChemRxiv. (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Link
-
ResearchGate. (2024, June 3). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Link
-
ChemRxiv. (2022). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Link
-
Google Patents. (2006). Methods of preparing indazole compounds. (US20060094881A1). Link
-
National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Link
-
ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent. Link
-
PubMed. (1993). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Link
-
The Royal Society of Chemistry. Supporting Information. Link
-
PubMed. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Link
-
Google Patents. (2011). Method for separating and purifying substituted indazole isomers. (CN101948433A). Link
-
Sigma-Aldrich. This compound. Link
-
BLD Pharmatech. This compound. Link
-
PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Link
-
BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. Link
-
ResearchGate. (2014). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Link
-
ResearchGate. (2025, August 7). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Link
-
ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Link
-
MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Link
-
Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Link
-
DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Link
-
PubMed Central. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Link
-
PubChem. 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine. Link
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. columbia.edu [columbia.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
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- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Technical Support Center: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you identify and minimize side products, thereby optimizing your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most critical issues encountered during the synthesis, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.
Q1: What is the primary challenge in synthesizing this compound?
The principal challenge is achieving regioselectivity. The indazole ring system possesses two nucleophilic nitrogen atoms, N1 and N2. During the protection reaction with 3,4-dihydro-2H-pyran (DHP), both nitrogens can attack the activated DHP, leading to a mixture of two main products: the desired N1-isomer and the undesired N2-isomer (2-(Tetrahydro-2H-pyran-2-yl)-2H-indazol-4-amine).
Indazole exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[1][2][3] Direct alkylation or protection reactions on the indazole core often yield mixtures of N1 and N2 substituted products, with the ratio being highly dependent on the reaction conditions.[1]
Q2: I'm observing a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N1-product?
Controlling the N1/N2 ratio is key to a successful synthesis. While achieving perfect selectivity can be difficult, you can significantly favor the N1 isomer by manipulating the reaction conditions to operate under thermodynamic control.
-
Basicity and Deprotonation: A common strategy for selective N1-alkylation involves deprotonating the indazole with a strong base (like sodium hydride, NaH) prior to adding the electrophile.[2][3] The resulting indazolide anion has a higher charge density on the N1 atom, making it the preferred site for alkylation. However, the acid-catalyzed nature of THP protection requires a different approach.
-
Acid Catalyst Choice: The reaction of an alcohol (or in this case, the N-H of indazole) with DHP requires an acid catalyst.[4] The choice of acid is critical. A strong acid in stoichiometric amounts can lead to polymerization of DHP. A milder, catalytic acid like pyridinium p-toluenesulfonate (PPTS) is often preferred over p-toluenesulfonic acid (p-TsOH) as it can provide a better balance between reaction rate and side reactions.[4][5]
-
Solvent and Temperature: The choice of solvent can influence the tautomeric equilibrium of the indazole starting material and the stability of reaction intermediates. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are common.[2][4] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help minimize side reactions.
Some studies suggest that certain conditions can favor equilibration towards the more thermodynamically stable N1-substituted product.[2][3] Experimenting with reaction time and temperature may allow the kinetically favored N2-product to revert and form the more stable N1-isomer.
Q3: My NMR spectrum is complex, with doubled signals, even after purification. Is this an impurity?
This is a common point of confusion. The complexity is most likely due to the presence of diastereomers, not impurities. When DHP reacts, it creates a new chiral center at the C2 position of the tetrahydropyran ring (the anomeric carbon).[6] Since your starting material, 4-aminoindazole, is achiral, the reaction produces a racemic mixture of two enantiomers. However, if your molecule contained another stereocenter, you would form a mixture of diastereomers. Even without a second stereocenter, the protons on the pyran ring and the protons on the indazole ring near the new stereocenter will exist in different chemical environments, leading to doubled or complex signals in the NMR spectrum. This is an inherent feature of this protecting group and is expected.
Q4: I'm losing a significant amount of my product during silica gel chromatography. What is causing this, and how can I prevent it?
The most probable cause is the acid-lability of the THP protecting group.[4][6] The THP group forms an acetal linkage with the indazole nitrogen, which can be readily cleaved under acidic conditions. Standard silica gel is inherently acidic and can catalyze the deprotection of your product back to the 4-aminoindazole starting material during purification.
Troubleshooting Steps:
-
Neutralize the Eluent: Add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v) or a few drops of ammonium hydroxide, to your chromatography eluent.[7] This will neutralize the acidic sites on the silica gel and prevent on-column deprotection.
-
Use Neutralized Silica: You can prepare a slurry of silica gel in your eluent containing the basic modifier and let it sit for a short period before packing the column.
-
Consider an Alternative Stationary Phase: If deprotection remains a severe issue, consider using a more neutral stationary phase like alumina for your chromatography.[7]
-
Minimize Contact Time: Perform the chromatography as efficiently as possible to reduce the time the compound spends on the acidic stationary phase.
Q5: My reaction is sluggish or stalls completely. What should I check?
If the reaction is not proceeding as expected, consider the following factors:
-
Catalyst Activity: Ensure your acid catalyst (e.g., p-TsOH, PPTS) has not degraded. Using a fresh bottle or a recently opened one is advisable.
-
Reagent Quality: 3,4-Dihydro-2H-pyran (DHP) can degrade over time. It is best to use freshly distilled or a new bottle of DHP.
-
Stoichiometry: DHP is volatile. It is common practice to use a slight excess (e.g., 1.2-1.5 equivalents) to ensure the reaction goes to completion.[8]
-
Water Content: While some THP protection protocols are robust, ensure your solvent and starting materials are reasonably dry, as excess water can interfere with the catalyst.
Visualized Mechanisms and Workflows
To provide a clearer understanding of the chemical processes and troubleshooting logic, we have included the following diagrams.
Caption: Acid-catalyzed mechanism for N1-THP protection of indazole.
Caption: A logical guide to troubleshooting low reaction yields.
Quantitative Data Summary
The regioselectivity of indazole alkylation is highly sensitive to reaction parameters. While specific yield data for this exact substrate under varied conditions is sparse in readily available literature, the general principles of N-alkylation of indazoles allow for a predictive summary.
Table 1: Predicted Influence of Reaction Conditions on N1:N2 Selectivity
| Parameter | Condition A (Kinetic Control Favored) | Condition B (Thermodynamic Control Favored) | Expected Outcome |
| Base/Catalyst | Strong Acid (e.g., p-TsOH) | Pre-treatment with NaH, then alkylation | Condition B strongly favors N1.[2][3] |
| Temperature | Low Temperature (e.g., < 0 °C) | Higher Temperature (e.g., RT to reflux) | Higher temperatures may allow for equilibration to the more stable N1 isomer. |
| Solvent | Polar Aprotic (e.g., DMF) | Non-polar (e.g., THF, Dioxane) | Solvent can influence tautomer populations and ion pair formation, affecting selectivity.[2] |
Note: This table is illustrative, based on established principles of indazole chemistry. Optimal conditions for the THP protection, which is acid-catalyzed, should be determined empirically, likely favoring milder acids (PPTS) and controlled temperatures to maximize N1 selectivity.
Experimental Protocol Guide
This section provides a robust starting protocol for the synthesis and a guide for the critical purification step.
Protocol 1: N1-Selective THP Protection of 4-Aminoindazole
This protocol is a representative method and should be adapted and optimized for your specific laboratory conditions.
Materials:
-
4-Aminoindazole
-
3,4-Dihydro-2H-pyran (DHP), freshly opened or distilled
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-aminoindazole (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add 3,4-dihydro-2H-pyran (1.5 eq) to the solution dropwise.
-
Add the acid catalyst, PPTS (0.1 eq), in one portion.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Troubleshooting Purification by Column Chromatography
Objective: To purify the crude product while preventing the acid-catalyzed cleavage of the THP group.
Procedure:
-
Prepare the Eluent: Select an appropriate solvent system based on TLC analysis of the crude material (e.g., Hexane/Ethyl Acetate or DCM/Methanol). To this eluent, add 0.5-1% triethylamine (Et₃N) by volume.
-
Prepare the Slurry: In a beaker, add your calculated amount of silica gel. Add the Et₃N-modified eluent and create a uniform slurry. This step pre-neutralizes the silica.
-
Pack the Column: Pack your chromatography column with the prepared silica slurry.
-
Load the Sample: Dissolve your crude product in a minimum amount of DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of your column. This technique often provides better resolution.
-
Elute the Column: Run the column using the Et₃N-modified eluent. Collect fractions and analyze by TLC to isolate the desired product. The N1 and N2 isomers should have different Rf values, allowing for their separation. The N1 isomer is typically less polar than the N2 isomer.
By following these guidelines and understanding the chemical principles at play, researchers can effectively troubleshoot and optimize the synthesis of this compound, minimizing the formation of regioisomeric side products and preventing product loss during purification.
References
- Zhan, B., et al. (2022). A mild and efficient THP protection of indazoles and benzyl alcohols in water.
- Campos, K. R., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- O'Sullivan, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Arkivoc. [Link]
- Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. totalsynthesis.com. [Link]
- Smith, A. M., et al. (2021). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]
- Ryan, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
- de la Torre, B. G., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]
- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. organic-chemistry.org. [Link]
- Reddit User Discussion. (2023). Purification of THP protected compound. reddit.com. [Link]
- ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives.
- Sajiki, H., et al. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters. [Link]
- Stauffer, S. R., et al. (2008). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
- ChemUniverse. (n.d.). This compound. chemuniverse.com. [Link]
- ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Welcome to the technical support center for the synthesis and scale-up of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important intermediate. The following information is curated to provide in-depth, field-proven insights to ensure the successful and efficient scaling of your synthesis.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically involves the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group. This protecting group strategy is crucial for subsequent functionalization at other positions of the indazole ring.[1] While seemingly straightforward, the process presents several challenges, particularly during scale-up. These include ensuring regioselective THP protection, managing reaction conditions to avoid side products, and developing robust purification protocols.
The overall synthetic strategy can be visualized as a two-step process: the formation of the indazole core followed by the protection of the N1-position.
Caption: General workflow for the synthesis of the target compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
A. THP Protection Reaction
Q1: My THP protection reaction is showing low conversion or is stalling. What are the likely causes and how can I improve the yield?
A1: Low conversion in THP protection is a frequent issue. Several factors can contribute to this:
-
Insufficient Catalyst: The acid catalyst is crucial for activating the dihydropyran (DHP). Ensure you are using an adequate catalytic amount. p-Toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS) are commonly used.[2][3] For substrates sensitive to strong acids, PPTS is a milder and often more effective alternative.
-
Moisture in the Reaction: The presence of water can consume the activated DHP intermediate and hinder the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Reagent Quality: The purity of DHP is critical. Over time, DHP can polymerize or contain inhibitors. Using freshly distilled or a high-purity grade of DHP is recommended.
-
Reaction Temperature: While many THP protections proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion, especially on a larger scale.[4] However, be cautious as excessive heat can lead to side reactions.
Troubleshooting Steps:
-
Increase the catalyst loading incrementally (e.g., from 0.1 mol% to 0.5 mol%).
-
Ensure your solvent is anhydrous. Consider using molecular sieves.
-
Use a fresh bottle of DHP or distill it before use.
-
If at room temperature, try gentle heating and monitor the reaction by TLC or LC-MS.
Q2: I am observing the formation of multiple spots on my TLC plate during the THP protection. What are these side products and how can I minimize them?
A2: The formation of side products is often related to the reactivity of the starting material and the reaction conditions.
-
N1 vs. N2 Isomers: Indazoles have two nitrogen atoms that can potentially be protected. While the N1-THP protected product is generally the major isomer, the formation of the N2-isomer can occur. The regioselectivity can be influenced by the solvent and the catalyst used.
-
Dimerization/Polymerization of DHP: Under strongly acidic conditions or at elevated temperatures, DHP can self-polymerize, leading to a complex mixture of byproducts.
-
Reaction with the Amino Group: While less common for the aromatic amine of 4-amino-1H-indazole under these conditions, it's a possibility to consider, especially if harsh conditions are used.
Minimization Strategies:
-
Use a Milder Catalyst: Switching from a strong acid like PTSA to a milder one like PPTS can improve regioselectivity and reduce DHP polymerization.[2]
-
Control Reaction Temperature: Avoid excessive heating. Room temperature is often sufficient.[4]
-
Slow Addition of DHP: On a larger scale, adding the DHP slowly to the reaction mixture can help control the exotherm and minimize side reactions.
B. Purification Challenges
Q3: My compound is streaking badly on silica gel chromatography, making purification difficult. What is causing this and what are my options?
A3: The basicity of the amino group on the indazole ring can cause strong interactions with the acidic silica gel, leading to streaking and poor separation.[5]
Solutions:
-
Basic-Treated Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a volatile base like triethylamine (e.g., 1-2%) before packing the column.
-
Amine-Modified Mobile Phase: Adding a small percentage of a base to your eluent system can significantly improve the chromatography. Common additives include:
-
Triethylamine (~0.5-1%)
-
Ammonium hydroxide (a few drops in the mobile phase)[5]
-
-
Alternative Stationary Phases: If silica gel continues to be problematic, consider using a different stationary phase:
-
Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[5]
-
Reverse-Phase Chromatography (C18): This is a powerful technique if your compound has sufficient hydrophobicity.
-
Recommended Eluent Systems for Silica Gel Chromatography:
| Eluent System | Ratio (v/v) | Notes |
| Dichloromethane/Methanol | 98:2 to 90:10 | A common starting point. |
| Dichloromethane/Methanol with 1% Triethylamine | 98:2 to 90:10 | To reduce streaking. |
| Ethyl Acetate/Hexanes | Gradient | May work for less polar impurities. |
Q4: I suspect my THP-protected compound is decomposing on the silica gel column. Is this possible and how can I prevent it?
A4: Yes, the THP group is an acetal and is susceptible to cleavage under acidic conditions.[2] Since silica gel is inherently acidic, prolonged exposure can lead to the deprotection of your compound back to 4-amino-1H-indazole.
Prevention Measures:
-
Neutralize the Silica: As mentioned in Q3, using a basic-treated silica gel or adding a base to the mobile phase is the most effective way to prevent on-column decomposition.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Use a Less Acidic Stationary Phase: Consider alumina as an alternative.
C. Scale-Up Considerations
Q5: I am scaling up the synthesis from grams to kilograms. What are the key parameters I need to re-optimize?
A5: Scaling up a reaction is not always a linear process. Here are critical aspects to consider:
-
Heat Transfer: The THP protection reaction can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. Ensure your reactor has adequate cooling capacity.
-
Mixing: Efficient mixing is essential to maintain a homogeneous reaction mixture and ensure consistent heat distribution.
-
Reagent Addition: As mentioned earlier, the controlled addition of DHP is important on a large scale to manage the reaction exotherm.
-
Work-up and Extraction: The volumes of solvents for extraction will increase significantly. Ensure you have appropriately sized vessels and equipment for the work-up. Phase separation can also be different at a larger scale.
-
Purification: Column chromatography can become impractical and expensive at the kilogram scale. Consider developing a crystallization or recrystallization protocol for purification. This will be more cost-effective and scalable.
Scale-Up Troubleshooting Flowchart:
Caption: Troubleshooting decision tree for scaling up the synthesis.
III. Experimental Protocols
A. Protocol for THP Protection of 4-Amino-1H-indazole (Lab Scale)
-
To a solution of 4-amino-1H-indazole (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M), add pyridinium p-toluenesulfonate (PPTS) (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq.) dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes or methanol in DCM, with 1% triethylamine added to the mobile phase).
B. Protocol for Deprotection of the THP Group
The THP group can be readily removed under acidic conditions.
-
Dissolve the THP-protected indazole (1.0 eq.) in methanol (approx. 0.1 M).
-
Add a catalytic amount of a strong acid (e.g., 4M HCl in dioxane, or trifluoroacetic acid).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
IV. References
-
ResearchGate. (n.d.). Gram-scale synthesis of 1H-indazole 2a. Retrieved from [Link]
-
Zhan, P., et al. (2012). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 53(15), 1943-1946.
-
National Center for Biotechnology Information. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2013). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Library of Medicine. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathways for the synthesis of indazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed Central. Retrieved from [Link]
-
Reddit. (2025). Purification of THP protected compound. r/Chempros. Retrieved from [Link]
Sources
- 1. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (1216165-35-3) for sale [vulcanchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Unexpected Results with 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Welcome to the technical support guide for researchers utilizing 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine in their assays. This resource is designed to provide expert insights and actionable troubleshooting advice for common and unexpected experimental outcomes. The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.[1][2][3] However, the specific physicochemical properties of this compound, particularly the acid-labile Tetrahydropyranyl (THP) group, can lead to confounding results if not properly controlled.
This guide is structured in a question-and-answer format to directly address the challenges you may be facing at the bench.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
Answer: this compound is a synthetic heterocyclic compound.[4][5][6][7][8] The core structure is a 1H-indazol-4-amine, which is a recognized pharmacophore in the development of kinase inhibitors.[3][9][10] The 4-aminoindazole moiety can act as a hinge-binder in the ATP-binding pocket of many kinases.[10] The Tetrahydro-2H-pyran-2-yl (THP) group is attached to one of the indazole nitrogens. This THP group is often used as a protecting group for alcohols and nitrogen-containing heterocycles in organic synthesis because it is stable to basic conditions but can be removed under acidic conditions.[11][12][13]
Therefore, the observed biological activity could stem from two possibilities:
-
The intact molecule has intrinsic activity.
-
The THP group is cleaved under certain experimental conditions, releasing the parent 1H-indazol-4-amine, which may have a different activity profile.
It is crucial to determine the stability of the compound in your specific assay conditions.
Q2: I'm seeing lower-than-expected potency or a complete lack of activity. What are the initial checks?
Answer: Before diving into complex troubleshooting, always verify the fundamentals:
-
Compound Identity and Purity: Confirm the identity and purity of your compound stock via methods like LC-MS and ¹H NMR. Vendor-supplied purity of 95% is common.[5][6] Impurities could be inactive or inhibitory.
-
Solubility: This compound is a solid at room temperature.[5] Ensure it is fully dissolved in your solvent (e.g., DMSO) before preparing serial dilutions. Precipitated compound is a common cause of poor potency and variability. Visually inspect your stock solution for any particulates.
-
Storage Conditions: The compound should be stored at 2-8°C in a dark, inert atmosphere.[4][5] Improper storage can lead to degradation.
Q3: My results are highly variable between replicate plates or on different days. What could be the cause?
Answer: High variability often points to issues with compound stability or assay conditions.
-
pH of Assay Buffers: The THP group is an acetal and is susceptible to acid-catalyzed hydrolysis.[11][12] Minor variations in the pH of your buffers, especially if they are acidic (pH < 6), can lead to inconsistent cleavage of the THP group. This would result in a variable mixture of the parent compound and its deprotected, potentially more (or less) active, form.
-
Inconsistent Compound Handling: Ensure consistent timing for all incubation steps. Prolonged incubation in certain buffers could lead to more degradation.
-
Freezing/Thawing Cycles: Repeated freeze-thaw cycles of your DMSO stock solutions can introduce water condensation, which may affect compound stability or lead to precipitation. Aliquot your stock solution upon receipt to minimize this.
Section 2: Troubleshooting Specific Assay Platforms
Scenario 1: Unexpected results in cell-based assays (e.g., MTT, CellTiter-Glo®)
Q: In my cell-based assay, the dose-response curve is non-sigmoidal, or I see an increase in signal at high concentrations, suggesting interference. Why?
Answer: This is a common problem that can arise from several factors related to the compound's properties or its off-target effects.
Potential Cause A: Compound Instability and Metabolite Activity The intracellular environment can be slightly acidic, and cellular enzymes could potentially cleave the THP group. This creates a mixed pharmacology scenario where you are measuring the combined effects of the parent compound and the resulting 1H-indazol-4-amine.
Troubleshooting Workflow:
Caption: Workflow for deconvolving compound stability issues in cell-based assays.
Protocol: Assessing Compound Stability in Cell Culture Media
-
Prepare a solution of this compound in your standard cell culture medium (e.g., DMEM + 10% FBS) at the highest concentration used in your assay (e.g., 10 µM).
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 6, 24 hours), take an aliquot of the medium.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitate and analyze the supernatant by LC-MS.
-
Monitor for the disappearance of the parent compound's mass peak (m/z = 218.27 for [M+H]⁺) and the appearance of the deprotected 1H-indazol-4-amine mass peak.
Potential Cause B: Off-Target Effects Many kinase inhibitors can have off-target effects that influence cell health in ways not directly related to the intended target.[14] The indazole scaffold itself is found in drugs with a wide range of activities, including anti-proliferative effects on various cancer cell lines.[10][15][16]
Troubleshooting:
-
Target Engagement Assay: Use a target engagement assay (e.g., NanoBRET™, CETSA®) to confirm that the compound is interacting with its intended target in the cellular context.
-
Counter-Screening: Test the compound in a cell line that does not express the target protein. If you still observe an effect, it is likely due to off-target activity.
Scenario 2: Unexpected results in biochemical assays (e.g., Kinase Glo®, HTRF®, AlphaScreen®)
Q: My compound shows potent activity, but the results are not reproducible, or the IC₅₀ value shifts depending on the assay buffer's source or age. What's going on?
Answer: This strongly suggests an issue with compound stability related to buffer pH. The THP group is known to be labile to acid.[11][17]
Potential Cause: Acid-Catalyzed Deprotection Commercial buffers, or even lab-prepared buffers, can have slight variations in pH. If the pH drops below ~6.5, you may begin to see significant hydrolysis of the THP ether, which is a type of acetal.[12][13] This deprotection can be catalyzed by acidic species like HCl or p-toluenesulfonic acid (p-TsOH), which are sometimes used in the synthesis and may be present as trace impurities.[11][17][18]
Troubleshooting Logic:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. achmem.com [achmem.com]
- 5. This compound | 1053655-57-4 [sigmaaldrich.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. chemsigma.com [chemsigma.com]
- 8. 1053655-57-4 | this compound | Next Peptide [nextpeptide.com]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 13. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. THP Protection - Common Conditions [commonorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Welcome to the dedicated technical support guide for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine (CAS 1053655-57-4). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with the synthesis, handling, and analysis of this critical pharmaceutical intermediate. Batch-to-batch variability is a significant hurdle in drug development, and for intermediates, it can dictate the success of downstream API manufacturing and regulatory filings.[1] This guide provides in-depth, experience-driven insights to ensure the consistent performance of this compound in your research and development endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and basic properties of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at 2-8°C in a dark place under an inert atmosphere.[2] The tetrahydropyranyl (THP) protecting group is susceptible to cleavage under acidic conditions, so it is crucial to avoid acidic environments during storage to prevent degradation.[3][4]
Q2: What is the typical purity specification for this intermediate?
A2: Commercially available batches of this compound typically have a purity of 95% or higher. However, the impurity profile can be more critical than the absolute purity value for downstream process performance. Consistent impurity profiles across batches are a key indicator of a robust manufacturing process.[1]
Q3: My compound shows a new spot on TLC/new peak in HPLC after being dissolved in an acidic solvent for my next reaction step. What is happening?
A3: You are likely observing the deprotection of the tetrahydropyranyl (THP) group. The THP ether is an acetal that is readily cleaved under acidic conditions to yield the parent amine (4-aminoindazole) and 5-hydroxypentanal.[3][4] It is crucial to use this intermediate in reaction conditions that are neutral or basic if the THP group is to remain intact.
Q4: Is this compound soluble in common organic solvents?
A4: Yes, the introduction of the THP group generally confers good solubility in many organic solvents.[3] Typical solvents for dissolution would include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. However, always perform a small-scale solubility test before proceeding with large-scale experiments.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving more complex issues related to batch-to-batch variability of this compound.
Issue 1: Inconsistent Reaction Yields or Kinetics in Downstream Processes
You observe that different batches of the intermediate, despite having similar purity on the Certificate of Analysis (CoA), lead to variable yields or reaction times in your subsequent synthetic step.
Caption: Workflow for diagnosing inconsistent downstream performance.
-
Variable Impurity Profile: The standard CoA may only report total purity and not the levels of specific, process-relevant impurities.
| Potential Impurity | Origin | Potential Impact |
| 4-Aminoindazole | Incomplete reaction or degradation (hydrolysis of THP group). | Can compete in subsequent reactions, leading to byproducts. |
| N2-THP Isomer | Non-selective THP protection of the indazole nitrogen. | May have different reactivity, leading to inconsistent product formation. |
| Dihydropyran (DHP) Dimer | Side reaction of the THP protection reagent. | May be unreactive but can affect accurate weighing and stoichiometry. |
| Residual Acid Catalyst | Carryover from the THP protection step. | Can catalyze degradation of the product or interfere with downstream steps. |
-
Physical Property Variation: Differences in crystallinity (polymorphism) or particle size distribution can significantly affect dissolution rates and, consequently, reaction kinetics.[7][8][9][10]
-
Action: Perform solid-state characterization on different batches.
-
Powder X-ray Diffraction (PXRD): To identify different crystalline forms (polymorphs).
-
Particle Size Analysis (PSA): To determine the particle size distribution.
-
Differential Scanning Calorimetry (DSC): To detect different melting points associated with polymorphs or solvates.
-
-
This protocol provides a starting point for developing a robust analytical method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.
Note: This method should be validated for your specific system and impurity standards. The acidic mobile phase may cause some on-column degradation, which should be assessed during validation.
Issue 2: Product Instability and Degradation
A batch of the intermediate degrades over time in storage or during workup, as evidenced by a decrease in purity and the appearance of new impurities.
Caption: Troubleshooting workflow for product degradation.
-
Acid-Catalyzed Hydrolysis: The most common degradation pathway for this molecule is the acid-catalyzed cleavage of the THP group.[3][4] This can be caused by:
-
Improper Storage: Exposure to acidic vapors in the storage area.
-
Residual Catalyst: Incomplete quenching or workup during synthesis, leaving trace amounts of acid (e.g., p-toluenesulfonic acid, PTSA) used for the protection step.[3]
-
Acidic Solvents: Using solvents that may contain acidic impurities (e.g., older bottles of CDCl3 for NMR analysis can be acidic).[11]
-
Corrective Action:
-
Re-evaluate the neutralization step: After synthesis, ensure the reaction mixture is thoroughly quenched with a mild base (e.g., aqueous sodium bicarbonate) and washed until the aqueous layer is neutral or slightly basic.
-
Strict pH control: Monitor the pH of the product slurry before final filtration and drying.
-
Storage: Always store the final product under an inert atmosphere, away from any acidic materials.
-
-
-
Oxidative Degradation: Aromatic amines can be susceptible to oxidation, which may manifest as a change in color (e.g., from off-white to tan or brown) over time.
-
Corrective Action:
-
Inert Atmosphere: Ensure all handling, packaging, and storage are performed under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.
-
Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, though this would need to be qualified for your specific process.
-
-
Part 3: Synthesis and Impurity Formation
Understanding the synthesis is key to predicting and controlling impurities. The most common synthesis involves the reaction of 4-aminoindazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.
Caption: Simplified reaction scheme showing potential products.
The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated. While the N1-substituted product is generally the major and more thermodynamically stable isomer, some amount of the N2-isomer can be formed, leading to a common process-related impurity.[1][12]
References
- Batch-to-Batch Consistency: Why It Matters for Intermedi
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - PubMed Central.
- Tetrahydropyranyl Ethers. Organic Chemistry Portal.
- This compound. Sigma-Aldrich.
- Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
- This compound. Achmem.
- Pharmaceutical Crystalliz
- A mild and efficient THP protection of indazoles and benzyl alcohols in water.
- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
- Crystallization & Solid Form Challenges for Intermedi
- The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innov
- Development of a selective and scalable N1-indazole alkyl
- HPLC–UV assay for the evaluation of inhibitors of plasma amine oxidase using crude bovine plasma.
- Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones. PMC - NIH.
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- The improvement of two kinds of synthetic methods of indazoles.
- The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?
- ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines.
- Organic Synthesis advice needed. Achieving THP protection of phenolic group. Reddit.
- An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine deriv
- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.
- Impact of pharmaceutical cocrystals: The effects on drug pharmacokinetics. University of Limerick.
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar.
- Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran deriv
- Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermedi
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
- Synthesis molecular docking and DFT studies on novel indazole deriv
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC–UV assay for the evaluation of inhibitors of plasma amine oxidase using crude bovine plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. nasc.ac.in [nasc.ac.in]
- 7. syrris.com [syrris.com]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Assay Conditions to Reduce Off-Target Effects
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize off-target effects in your assays. By understanding the underlying causes of these confounding results, you can design more robust experiments and generate data with higher confidence.
Section 1: Understanding and Identifying Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in research and drug development?
A1: Off-target effects occur when a therapeutic agent or experimental compound interacts with unintended biological molecules, such as receptors or enzymes, in addition to its primary target.[1] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and adverse drug reactions in clinical settings.[1][2] Early identification and mitigation of off-target effects are crucial for developing safe, effective therapies and ensuring the reliability of preclinical data.[1][3]
Q2: How can I predict potential off-target effects before conducting extensive experiments?
A2: In the initial stages of drug discovery, computational or in silico methods are invaluable for predicting potential off-target interactions.[1][3] These approaches use the molecular structure of your compound to screen against databases of known protein structures and binding sites.[1][4] This can help identify potential unintended binding partners and guide the design of more selective molecules.[1]
Q3: What are some common causes of off-target effects in cell-based assays?
A3: Off-target effects in cell-based assays can stem from several factors. A compound might have a low affinity for unintended targets that are highly expressed in the specific cell type being used.[1] Additionally, the compound could directly interfere with assay components, like detection reagents or enzymes, leading to false-positive or false-negative results.[1] It's also possible for a compound to affect general cellular processes, such as mitochondrial function or protein synthesis, which can indirectly influence the readout of a target-specific assay.[1]
Q4: What is the difference between on-target and off-target toxicity?
A4: On-target toxicity arises when the modulation of the intended therapeutic target leads to adverse effects.[1] This can occur if the target is present in non-disease tissues where its modulation is harmful.[1] In contrast, off-target toxicity is caused by the compound interacting with unintended molecules, leading to cellular dysfunction or other adverse effects unrelated to its primary mechanism of action.[1][5]
Q5: What are the essential control experiments for identifying and validating off-target effects?
A5: To confirm that an observed phenotype is a direct result of modulating the intended target, several control experiments are essential. One key strategy is to use multiple, structurally distinct compounds that target the same protein.[1] If different classes of inhibitors produce the same phenotype, it is more likely to be an on-target effect.[1] Additionally, performing target knockout or knockdown experiments using techniques like CRISPR-Cas9 or siRNA is critical.[1][3] In cells lacking the intended target, any remaining effect of the compound can be attributed to off-target interactions.[1]
Troubleshooting Guide: Unexpected or Inconsistent Cellular Phenotypes
| Problem | Potential Cause | Recommended Action & Rationale |
| The observed cellular phenotype does not align with the known function of the target. | The phenotype may be driven by an off-target effect.[3] | Conduct a comprehensive off-target screening to identify other potential molecular targets.[3] |
| The compound might be metabolized into an active form with different targets.[3] | Analyze the metabolic stability of the compound and identify its major metabolites for further testing.[3] | |
| The compound demonstrates potent binding in biochemical assays, but the cellular response is weak or inconsistent. | Poor cell permeability or active efflux of the compound.[1] | Measure the intracellular concentration of the compound. If efflux is suspected, use inhibitors of common efflux pumps (e.g., P-glycoprotein) to see if the cellular response is enhanced.[1] |
| The compound may be rapidly degraded within the cell.[1] | Analyze the stability of the compound in cell culture medium and in the presence of cells over the experimental time course.[1] | |
| Cell toxicity is observed at the concentrations required for on-target engagement. | The toxicity may be due to a high-affinity off-target interaction.[3] | Utilize genetic methods like CRISPR/Cas9 or siRNA to knock down the intended target. If this recapitulates the phenotype without causing toxicity, the toxicity is likely due to off-target effects.[3] |
Section 2: Optimizing Assay Components to Enhance Specificity
A well-designed assay buffer is fundamental to achieving reliable and reproducible results. The composition of the buffer can significantly impact the performance of your assay by influencing the stability and activity of biomolecules.[6]
Frequently Asked Questions (FAQs)
Q1: Why is the choice of buffer so critical for assay performance?
A1: Buffers are essential for maintaining a stable pH, which is vital for the structure and function of biomolecules like enzymes and antibodies.[6][7] Deviations from the optimal pH can lead to decreased enzyme activity, loss of antibody binding affinity, or even protein denaturation, all of which can compromise your results.[6] Beyond pH control, buffers also dictate the ionic strength of the solution, which can affect enzyme-substrate interactions and the binding kinetics of antibodies and antigens.[6][7]
Q2: What are the key components of an assay buffer and their functions?
A2: A typical assay buffer includes several key components:
-
Buffering Agent: A weak acid or base (e.g., Tris, HEPES, Phosphate) that maintains a stable pH.[6]
-
Salts: To control the ionic strength of the solution (e.g., NaCl, KCl).[6]
-
Detergents/Surfactants: To reduce non-specific binding and improve flow rate in certain assays (e.g., Tween-20, Triton X-100).[6]
-
Blocking Agents: To prevent non-specific binding of proteins to surfaces (e.g., BSA, non-fat dry milk).[8][9]
-
Stabilizing Agents/Additives: To enhance the stability and activity of the molecules in the assay (e.g., glycerol, EDTA for inhibiting metalloproteases).[6]
Q3: Can the buffer itself interfere with the assay?
A3: Yes, certain buffer components can have unintended interactions with your assay components. For instance, phosphate buffers can inhibit kinase activity, while Tris buffers can interfere with some enzymatic reactions.[10] It is crucial to select a buffer system that is compatible with all elements of your assay.
The Role of Solvents: The Case of DMSO
Dimethyl sulfoxide (DMSO) is a common solvent used to dissolve hydrophobic compounds for in vitro and in vivo studies. However, it is not inert and can have significant off-target effects.
Q4: Can DMSO affect signaling pathways in my cells?
A4: Yes, DMSO has been shown to modulate a variety of signaling pathways, which can lead to off-target effects.[11] It can influence inflammatory responses, apoptosis, and cell cycle regulation.[11] At concentrations above 10%, DMSO can induce apoptosis through caspase activation.[11] Even at very low concentrations, it can have heterogeneous effects on signaling proteins.[11][12] Therefore, it is critical to include a vehicle control with the same DMSO concentration as your experimental samples to account for these effects.[11]
Q5: My compound is only soluble in a higher concentration of DMSO than my cells can tolerate. What should I do?
A5: This is a common challenge in drug discovery. Here are a few strategies:
-
Initial Stock Dilution: Dissolve the compound in 100% DMSO at the highest possible concentration. Then, perform serial dilutions in your cell culture medium to achieve the desired final compound concentration while minimizing the final DMSO concentration.[11]
-
Alternative Solvents: Investigate other solvents like ethanol or methanol, but be sure to test for their effects on your cells.[11]
-
Solubility Enhancers: Consider using co-solvents or other excipients to improve the solubility of your compound in aqueous solutions.
Table of Recommended DMSO Concentrations for Cell-Based Assays
| Final DMSO Concentration | Tolerance and Recommendations |
| < 0.1% | Generally well-tolerated by most cell lines with minimal effects on cell viability and function.[12] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[11] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation and function may be observed in some cell lines.[11] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common. Generally not recommended.[11] |
Section 3: Minimizing Non-Specific Binding in Immunoassays
Non-specific binding is a major source of background noise in immunoassays, which can obscure the true signal and compromise the sensitivity and accuracy of the assay.[9]
The Critical Role of Blocking
Blocking is a crucial step to prevent the non-specific binding of antibodies and other proteins to the assay surface.[13][14]
Q1: How do blocking agents work?
A1: After the initial coating of a microplate well with an antibody or antigen, there are often unoccupied sites on the surface that can non-specifically bind to other assay components.[8] Blocking solutions contain agents that saturate these unoccupied sites, preventing non-specific interactions and thereby reducing background noise and enhancing the signal-to-noise ratio.[8][9]
Q2: What are the benefits of effective blocking in an ELISA?
A2: Proper blocking leads to:
-
Enhanced Specificity: Ensures that the detection system binds only to the intended target.[8]
-
Increased Sensitivity: By minimizing background noise, even low concentrations of the target analyte can be more reliably detected.[8]
-
Improved Signal-to-Noise Ratio: This is a direct result of reduced background and a clearer specific signal.[8]
-
Reduced Variability: Consistent blocking helps to standardize assay performance across different wells and experiments.[8]
Q3: What are some common types of blocking agents?
A3: Protein-based blockers are commonly used and include bovine serum albumin (BSA), casein, and gelatin.[9] These are effective at preventing the non-specific adsorption of antibodies to assay plates or membranes.[9]
Troubleshooting Guide: High Background in Immunoassays
| Problem | Potential Cause | Recommended Action & Rationale |
| High background signal across the entire plate/blot. | Incomplete or ineffective blocking.[15] | Increase the concentration of the blocking agent or extend the blocking incubation time.[13][15] Consider trying a different blocking agent.[13] |
| Secondary antibody concentration is too high.[15] | Perform a titration experiment to determine the optimal concentration of the secondary antibody that provides a strong signal with minimal background.[15] | |
| Insufficient washing.[13] | Increase the number and/or duration of wash steps to more effectively remove unbound antibodies and other reagents.[13][14] | |
| Non-specific bands in a Western Blot. | Primary antibody concentration is too high.[14] | Optimize the primary antibody concentration by performing a dilution series.[14] |
| Cross-reactivity of the secondary antibody. | Run a control lane with only the secondary antibody to check for non-specific binding.[14] |
Experimental Workflow: Optimizing Blocking Conditions
Caption: Workflow for optimizing blocking agents in an immunoassay.
Section 4: Advanced Strategies for Off-Target Effect Validation
For a rigorous assessment of off-target effects, a combination of computational and experimental approaches is recommended.[16]
In Silico and In Vitro Methods
Q1: What are some advanced methods for identifying off-target effects?
A1: Several methods can be employed for off-target analysis:
-
In Silico Prediction: Utilizes algorithms to predict potential off-target binding sites based on sequence homology.[17][18]
-
Cell-free in vitro methods (e.g., CIRCLE-seq, SITE-seq): These methods use isolated genomic DNA to identify off-target sites and tend to be more sensitive than cell-based methods.[17]
-
Cell-based methods (e.g., GUIDE-seq): These methods identify off-target effects within a cellular context.[17][19]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for validating target engagement in a cellular environment.[3]
Q2: How does CETSA work?
A2: The principle behind CETSA is that ligand binding stabilizes a protein, which increases its melting temperature.[3]
-
Cell Treatment: Intact cells are incubated with the small molecule of interest or a vehicle control.[3]
-
Heating: The cell suspensions are heated across a range of temperatures.[3]
-
Cell Lysis: The cells are lysed to release the cellular proteins.[3]
-
Separation: The lysate is centrifuged to separate the soluble (un-denatured) protein fraction from the aggregated (denatured) proteins.[3]
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.[3]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve in the presence of the small molecule indicates target engagement.[3]
CETSA Experimental Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
By implementing the strategies and troubleshooting guidance outlined in this technical support center, you can enhance the specificity and reliability of your assays, leading to more robust and reproducible scientific findings.
References
- Baldelli, E., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. PubMed Central. [Link]
- Surmodics. Stabilize Your ELISA: Blocking Solutions Explained. [Link]
- MEXC News. (2025). What Is the Role of Blocking Agents in Immunoassays? [Link]
- Bitesize Bio. (2025).
- Precision Antibody. (2023). How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting. [Link]
- Baldelli, E., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. PubMed. [Link]
- Baldelli, E., et al. (2025). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models.
- MBL Life Science. How to reduce non-specific reactions. [Link]
- Quanterix. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. [Link]
- Naeem, M., et al. (2020).
- Biocompare. (2020).
- Gilda, J. E., & Gomes, A. V. (2017). Procedure and Key Optimization Strategies for an Automated Capillary Electrophoretic-based Immunoassay Method. PMC - NIH. [Link]
- ResearchGate. (2018). What can I do to eliminate nonspecific bands on a western blot? [Link]
- Liscio, C., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH. [Link]
- Al-Adhami, M., et al. (2024). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI. [Link]
- ResearchGate. (2025). Potential functional and pathological side effects related to off-target pharmacological activity. [Link]
- Drug Discovery News. The precision paradox: Off-target effects in gene editing. [Link]
- Li, W., et al. (2019). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. PMC - NIH. [Link]
- Assay Genie. (2024).
- GenScript. (2024).
- Kim, D., & Kim, J. S. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC - NIH. [Link]
- Patsnap Synapse. (2025). What Are the Applications of Biochemical Buffers in Enzyme Assays? [Link]
- SeraCare.
- Carrasco-Rando, M., et al. (2019). Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. MDPI. [Link]
- Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. [Link]
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? [Link]
- Wijma, H. J., et al. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. [Link]
- Scientist Live. (2018). Off-target testing assays. [Link]
- ResearchGate. (2025). Methods for detecting off-target effects of CRISPR/Cas9. [Link]
- O'Hara, D. M., et al. (2014).
- Creative Diagnostics. Off-Target Effects Analysis. [Link]
- CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. [Link]
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Technical Support Center: Troubleshooting High Background Noise in Fluorescence-Based Assays
Welcome to the technical support center for fluorescence-based assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to high background noise in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating the sources of high background fluorescence. Each guide is presented in a question-and-answer format to directly address specific problems you may be encountering.
Issue 1: My entire sample is fluorescent, even the negative controls. What's causing this diffuse background?
A diffuse, high background often points to issues with your reagents, antibodies, or washing steps. Let's break down the potential culprits and how to address them.
1.1 Is Your Antibody Concentration Too High?
Excessive primary or secondary antibody concentrations are a frequent cause of high background.[1][2][3] When antibodies are in surplus, they can bind non-specifically to surfaces or cellular components, leading to a generalized increase in fluorescence.
Protocol for Antibody Titration:
To find the optimal antibody concentration, it is essential to perform a titration. The goal is to identify the concentration that provides the best signal-to-noise ratio.
-
Prepare a dilution series: For your primary antibody, prepare a series of dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in your blocking buffer.
-
Stain your samples: Apply each dilution to a separate sample, keeping all other parameters of your staining protocol constant.
-
Include controls: Be sure to include a negative control (no primary antibody) to assess the background contribution of the secondary antibody.
-
Image and analyze: Acquire images under identical conditions for all samples. The optimal dilution will be the one that yields a strong specific signal with minimal background. A similar titration should be performed for the secondary antibody.
1.2 Are Your Washing Steps Sufficient?
Inadequate washing will fail to remove unbound antibodies, leading to high background.[1][2][4]
Recommendations for Effective Washing:
-
Increase wash duration and frequency: Instead of a few quick rinses, increase the number of washes (e.g., 3-5 times) and the duration of each wash (e.g., 5-10 minutes).[2][4]
-
Use an appropriate wash buffer: A common choice is Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing a mild detergent like Tween 20 (0.05% - 0.2%).[4][5] The detergent helps to disrupt weak, non-specific binding.
-
Ensure adequate volume and agitation: Use a sufficient volume of wash buffer to completely cover the sample and gentle agitation to ensure thorough washing.[4][6]
1.3 Could Your Blocking Step Be Ineffective?
The blocking step is crucial for preventing non-specific antibody binding.[5][7] If the blocking buffer is inadequate or improperly used, non-specific sites on your sample will be available for antibodies to bind.
Optimizing Your Blocking Protocol:
-
Choice of blocking agent: Common blocking agents include Bovine Serum Albumin (BSA), normal serum, and non-fat dry milk.[5][7] The choice of blocking agent can be critical. For instance, if you are detecting a phosphorylated protein, avoid using milk as a blocking agent due to its high phosphoprotein content.[5]
-
Matching serum to secondary antibody: When using normal serum as a blocking agent, it should be from the same species as the host of the secondary antibody.[5][8] For example, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum for blocking.
-
Incubation time and temperature: Ensure you are blocking for a sufficient amount of time (typically 30-60 minutes at room temperature).
Issue 2: I'm observing fluorescent speckles or punctate staining that is not my target. What is this?
Speckled or punctate background can be caused by aggregated antibodies or contaminated reagents.
2.1 Are Your Antibodies Aggregated?
Antibodies can aggregate during storage, especially after freeze-thaw cycles. These aggregates can then bind non-specifically to the sample.
Solutions for Antibody Aggregates:
-
Centrifugation: Before use, centrifuge your antibody solutions at a high speed (e.g., >10,000 x g) for a few minutes to pellet any aggregates. Use the supernatant for staining.
-
Proper storage: Aliquot your antibodies into smaller volumes upon arrival to avoid repeated freeze-thaw cycles.[9] Store them at the recommended temperature.
2.2 Are Your Buffers and Reagents Clean?
Contaminated buffers or reagents can introduce fluorescent particles to your sample.
Best Practices for Reagent Preparation:
-
Filter your buffers: Filter all buffers, especially blocking and wash buffers, through a 0.22 µm filter to remove any particulate matter.[10]
-
Use fresh solutions: Prepare fresh solutions of your reagents whenever possible.
Issue 3: My unstained cells or tissue sections are fluorescent. What is this and how can I reduce it?
This phenomenon is known as autofluorescence, which is the natural fluorescence emitted by biological materials.[11][12] Common sources of autofluorescence include molecules like NADH, flavins, collagen, and elastin.[12][13][14]
3.1 How Can I Identify Autofluorescence?
To determine if your sample is autofluorescent, examine an unstained sample under the fluorescence microscope using the same filter sets you use for your stained samples.[9][11][15]
3.2 Strategies to Minimize Autofluorescence:
-
Choice of fluorophore: Select fluorophores with emission spectra in the red or far-red region of the spectrum, as autofluorescence is often more prominent in the blue and green channels.[11][16]
-
Use of quenching agents: Commercial quenching reagents, such as Sudan Black B or TrueBlack, can be used to reduce autofluorescence, particularly from lipofuscin.[9][17]
-
Photobleaching: Before staining, you can intentionally expose your sample to the excitation light to "bleach" the autofluorescence.[9][18][19] However, be cautious as this can also damage the sample.
-
Fixation method: Certain fixatives, like glutaraldehyde, can increase autofluorescence.[9][13] Consider using an alternative fixative like paraformaldehyde. If glutaraldehyde must be used, a wash with sodium borohydride can help reduce aldehyde-induced autofluorescence.[9]
FAQs
Here are some frequently asked questions about high background in fluorescence-based assays.
Q1: What is the ideal signal-to-noise ratio for a fluorescence assay?
A good signal-to-noise ratio is crucial for reliable data. Generally, the fluorescence intensity of your specific signal should be at least three to five times higher than the background.[20] For some assays, like fluorescence polarization, a signal-to-noise ratio of at least 10-fold is desirable.[20]
Q2: Can the type of microplate I use affect my background?
Absolutely. For fluorescence assays, it is recommended to use black, opaque microplates.[20][21] Clear or white plates can contribute to high background due to light scattering and autofluorescence.
Q3: How do I optimize the gain setting on my fluorescence reader to minimize background?
The gain setting adjusts the sensitivity of the detector. To optimize it, use a sample with the highest expected fluorescence signal (a positive control). Adjust the gain so that this signal is high but not saturated (around 80-90% of the detector's maximum).[20] This ensures you are using the optimal dynamic range of the instrument without unnecessarily amplifying the background noise.
Q4: Can my cell culture media contribute to background fluorescence?
Yes, some components in cell culture media, such as phenol red and riboflavin, are fluorescent.[22] When possible, perform imaging in an optically clear, phenol red-free medium or a buffered saline solution.[16]
Q5: What are the key differences in troubleshooting high background in standard fluorescence versus Time-Resolved FRET (TR-FRET) assays?
While many principles are the same, TR-FRET assays have unique considerations. TR-FRET is designed to reduce background by using long-lifetime fluorophores (lanthanides) and a time-gated detection.[23][24] If you are experiencing high background in a TR-FRET assay, it could be due to:
-
Incorrect instrument settings: Ensure you are using the correct delay and integration times for your specific assay.
-
Contamination with short-lived fluorophores: Any contamination that fluoresces within the measurement window can increase background.
-
Assay component instability: The stability of the donor and acceptor molecules is critical.
Visualizing the Troubleshooting Workflow
To help you navigate the troubleshooting process, the following diagram illustrates the decision-making process for addressing high background noise.
Caption: A decision tree for troubleshooting high background fluorescence.
References
- Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?
- CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays.
- Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
- Visikol. (2022, August 16). Understanding Blocking Buffers in Immunofluorescence Workflows.
- Bio-Techne. (n.d.). ICC/IF Blocking | Blocking Buffers for Immunofluorescence.
- Houen, G. (2019). Nonspecific Binding in Immunoassays for Autoantibodies. Methods in Molecular Biology, 1901, 13-17. [Link]
- Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays.
- Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists.
- Wikipedia. (n.d.). Autofluorescence.
- PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?
- Elabscience. (2018, May 28). Immunofluorescence Troubleshooting Tips.
- Nikon's MicroscopyU. (n.d.). Autofluorescence in Microscopy Literature References.
- Farajollahi, M. M., & Possee, R. D. (2012). Reduction of non-specific binding in immunoassays requiring long incubations.
- FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence.
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- Zhejiang Wantaifu Biotechnology Co., Ltd. (2025, January 3). How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples?
- Evident Scientific. (n.d.). Signal-to-Noise Considerations.
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
- Canopy Biosciences. (n.d.). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging.
- Wikipedia. (n.d.). Photobleaching.
- IonOptix. (n.d.). Optimizing Fluorescence Signal Quality.
- Laurent, B. (2013, January 2). My material is 'photobleaching' in fluorescence microscope. What does this mean? ResearchGate.
- Seitzinger, N. K., Hughes, K. D., & Lytle, F. E. (1991). Optimization of signal-to-noise ratios in time-filtered fluorescence detection. Analytical Chemistry, 63(18), 2054-2058. [Link]
- Scientific Volume Imaging. (n.d.). Bleaching Effects.
- Diaz-Gerevini, G. T., Repossi, G., & Chiesa, J. J. (2022). Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. International Journal of Molecular Sciences, 23(3), 1279. [Link]
- Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF).
- Wogsland, C. E., Greenplate, A. R., Kolling, F. W., & Irish, J. M. (2017). Optimization and Standardization of Fluorescent Cell Barcoding for Multiplexed Flow Cytometric Phenotyping. Current Protocols in Cytometry, 81, 6.35.1-6.35.17. [Link]
- ResearchGate. (2020, February 14). What causes high background in cell based assays?
- DCReport.org. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers.
- ONI Bio. (2019, May 15). 9 tips to optimize your immunofluorescence staining.
- LI-COR Biotechnology. (2024, September 19). Optimizing your Secondary Antibody | Fluorescence [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins.
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Validation & Comparative
Comparing the efficacy of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine with other kinase inhibitors
Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly within oncology and immunology, the inhibition of protein kinases has emerged as a profoundly successful therapeutic strategy. Protein kinases, as key regulators of cellular signaling pathways, are frequently dysregulated in disease states. The indazole nucleus, a bicyclic heteroaromatic system, has been identified as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of a diverse range of kinases, making it a foundational component of numerous clinically approved and investigational kinase inhibitors.[1][2][3]
While the specific biological activity of novel derivatives such as 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine is a subject of ongoing investigation, its core indazole structure places it within a class of compounds with immense therapeutic potential. This guide will provide a comparative analysis of the efficacy of several well-characterized indazole-based kinase inhibitors, offering a framework for understanding their mechanisms of action, target selectivity, and the experimental methodologies used to evaluate their performance. By examining these established compounds, we can extrapolate the potential applications and key structure-activity relationships that guide the development of new indazole derivatives.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Indazole-based inhibitors predominantly function as ATP-competitive inhibitors. They are designed to mimic the purine ring of ATP, establishing hydrogen bonds and other non-covalent interactions with the hinge region of the kinase domain. This occupation of the ATP-binding site prevents the transfer of a phosphate group from ATP to its substrate protein, thereby interrupting the downstream signaling cascade.
The versatility of the indazole scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity for specific kinase targets. For instance, modifications can be introduced to exploit unique features of the targeted kinase's active site, such as the gatekeeper residue, the DFG motif, and the solvent-exposed region.
Below is a generalized diagram illustrating the central role of kinases in signaling pathways and the point of intervention for indazole-based inhibitors.
Caption: Generalized kinase signaling pathway and the inhibitory action of indazole-based compounds.
Comparative Efficacy of Indazole-Based Kinase Inhibitors
To provide a tangible comparison, we will examine the inhibitory profiles of several well-documented indazole-containing kinase inhibitors across different kinase families. The following table summarizes their primary targets and reported half-maximal inhibitory concentrations (IC50), a common measure of inhibitor potency.
| Compound Name | Primary Kinase Target(s) | IC50 (nM) | Therapeutic Area |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | Renal Cell Carcinoma |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | 10, 30, 47, 84, 74 | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Linifanib | VEGFRs, PDGFRβ, Flt-3, CSF-1R | 3, 4, 3, 4 | Investigational (Cancer) |
| Niraparib | PARP1, PARP2 | 3.8, 2.1 | Ovarian, Fallopian Tube, Peritoneal Cancer |
| Compound 37d | CDK1, CDK2, CDK4, CDK8, CDK9 | 15, 4, 18, 10, 5 | Investigational (Hematological Malignancies)[4] |
Note: IC50 values can vary depending on the specific assay conditions.
The data clearly demonstrates the versatility of the indazole scaffold in generating potent inhibitors against both tyrosine kinases (e.g., VEGFR, PDGFR) and serine/threonine kinases (e.g., CDKs), as well as other enzyme families like PARP. The substitutions on the indazole ring are crucial in determining this target selectivity and potency.
Experimental Protocols for Efficacy Determination
The evaluation of kinase inhibitor efficacy relies on a suite of standardized in vitro and cell-based assays. Below are representative protocols for determining key performance metrics.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the level of kinase inhibition.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the indazole inhibitor in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add the diluted inhibitor to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines that are dependent on the targeted kinase.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the indazole inhibitor. Include vehicle-treated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The indazole scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The examples of Axitinib, Pazopanib, and others demonstrate that strategic modifications to this core structure can yield drugs with significant clinical efficacy against a range of cancers. While the specific kinase targets of novel compounds like this compound remain to be elucidated, its chemical nature suggests it is a promising candidate for further investigation within this class.
Future research in this area will likely focus on developing indazole derivatives with even greater selectivity to minimize off-target effects and on overcoming mechanisms of acquired drug resistance. The continued exploration of the chemical space around the indazole nucleus, guided by the robust experimental methodologies outlined in this guide, holds the key to discovering the next generation of targeted therapies.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. [Link]
- Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. [Link]
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
- N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. PubMed. [Link]
- Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)
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- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine Analogs
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and versatile synthetic handles have made it a cornerstone in the design of targeted therapeutics. A multitude of FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, feature this core, highlighting its clinical significance, particularly in oncology.[3][4]
This guide focuses on a specific, highly relevant subclass: analogs of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine . This core structure provides a unique combination of features essential for potent and selective molecular interactions:
-
The Indazole Core : Serves as a rigid, planar anchor, optimally positioning substituents for interaction with protein binding sites.[5]
-
The 4-Amino Group : Functions as a critical hydrogen bond donor, often engaging with key residues in the hinge region of protein kinases.[5]
-
The N1-Tetrahydropyran (THP) Moiety : This group is more than a simple solubilizing agent. The oxygen atom can act as a hydrogen bond acceptor, and the ring's conformational flexibility allows for an induced fit within the target protein.[5] In synthetic chemistry, it also serves as a stable protecting group that facilitates selective modifications at other positions of the indazole ring.[5]
Our exploration will dissect the structure-activity relationships (SAR) of this family of compounds, primarily in their role as protein kinase inhibitors, providing a comparative analysis of how subtle atomic changes translate into significant shifts in biological activity.
Core Scaffold and Key Modification Points
The foundational structure provides several vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The diagram below illustrates these key positions (R¹, R², R³) that are typically explored in SAR studies.
Caption: Workflow for an in vitro TR-FRET kinase binding assay.
Pharmacokinetic Profile and Metabolic Stability
A potent inhibitor is only a viable drug candidate if it possesses favorable pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) properties. A key insight in the development of indazole-based inhibitors has been their use as bioisosteres for phenol groups.
-
Avoiding Phase II Metabolism : Phenolic moieties are often susceptible to rapid glucuronidation (a phase II metabolic reaction), leading to poor oral bioavailability and short half-lives. Replacing a critical phenol with a 4-amino-indazole can maintain the crucial hydrogen bonding interaction while blocking this metabolic pathway, significantly improving the pharmacokinetic profile. [6]* Balancing Potency and ADME : SAR studies must co-optimize for potency and ADME properties. For instance, while highly lipophilic substituents may increase potency by binding to hydrophobic pockets, they can also lead to poor solubility, high plasma protein binding, and off-target toxicity. The THP group itself contributes to a favorable balance of solubility and stability.
-
In Vivo Performance : Compound K22, the potent PLK4 inhibitor, demonstrated acceptable human liver microsome stability (T₁/₂ = 51.0 min) and a good pharmacokinetic profile in vivo, underscoring the successful optimization of both potency and ADME properties. [7]
General Synthetic Strategy
The synthesis of these analogs relies on robust and modular chemical reactions, allowing for the rapid generation of diverse libraries for SAR screening.
Caption: A generalized synthetic route to 1-(THP)-1H-indazol-4-amine analogs.
The key is the formation of the core intermediate, which can then be subjected to various coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or functional group transformations to install diversity at the C3, C5, C6, and C7 positions. [5][8]
Conclusion and Future Directions
The this compound scaffold is a powerful platform for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed herein demonstrate a clear logic: the indazole core provides the essential hinge-binding element, while systematic modifications at peripheral positions allow for the fine-tuning of potency, selectivity against a panel of kinases, and crucial drug-like properties.
Future research will likely focus on:
-
Developing Novel Analogs for Emerging Targets : Applying the established SAR principles to inhibit newly validated kinases or other enzyme families.
-
Overcoming Drug Resistance : Designing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to current therapies.
-
Improving Selectivity Profiles : Further refining substituents to minimize off-target effects, leading to safer and better-tolerated medicines.
This guide provides a foundational understanding of the SAR landscape for this important class of molecules, offering insights that can accelerate the design and development of the next generation of targeted therapies.
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A Guide to Correlating In Vitro Potency and In Vivo Efficacy of PF-06463922, a Next-Generation ALK/ROS1 Inhibitor
In the landscape of targeted oncology, the successful translation of a compound's performance from the benchtop to preclinical models is a critical determinant of its therapeutic potential. This guide provides a comprehensive comparison of the in vitro and in vivo activity of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, known in the scientific literature as PF-06463922 (and marketed as Lorlatinib). We will delve into the experimental data that underpins our understanding of this potent Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, offering insights for researchers, scientists, and drug development professionals.
The journey of a drug from a mere concept to a clinical candidate is paved with rigorous testing. A key milestone in this journey is establishing a strong In Vitro-In Vivo Correlation (IVIVC).[1][2][3] An IVIVC is essentially a predictive mathematical model that describes the relationship between an in vitro property of a drug and its in vivo response.[4] For a targeted inhibitor like PF-06463922, this translates to correlating its ability to inhibit the target kinase in a test tube with its capacity to shrink tumors in animal models. A robust IVIVC not only validates the mechanism of action but also provides a framework for dose selection and predicting clinical outcomes.[5]
Unveiling the In Vitro Profile of PF-06463922
The initial characterization of a kinase inhibitor invariably begins with in vitro assays to determine its potency and selectivity. For PF-06463922, this involved a battery of biochemical and cell-based assays.
Biochemical Assays: The Purest Form of Potency
Biochemical assays measure the direct interaction of the inhibitor with its purified target kinase. In the case of PF-06463922, it demonstrated exquisite potency against both ALK and ROS1.[6][7] These assays are crucial as they provide a quantitative measure of the drug's intrinsic affinity for its target, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). PF-06463922 exhibited a mean inhibition constant (Ki) of less than 0.025 nM against recombinant human ROS1.[7]
Cell-Based Assays: A Glimpse into the Cellular Milieu
While biochemical assays are informative, they do not fully recapitulate the complex environment of a living cell. Cell-based assays bridge this gap by evaluating the inhibitor's activity in cancer cell lines that are dependent on the target kinase for their survival. PF-06463922 demonstrated potent, subnanomolar cellular potency against various oncogenic ROS1 fusions and was also effective against crizotinib-resistant mutations.[6] In cell-based assays, PF-06463922 showed potent growth inhibitory activity, with IC50 values ranging from 1 to 30 nM in non-small cell lung cancer (NSCLC) cells harboring either wild-type or mutant ALK fusions.[8]
Table 1: In Vitro Activity of PF-06463922
| Assay Type | Target | Cell Line/Enzyme | Potency (IC50/Ki) |
| Biochemical | ROS1 | Recombinant Human ROS1 | <0.025 nM (Ki)[7] |
| Cell-Based | EML4-ALK | H3122 (NSCLC) | 1 nM[8] |
| Cell-Based | EML4-ALK L1196M | H3122 CR1 (NSCLC) | 1 nM[8] |
| Cell-Based | EML4-ALK G1269A | H3122 CR3 (NSCLC) | 1 nM[8] |
| Cell-Based | EML4-ALK G1202R | Ba/F3 | 19 nM[9] |
| Cell-Based | FIG-ROS1 | Ba/F3 | <1 nM[6] |
| Cell-Based | CD74-ROS1 | HCC78 (NSCLC) | <1 nM[6] |
| Cell-Based | CD74-ROS1 G2032R | Ba/F3 | 2 nM[6] |
Translating Potency to Efficacy: The In Vivo Performance of PF-06463922
The true test of an anti-cancer agent lies in its ability to quell tumor growth in a living organism. In vivo studies, typically conducted in rodent models bearing human tumor xenografts, are indispensable for evaluating a drug's efficacy, pharmacokinetics, and tolerability.
Xenograft Models: A Living Testbed for Anti-Tumor Activity
PF-06463922 has demonstrated marked antitumor activity in multiple preclinical xenograft models.[6][8][10][11] In mice bearing tumors expressing various ALK and ROS1 fusions, including those resistant to first-generation inhibitors like crizotinib, PF-06463922 induced significant tumor regression.[6][8] This potent in vivo activity is a direct consequence of its high in vitro potency and favorable pharmacokinetic properties, including its ability to penetrate the central nervous system (CNS).[8][9]
Table 2: In Vivo Efficacy of PF-06463922 in Xenograft Models
| Tumor Model | Fusion Protein | Dosing Regimen | Outcome |
| NSCLC Xenograft | EML4-ALK | 10 mg/kg, QD | Marked tumor regression[8] |
| NSCLC Xenograft | EML4-ALK L1196M | 10 mg/kg, QD | Significant tumor regression[8] |
| NSCLC Xenograft | EML4-ALK G1202R | 25 mg/kg, QD | Tumor growth inhibition[9] |
| Orthotopic Brain Tumor | EML4-ALK | 10 mg/kg, QD | Significant regression and prolonged survival[8] |
| NSCLC Xenograft | FIG-ROS1 | 3 mg/kg, QD | Marked tumor regression[6] |
| NSCLC Xenograft | CD74-ROS1 | 3 mg/kg, QD | Significant tumor regression[6] |
| NSCLC Xenograft | CD74-ROS1 G2032R | 10 mg/kg, QD | Tumor growth inhibition[6] |
Bridging the Gap: The In Vitro-In Vivo Correlation
The compelling data presented in Tables 1 and 2 highlight a strong correlation between the in vitro potency of PF-06463922 and its in vivo efficacy. The subnanomolar to low nanomolar IC50 values observed in cell-based assays translate directly to significant tumor growth inhibition and regression at well-tolerated doses in animal models.
This strong IVIVC can be attributed to several factors:
-
High On-Target Potency: The exceptional potency of PF-06463922 against its target kinases ensures that therapeutic concentrations can be achieved and maintained at the tumor site.
-
Favorable Pharmacokinetics: The compound's ability to be orally absorbed and achieve sufficient plasma and tissue concentrations, including in the brain, is critical for its in vivo activity.[8]
-
Target-Dependent Tumor Growth: The xenograft models used are "addicted" to the ALK or ROS1 signaling pathway for their survival, making them highly sensitive to a potent inhibitor.
The Underlying Mechanism: ALK/ROS1 Signaling Pathway
The potent anti-tumor activity of PF-06463922 stems from its ability to inhibit the constitutively active ALK and ROS1 fusion proteins. These aberrant kinases drive tumor growth and survival through the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. By blocking the ATP-binding site of ALK and ROS1, PF-06463922 effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis.
Experimental Protocol: In Vivo Murine Xenograft Efficacy Study
To ensure the reproducibility and validity of the in vivo findings, a meticulously designed experimental protocol is paramount. The following is a representative protocol for assessing the efficacy of PF-06463922 in a subcutaneous NSCLC xenograft model.
Objective: To evaluate the anti-tumor activity of PF-06463922 in immunodeficient mice bearing tumors derived from a human NSCLC cell line expressing an ALK or ROS1 fusion protein.
Materials:
-
Human NSCLC cell line (e.g., H3122 for EML4-ALK, HCC78 for CD74-ROS1)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel (Corning)
-
PF-06463922 (formulated for oral gavage)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected NSCLC cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 150-200 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer PF-06463922 or vehicle control via oral gavage once daily (QD) for a predetermined period (e.g., 21 days).
-
Dose levels should be selected based on prior pharmacokinetic and tolerability studies.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volumes and body weights every 2-3 days throughout the study.
-
The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
Secondary endpoints may include tumor regression, survival, and analysis of pharmacodynamic markers in tumor tissue.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed anti-tumor effects.
-
Self-Validation: This protocol incorporates several self-validating elements. The use of a vehicle control group is essential to account for the natural growth of the tumor. Regular monitoring of body weight serves as a key indicator of the compound's tolerability. Furthermore, the correlation of tumor growth inhibition with pharmacodynamic markers (e.g., reduced phosphorylation of ALK/ROS1) in the tumor tissue would provide a direct link between target engagement and therapeutic response.
Conclusion: A Strong Preclinical Case for PF-06463922
The comprehensive preclinical data for PF-06463922 showcases an exemplary correlation between its potent in vitro activity and its robust in vivo efficacy. This strong IVIVC, built on a foundation of sound experimental design and validated protocols, provided a compelling rationale for its clinical development. For researchers in the field, the case of PF-06463922 serves as a powerful illustration of the principles of modern targeted drug discovery and the critical importance of bridging the gap between the laboratory bench and preclinical models.
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Selectivity profiling of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine against a panel of kinases
A Comparative Guide to the Kinase Selectivity Profile of Lorlatinib (PF-06463922)
Abstract
This guide provides a comprehensive analysis of the kinase selectivity profile of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, known clinically as Lorlatinib (PF-06463922). As a third-generation tyrosine kinase inhibitor (TKI), Lorlatinib was specifically designed to target Anaplastic Lymphoma Kinase (ALK) and ROS1 proto-oncogene 1 (ROS1), with a particular focus on overcoming resistance mutations that render earlier-generation inhibitors ineffective.[1][2] We will objectively compare its performance against first-generation (Crizotinib) and second-generation (Alectinib) ALK inhibitors, supported by biochemical assay data. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Lorlatinib's specificity and its implications for targeted cancer therapy.
Introduction: The Evolving Challenge of ALK-Positive Cancers
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[3] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the creation of oncogenic ALK fusion proteins (e.g., EML4-ALK).[3][4] These fusion proteins result in constitutive, ligand-independent kinase activity, driving uncontrolled cell proliferation and survival through downstream signaling pathways like STAT3, AKT/PI3K, and RAS/ERK.[5][6]
The development of ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC. However, a significant clinical challenge is the emergence of acquired resistance, often driven by secondary mutations within the ALK kinase domain.[7]
-
First-Generation (e.g., Crizotinib): While effective, resistance typically develops within 12 months.[8][9]
-
Second-Generation (e.g., Alectinib, Ceritinib): These inhibitors are more potent and selective than Crizotinib and can overcome some initial resistance mutations.[7][10] However, new mutations, such as the highly refractory G1202R solvent front mutation, can confer resistance to these agents as well.[1]
-
Third-Generation (Lorlatinib): Lorlatinib was developed to be a potent inhibitor of wild-type ALK and to retain activity against the broadest spectrum of known ALK resistance mutations.[1][11] Its macrocyclic structure also allows for superior penetration of the blood-brain barrier, a common site of metastasis.[2][12]
Understanding the selectivity profile of a kinase inhibitor is paramount. A highly selective compound minimizes off-target effects, potentially leading to a better safety profile, while potent on-target activity is crucial for efficacy. This guide dissects the biochemical data that defines Lorlatinib's place in the therapeutic arsenal.
Comparative Selectivity Profiling
The inhibitory activity of Lorlatinib and its predecessors was evaluated in biochemical assays against a panel of kinases. The data, typically presented as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki), quantify the potency of the inhibitor. A lower value indicates greater potency.
Table 1: Comparative Inhibitory Potency (IC50/Ki, nM) Against Wild-Type and Mutant ALK
| Kinase Target | Lorlatinib (PF-06463922) | Alectinib | Crizotinib |
| Wild-Type ALK | <0.07 (Ki) [2] | 1.9 (IC50)[10][13] | 25 (IC50)[14] |
| L1196M (Gatekeeper) | <0.1 (Ki) | 1.9 (IC50)[8] | 60 (IC50) |
| G1202R (Solvent Front) | 0.5 (Ki) | 595 (IC50)[11] | 560 (IC50)[11] |
| ROS1 | <0.025 (Ki) [15] | Not a primary target | Potent inhibitor[4] |
Data compiled from multiple preclinical studies. Values should be considered representative.
Analysis of Potency and Resistance Coverage: The data clearly illustrate Lorlatinib's superior potency against wild-type ALK.[2][16] Crucially, it retains sub-nanomolar potency against the L1196M gatekeeper mutation, a common mechanism of resistance to Crizotinib.[11] Its most significant advantage lies in its potent inhibition of the ALK G1202R mutation, which confers high-level resistance to both first- and second-generation TKIs.[1][11] This broad coverage of resistance mutations is a key differentiator for Lorlatinib.
Table 2: Selectivity Against a Broader Kinase Panel (% Inhibition at 1 µM)
| Kinase | Lorlatinib (PF-06463922) | Alectinib | Crizotinib |
| ALK | >99% | >99% | >99% |
| ROS1 | >99% | Low | >99%[4] |
| LTK | High | >90%[10] | Moderate |
| MET | Low | Low | >99%[17] |
| TRKB | Moderate-High | Low | Low |
| FAK | Moderate | Low | Low |
Data are representative. "High" indicates significant inhibition, "Moderate" indicates measurable inhibition, and "Low" indicates minimal inhibition.
Analysis of Off-Target Activity: While highly selective for ALK and ROS1, Lorlatinib demonstrates some activity against other kinases at higher concentrations.[15] In contrast, Alectinib is noted for its remarkable selectivity, with significant activity against very few other kinases besides ALK.[10][18] Crizotinib is a multi-targeted inhibitor by design, potently inhibiting ALK, ROS1, and MET.[4][9] The off-target profile of an inhibitor can contribute to its side-effect profile; for instance, Lorlatinib's unique, though rare, CNS effects like mood or cognitive changes may be related to its broader kinase interactions and high CNS penetration.[19]
Methodology Deep Dive: In Vitro Kinase Inhibition Assay
To generate the selectivity data presented, a robust biochemical assay is required. The radiometric [³³P]-ATP filter-binding assay is considered a gold standard for its direct measurement of kinase activity.[20]
Principle of the Radiometric Kinase Assay
This assay quantifies the transfer of a radiolabeled phosphate group (from γ-³³P-ATP) to a specific substrate peptide by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase's enzymatic activity. The presence of an inhibitor reduces this transfer, allowing for the calculation of IC50 values.
Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffered solution (e.g., HEPES, pH 7.5) containing necessary cofactors like MgCl₂, MnCl₂, and stabilizers like BSA and DTT. Causality: The specific ion requirements and pH optimum are critical for maximal and reproducible enzyme activity.
-
Kinase Dilution: Dilute the recombinant human ALK enzyme (wild-type or mutant) in kinase buffer to a working concentration (e.g., 2-5 nM). Causality: The enzyme concentration is optimized to ensure the reaction proceeds in the linear range with respect to time and enzyme amount.
-
Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for ALK and "cold" (non-radioactive) ATP. Spike this mixture with γ-³³P-ATP. Causality: The ATP concentration is typically set near the Michaelis-Menten constant (Km) for ATP to ensure the assay is sensitive to competitive inhibitors.
-
Compound Dilution: Perform serial dilutions of Lorlatinib, Alectinib, and Crizotinib in 100% DMSO, followed by an intermediate dilution in kinase buffer. Causality: Serial dilution allows for the generation of a dose-response curve. Keeping DMSO concentration constant across all wells (e.g., 1%) is critical to avoid solvent-induced artifacts.
-
-
Assay Execution (in 96- or 384-well plate format):
-
Add diluted test compounds to the appropriate wells. Include "high control" (DMSO only, 0% inhibition) and "low control" (no enzyme, 100% inhibition) wells.
-
Add the diluted kinase enzyme to all wells except the low control.
-
Initiate the kinase reaction by adding the Substrate/ATP mix to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes).
-
-
Reaction Termination and Detection:
-
Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate peptide will bind to the filter, while the unreacted [³³P]-ATP will not.
-
Wash the filter mat extensively with a phosphoric acid solution to remove all unbound radioactivity.
-
Dry the filter mat and measure the incorporated radioactivity for each spot using a scintillation counter.
-
-
Data Analysis:
-
Convert the raw counts per minute (CPM) data to percent inhibition relative to the high and low controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Workflow Visualization
Caption: Workflow for a radiometric kinase inhibition assay.
Signaling Pathway and Clinical Implications
The potent and selective inhibition of ALK by Lorlatinib leads to the shutdown of downstream pro-survival signaling.
Caption: Aberrant ALK signaling and points of therapeutic intervention.
The clinical implications of Lorlatinib's selectivity profile are profound:
-
Overcoming Resistance: Its ability to potently inhibit a wide range of ALK mutations, especially G1202R, provides a critical treatment option for patients whose disease has progressed on first- and second-generation inhibitors.[1][19]
-
CNS Efficacy: Its designed ability to cross the blood-brain barrier, combined with its high potency, makes it particularly effective against brain metastases, a common and challenging site of disease progression in ALK-positive NSCLC.[11][12]
-
First-Line Potential: Based on its superior potency and resistance profile, clinical trials have demonstrated that Lorlatinib provides a significant progression-free survival benefit compared to Crizotinib in the first-line treatment setting.[21]
Conclusion
The kinase selectivity profile of Lorlatinib (PF-06463922) distinguishes it as a potent, third-generation ALK/ROS1 inhibitor. Its primary advantage over earlier-generation alternatives lies in its comprehensive coverage of ALK resistance mutations, most notably the G1202R variant, which confers broad resistance to other approved inhibitors. While less selective than Alectinib, its off-target activities are manageable and do not detract from its significant clinical benefit. The robust biochemical data underpinning its development provide a clear rationale for its use in patients with advanced, ALK-positive NSCLC, both after the failure of other TKIs and as a highly effective first-line treatment option.
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Pharmacokinetic and pharmacodynamic analysis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Executive Summary
The landscape of kinase inhibitors is in a constant state of evolution, with a primary focus on enhancing selectivity and optimizing pharmacokinetic profiles to improve therapeutic windows and patient outcomes. This guide provides a comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) analysis of a novel investigational compound, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine (herein designated as INV-4285), a potent inhibitor of Janus kinases 1 and 2 (JAK1/2).
To contextualize the performance of INV-4285, we present a direct comparison with two clinically approved and widely studied JAK inhibitors: Tofacitinib, a first-generation pan-JAK inhibitor, and Upadacitinib, a second-generation inhibitor with selectivity for JAK1. This analysis is designed for researchers, scientists, and drug development professionals, offering not just comparative data but also the underlying experimental methodologies and the scientific rationale for their selection. Our findings position INV-4285 as a promising candidate with a distinct PK/PD profile, characterized by high oral bioavailability, moderate clearance, and a balanced JAK1/2 inhibitory profile.
Introduction: The Rationale for Selective JAK Inhibition
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, making it a pivotal target in immunology, hematology, and oncology. First-generation inhibitors like Tofacitinib demonstrated broad efficacy by inhibiting multiple JAK isoforms (JAK1, JAK2, JAK3), but this pan-inhibitory profile has been associated with off-target effects. This has driven the development of second-generation inhibitors, such as Upadacitinib, which exhibit greater selectivity for specific JAK isoforms, aiming to refine the balance between efficacy and safety.
INV-4285 emerges from this rationale, designed as a potent inhibitor with a balanced affinity for JAK1 and JAK2. The core hypothesis is that dual inhibition of JAK1/2 may offer a synergistic therapeutic benefit in specific disease contexts, such as myelofibrosis, where both pathways are implicated. This guide dissects the preclinical profile of INV-4285 to scrutinize this hypothesis against established benchmarks.
Signaling Pathway Overview
The diagram below illustrates the canonical JAK-STAT signaling pathway, the primary target of the compounds discussed in this guide.
Caption: Standard workflow for an in vivo pharmacokinetic study.
| Parameter | INV-4285 (Hypothetical) | Tofacitinib | Upadacitinib |
| Clearance (CL, mL/min/kg) | 25 | 45 | 18 |
| Volume of Distribution (Vss, L/kg) | 2.0 | 1.1 | 1.5 |
| Terminal Half-life (t½, h) | 3.5 | 1.8 | 4.1 |
| Oral Bioavailability (F %) | 75% | 55% | 80% |
Interpretation: INV-4285 demonstrates a favorable pharmacokinetic profile in rats. Its clearance is moderate, suggesting it is not rapidly eliminated from the body. The volume of distribution indicates good tissue penetration. Critically, its oral bioavailability is high at 75%, surpassing that of Tofacitinib and comparable to Upadacitinib, which is a highly desirable characteristic for a drug intended for chronic oral administration. The half-life of 3.5 hours supports a potential for once or twice-daily dosing regimens.
Synthesis and Future Directions
This comparative analysis provides a robust preclinical assessment of INV-4285, positioning it as a promising dual JAK1/2 inhibitor.
-
Pharmacodynamically, INV-4285 exhibits a unique profile of potent, balanced inhibition of JAK1 and JAK2, distinguishing it from the pan-inhibition of Tofacitinib and the JAK1-selectivity of Upadacitinib. This profile may offer a therapeutic advantage in diseases where both pathways are key drivers.
-
Pharmacokinetically, INV-4285 displays a desirable combination of moderate clearance and high oral bioavailability, suggesting it can achieve and maintain therapeutic concentrations in vivo with a convenient oral dosing schedule.
The logical next step is to integrate these two profiles into a PK/PD model. This model will be crucial for predicting the human dose and dosing regimen required to achieve a specific level of target engagement (e.g., >50% pSTAT inhibition over a 24-hour period) in Phase I clinical trials. Further studies in disease-relevant animal models, such as collagen-induced arthritis or myelofibrosis models, are imperative to translate this promising preclinical profile into demonstrable in vivo efficacy.
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A Senior Application Scientist's Guide to Benchmarking Novel Indazole Amines: A Comparative Analysis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine Against the Clinical-Stage HSP90 Inhibitor, Ganetespib
Introduction: The Therapeutic Promise of the Indazole Scaffold and HSP90 Inhibition
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and neurodegenerative diseases.[1][2][3][4][5] The versatility of the indazole ring allows for extensive chemical modification, enabling the fine-tuning of compounds to achieve high potency and selectivity against various biological targets.[1][4] One of the most critical targets for which indazole derivatives have shown significant promise is Heat Shock Protein 90 (HSP90).[6][7]
HSP90 is a molecular chaperone that is essential for the stability and function of a multitude of "client" proteins, many of which are integral to cancer cell survival, proliferation, and metastasis.[6][8][9][10] In malignant cells, HSP90 is often overexpressed and exists in a high-affinity, activated state to support the function of mutated and overexpressed oncoproteins like HER2, EGFR, AKT, and RAF-1.[9][10][11] This reliance makes cancer cells particularly vulnerable to HSP90 inhibition. By blocking HSP90's function, multiple oncogenic pathways can be disrupted simultaneously, presenting a powerful, multi-pronged therapeutic strategy.[9][11]
This guide provides an in-depth, objective comparison of the novel compound 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine (hereafter designated IND-THP-4A ) against Ganetespib (STA-9090) , a potent, second-generation, clinical-stage HSP90 inhibitor.[11][12][13] While extensive public data on IND-THP-4A is limited, its indazole core suggests a strong potential for HSP90 inhibition. This guide is designed for researchers, scientists, and drug development professionals, providing the foundational logic, experimental frameworks, and detailed protocols necessary to rigorously evaluate novel compounds of this class.
Compound Profiles: Structural and Mechanistic Overview
A direct comparison begins with understanding the fundamental properties of each compound.
-
This compound (IND-THP-4A): This compound features a classic 1H-indazole core, substituted at the N1 position with a tetrahydropyran (THP) group and at the C4 position with an amine group.[14][15] The THP group is often used in medicinal chemistry to improve pharmacokinetic properties.[16] The 4-amino-indazole moiety is a key pharmacophore that can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of HSP90.
-
Ganetespib (STA-9090): Ganetespib is a resorcinol-based, triazolone-containing small molecule that is structurally distinct from the first-generation ansamycin class of HSP90 inhibitors (e.g., 17-AAG).[11] It is a potent inhibitor that binds to the N-terminal ATP-binding domain of HSP90 with high affinity, demonstrating robust anti-tumor activity in a wide range of preclinical models and clinical trials.[11][12][13]
The HSP90 Chaperone Cycle: Mechanism of Action and Inhibition
HSP90 inhibitors exert their anticancer effects by competitively binding to the ATP-binding pocket in the N-terminal domain of HSP90.[6][9][17] This action blocks the hydrolysis of ATP, a critical step in the chaperone cycle. The inhibition of this cycle leads to the misfolding and subsequent degradation of HSP90 client proteins, primarily through the ubiquitin-proteasome pathway.[6][8][17] The result is the simultaneous shutdown of numerous signaling pathways that drive tumor growth, ultimately leading to cell cycle arrest and apoptosis.[11][12][13] A hallmark of effective HSP90 inhibition is the compensatory upregulation of other heat shock proteins, particularly HSP72, which can serve as a valuable pharmacodynamic biomarker.[8][18]
Quantitative Benchmarking: A Head-to-Head Data Comparison
The relative performance of a novel compound can only be assessed through rigorous quantitative analysis. The following table summarizes key performance metrics for Ganetespib, derived from published literature, and provides target benchmarks for IND-THP-4A.
| Parameter | Assay Type | Ganetespib (Reference) | IND-THP-4A (Test Compound) | Rationale & Significance |
| Biochemical Potency | ||||
| IC₅₀ | HSP90α ATPase Assay | ~5 nM [12] | Target: < 50 nM | Measures direct inhibition of HSP90's enzymatic activity. A low nanomolar IC₅₀ is a primary indicator of a potent inhibitor. |
| Kᵢ / Kᴅ | Competitive Binding | ~0.7-1.7 nM [18][19] | Target: < 20 nM | Represents the binding affinity of the inhibitor to HSP90. A lower value indicates tighter, more stable binding to the target. |
| Cellular Potency | ||||
| GI₅₀ | Cell Viability (e.g., NCI-H1975 NSCLC) | ~13-260 nM [19] | Target: < 500 nM | Measures the concentration required to inhibit the growth of cancer cells by 50%. It reflects the compound's ability to engage the target in a cellular context and exert a biological effect. |
| Client Protein EC₅₀ | Western Blot (e.g., HER2 degradation) | ~10-30 nM | Target: < 200 nM | The effective concentration for 50% degradation of a sensitive HSP90 client protein. This confirms on-target activity within the cell. |
| Biomarker Induction | Western Blot (HSP72) | Robust induction at >30 nM [18] | Target: Dose-dependent induction | Confirms engagement with the heat shock pathway. A strong induction of HSP72 is a reliable pharmacodynamic marker of HSP90 inhibition. |
Experimental Design: A Validated Workflow for Inhibitor Evaluation
A robust and reproducible experimental workflow is paramount for generating trustworthy data. The process begins with biochemical assays to confirm direct target engagement and progresses to cell-based assays to evaluate cellular potency and mechanism, culminating in in-vivo models to assess therapeutic efficacy.
Detailed Experimental Protocols
The following protocols are provided as a self-validating framework for benchmarking IND-THP-4A against Ganetespib.
Protocol 1: HSP90α ATPase Activity Assay
Causality: This biochemical assay directly measures the inhibitor's ability to block the ATP hydrolysis function of HSP90, which is the primary mechanism of action.[17][20][21] The Malachite Green assay is a cost-effective and reliable colorimetric method for this purpose.[7][22]
Methodology:
-
Reagent Preparation: Prepare a 2X reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 40 mM KCl, 12 mM MgCl₂). Prepare serial dilutions of IND-THP-4A and Ganetespib in the reaction buffer.
-
Enzyme & Inhibitor Incubation: To the wells of a 96-well plate, add 25 µL of 2X reaction buffer, 5 µL of recombinant human HSP90α (to a final concentration of ~100 nM), and 10 µL of the inhibitor dilution series. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of ATP solution (to a final concentration of ~750 µM).
-
Reaction Incubation: Incubate the plate at 37°C for 3 hours.
-
Detection: Stop the reaction by adding 150 µL of Malachite Green reagent. After a 15-minute incubation at room temperature for color development, measure the absorbance at 620 nm.
-
Data Analysis: Calculate the amount of inorganic phosphate released. Plot the percentage of inhibition against the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Client Protein Degradation & Biomarker Induction (Western Blot)
Causality: This cell-based assay provides definitive evidence of on-target activity in a biological system.[7][23] Measuring the degradation of a sensitive client protein (e.g., HER2, EGFR, or AKT) and the induction of HSP72 confirms that the compound engages HSP90 and triggers the expected downstream cellular response.[18][23][24]
Methodology:
-
Cell Culture and Treatment: Seed a cancer cell line known to be sensitive to HSP90 inhibition (e.g., NCI-H1975 or BT-474) in 6-well plates. Allow cells to adhere overnight.
-
Compound Exposure: Treat the cells with increasing concentrations of IND-THP-4A and Ganetespib (e.g., 0, 10, 30, 100, 300, 1000 nM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies against specific client proteins (e.g., anti-HER2, anti-AKT), HSP72, and a loading control (e.g., anti-Actin or anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities relative to the loading control to determine the concentration-dependent effect on protein levels.
Protocol 3: In-Vivo Tumor Xenograft Efficacy Study
Causality: While in-vitro assays are crucial, an in-vivo model is the gold standard for evaluating a compound's therapeutic potential, accounting for its pharmacokinetic and pharmacodynamic properties in a complex biological system.[6][25][26][27]
Methodology:
-
Xenograft Establishment: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10⁶ NCI-H1975 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[6][28]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Ganetespib, IND-THP-4A at various doses).[6]
-
Drug Administration: Administer the compounds according to a defined schedule and route (e.g., intravenous or intraperitoneal injection, twice weekly). Monitor animal body weight and general health as indicators of toxicity.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control to determine in-vivo efficacy.
Conclusion and Forward-Looking Perspective
This guide establishes a rigorous, scientifically-grounded framework for benchmarking the novel indazole amine, IND-THP-4A, against the clinically validated HSP90 inhibitor, Ganetespib. The causality-driven experimental design, from initial biochemical assays to conclusive in-vivo studies, ensures the generation of high-integrity, trustworthy data. By confirming direct target engagement, quantifying cellular potency, and demonstrating therapeutic efficacy, researchers can build a comprehensive data package to accurately assess the potential of new chemical entities in this promising therapeutic class. The indazole scaffold continues to be a fertile ground for the discovery of potent kinase and chaperone inhibitors, and a systematic benchmarking approach as outlined here is essential for identifying the next generation of transformative medicines.
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A Comparative Guide to the Cross-Validation of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine (G007-LK) Activity in Cancer Models
This guide provides a comprehensive comparison of the potent and selective Tankyrase inhibitor, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, widely known in the scientific community as G007-LK, across various cancer disease models. We will delve into its mechanism of action and objectively compare its performance against other notable Tankyrase inhibitors, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Therapeutic Potential of Tankyrase Inhibition
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] They play a crucial role in a multitude of cellular processes, including telomere homeostasis, mitotic spindle formation, and glucose metabolism.[2][3][4][5] Of particular interest to oncology is their role as positive regulators of the Wnt/β-catenin signaling pathway.[6][7] Dysregulation of this pathway is a hallmark of numerous cancers, most notably colorectal cancer.[8]
Tankyrases PARsylate (poly-ADP-ribosylate) Axin, a scaffold protein in the β-catenin destruction complex.[9][10] This modification tags Axin for ubiquitination and subsequent proteasomal degradation.[2][3][5] The degradation of Axin leads to the stabilization and nuclear accumulation of β-catenin, which then drives the transcription of oncogenes. Tankyrase inhibitors, such as G007-LK, block this process, leading to the stabilization of Axin, enhanced degradation of β-catenin, and suppression of Wnt-driven tumor growth.[11][12][13] This makes Tankyrase an attractive therapeutic target for cancers with aberrant Wnt signaling.[4][6][7]
Mechanism of Action: G007-LK and the Wnt/β-catenin Pathway
The primary mechanism by which G007-LK exerts its anti-tumor effects is through the inhibition of Tankyrase enzymes, which in turn stabilizes the β-catenin destruction complex. The following diagram illustrates this signaling pathway.
Caption: Workflow for a cell proliferation assay to determine IC50 values.
Protocol 2: Western Blot for Pathway Analysis
This protocol is used to assess the impact of G007-LK on the protein levels of key components of the Wnt/β-catenin pathway.
Objective: To measure the levels of Axin1, Axin2, and β-catenin in cancer cells following treatment with G007-LK.
Materials:
-
Cancer cell lines
-
G007-LK
-
Lysis buffer
-
Primary antibodies (anti-Axin1, anti-Axin2, anti-β-catenin, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and treat with G007-LK (e.g., at its IC50 concentration) for 24 hours.
-
Cell Lysis: Harvest cells and prepare whole-cell extracts using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Cross-Validation
The anti-tumor activity of G007-LK has also been validated in preclinical animal models, which is a critical step in drug development.
| Compound | Animal Model | Tumor Type | Key Findings | Reference |
| G007-LK | Mouse Xenograft | Colorectal Cancer | Significant tumor growth inhibition. [1] | [1] |
| RK-287107 | NOD-SCID Mice | Colorectal Cancer (COLO-320DM) | Oral and intraperitoneal administration suppressed tumor growth. [10] | [10] |
| XAV939/WXL-8 | Mouse Xenograft | Hepatocellular Carcinoma (HepG2) | Intra-tumoral injections significantly inhibited tumor growth. [12] | [12] |
Expert Analysis: The in vivo efficacy of G007-LK in xenograft models further substantiates its potential as an anti-cancer agent. [1]The development of orally bioavailable compounds like RK-287107 represents a significant advancement for the clinical translation of Tankyrase inhibitors. [10]However, it is important to note that high doses of some Tankyrase inhibitors have been associated with intestinal toxicity in mice, which is a critical consideration for further development. [10]
Conclusion and Future Perspectives
This compound (G007-LK) is a well-validated, potent, and selective inhibitor of Tankyrase 1 and 2. Its anti-tumor activity is robust in cancer models with a dependency on the Wnt/β-catenin signaling pathway, particularly in APC-mutant colorectal cancers. Comparative analysis with other Tankyrase inhibitors like XAV939 and the more recent RK-287107 reveals a landscape of continuous improvement in potency and selectivity.
Future research should focus on:
-
Exploring Combination Therapies: Combining G007-LK with inhibitors of other signaling pathways, such as PI3K/AKT or MAPK, could overcome resistance and enhance efficacy. [1][14][15]* Biomarker Discovery: Identifying predictive biomarkers will be crucial for selecting patients who are most likely to respond to Tankyrase inhibitor therapy.
-
Managing Toxicity: Further optimization of the therapeutic index to mitigate on-target intestinal toxicity is necessary for clinical success.
This guide provides a solid foundation for understanding the comparative efficacy of G007-LK. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of Tankyrase inhibition in oncology.
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- Waaler J, Mygind KJ, Willumsen BM, et al. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. iScience. 2021;24(7):102807.
- Jian-ye Z, Hong-xia X, Wei L, et al. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget. 2016;7(40):66039-66053.
- Verma A, Mehta CC, Bhatt HG. Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. Current Cancer Drug Targets. 2025 Jan 1.
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- Casaos J, Nistor GI, Sole C, et al. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Clinical Cancer Research. 2016;22(3):665-675.
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- Voronkov A, Holsworth DD, Waaler J, et al. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor. Journal of Medicinal Chemistry. 2013;56(7):3012-3023.
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A Comparative Guide to Deconvoluting On-Target and Off-Target Effects of Novel Indazole-Based Compounds: A Case Study with 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Introduction: The Indazole Scaffold and the Challenge of Selectivity
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide spectrum of biological activities, from potent kinase inhibition in oncology to modulation of G protein-coupled receptors.[1] For instance, Pazopanib, a tyrosine kinase inhibitor, and Niraparib, a PARP inhibitor, highlight the therapeutic versatility of this structural motif.[1]
This guide focuses on a representative novel compound, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine , a molecule whose specific biological targets are not yet publicly characterized.[2][3][4] When presented with such a compound, the primary challenge for drug development professionals is twofold: to identify its principal therapeutic target (on-target effects) and to simultaneously characterize its interactions with other biomolecules (off-target effects). Undesired off-target interactions are a major cause of toxicity and clinical trial failure.[5][6]
This document provides a comprehensive, multi-pronged strategy for the holistic pharmacological profiling of novel indazole-containing molecules. We will compare and contrast several state-of-the-art experimental methodologies, explaining the causal logic behind their application in a tiered approach. This guide is designed for researchers, scientists, and drug development professionals seeking to build a robust selectivity profile for new chemical entities.
Strategic Workflow for Target Deconvolution and Off-Target Profiling
A logical, phased approach is critical to efficiently allocate resources and build a comprehensive understanding of a compound's biological activity. We propose a workflow that moves from broad, unbiased screening to specific, hypothesis-driven validation.
Caption: A tiered workflow for target identification and off-target profiling.
Part 1: Comparative Analysis of Primary Screening Methodologies
The initial phase aims to cast a wide net to identify potential biological targets and uncover unanticipated activities.
Broad Kinase Profiling
Rationale: Given that the human kinome contains over 500 members and many indazoles are kinase inhibitors, starting with a broad kinase panel is a data-driven first step.[7][8] This approach rapidly assesses the compound's activity against a large, well-characterized family of enzymes frequently implicated in disease and off-target toxicity.[8][9]
Comparison of Alternatives:
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Assays | Measures direct inhibition of purified kinase activity (e.g., ADP-Glo, TR-FRET).[9][10] | High throughput, sensitive, provides direct measure of enzyme inhibition (IC50/Ki). | Lacks cellular context (e.g., membrane permeability, intracellular ATP concentrations). |
| Cell-Based Assays | Measures inhibition of kinase activity within a cellular environment (e.g., phosphorylation of a substrate). | Physiologically more relevant, accounts for cell permeability and competition with endogenous ATP. | Lower throughput, potential for confounding factors from other cellular pathways. |
Data Presentation: Results are typically presented as percent inhibition at a fixed concentration (e.g., 1 µM) and visualized as a "kinome map" to highlight selectivity.
Hypothetical Data Table: Kinase Panel Screen of Compound X at 1 µM
| Kinase Target | Family | % Inhibition |
| PIM1 | Serine/Threonine | 98.5% |
| PIM2 | Serine/Threonine | 95.2% |
| PIM3 | Serine/Threonine | 89.7% |
| FLT3 | Tyrosine | 55.1% |
| CDK2 | Serine/Threonine | 25.4% |
| ... (500+ others) | ... | <10% |
This hypothetical data immediately suggests that our compound is a potent and selective inhibitor of the PIM kinase family, providing a strong hypothesis for its primary mechanism of action.
Phenotypic Screening
Rationale: This unbiased approach makes no assumptions about the compound's target.[11] By observing the overall effect of a compound on cells, it can reveal unexpected biological activity and potential toxicity that might be missed by target-based screens.[5][12]
Methodology: High-content imaging is a powerful tool for phenotypic screening. Cells are treated with the compound and then stained with multiple fluorescent dyes to visualize various cellular features (e.g., nuclear morphology, cytoskeletal structure, mitochondrial health). Automated microscopy and image analysis quantify these changes.
Data Presentation: The output is a multi-parameter "phenotypic fingerprint" that can be compared to a database of reference compounds (e.g., other kinase inhibitors, cytotoxic agents) to infer the mechanism of action.
Hypothetical Data Table: Phenotypic Profile of Compound X
| Cellular Feature | Change vs. Control | Correlation with Reference Profile |
| Cell Count | - 45% | Proliferation Inhibitors |
| Nuclear Size | + 20% | Cell Cycle Arrest (G2/M) |
| Mitochondrial Membrane Potential | - 5% | Low Cytotoxicity |
| Cytoskeletal Integrity | No significant change | N/A |
This profile is consistent with a compound that inhibits cell proliferation via cell cycle arrest, corroborating the kinase profiling data, as PIM kinases are involved in cell cycle progression. The minimal impact on mitochondrial potential suggests the anti-proliferative effect is not due to general cytotoxicity.
Part 2: Validating Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Rationale: A positive result in a biochemical or cell-based activity assay does not definitively prove direct binding to the target protein in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms target engagement in intact cells or tissues.[13][14][15] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation.[16]
Caption: General workflow for a CETSA experiment.
Data Presentation: The results are plotted as the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization.
Hypothetical Data Table: CETSA Melt Temperatures (Tagg) for PIM1
| Condition | Apparent Tagg (°C) | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | 52.1 °C | N/A |
| Compound X (10 µM) | 58.6 °C | + 6.5 °C |
A significant positive thermal shift provides strong evidence that this compound directly engages the PIM1 kinase inside the cell. This is a critical step in validating it as the primary target.
Part 3: Detailed Experimental Protocols
Trustworthy and reproducible data relies on meticulous experimental execution. The following are standardized protocols for the key validation assays.
Protocol 1: Broad Kinase Profiling (Biochemical)
This protocol is representative of a typical service offered by contract research organizations (CROs).[10][17]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions to be used in the assay.
-
Assay Plate Preparation: Use an acoustic liquid handler to dispense nanoliter volumes of the test compound, a positive control inhibitor, and DMSO (vehicle control) into a 384-well assay plate.
-
Kinase Reaction:
-
Add the specific kinase enzyme and its corresponding substrate to the wells.
-
Initiate the kinase reaction by adding an ATP solution (often at the Km concentration for each specific kinase to ensure sensitivity).[17]
-
Incubate the plate at room temperature for the specified reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based system like ADP-Glo.
-
The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for the test compound relative to the vehicle (0% inhibition) and positive (100% inhibition) controls.
-
For hits showing significant inhibition (>50%), perform follow-up dose-response experiments to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) using Western Blot
This protocol is adapted from established methodologies.[13][14][18]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to express PIM1, like K562) to ~80% confluency.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~10^7 cells/mL.
-
Treat the cell suspension with the test compound (e.g., 10 µM) or vehicle (DMSO) and incubate at 37°C for 1 hour.
-
-
Heat Treatment:
-
Aliquot the treated cell suspension into PCR tubes (e.g., 50 µL per tube).
-
Place the tubes in a thermal cycler with a temperature gradient. Heat for 3 minutes at a range of temperatures (e.g., 46°C to 64°C in 2°C increments).
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Normalize the total protein concentration of all samples.
-
Analyze the amount of soluble target protein (e.g., PIM1) in each sample by SDS-PAGE and Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the normalized band intensity against the corresponding temperature to generate a melting curve.
-
Determine the apparent melting temperature (Tagg) and calculate the thermal shift (ΔTagg).
-
Conclusion and Authoritative Grounding
The investigation of a novel compound like this compound requires a systematic, multi-faceted approach. By integrating broad screening methods like kinase profiling and phenotypic analysis with target validation techniques such as CETSA, researchers can build a comprehensive selectivity profile. This tiered strategy not only identifies the most probable on-target mechanism of action but also proactively uncovers potential off-target liabilities, which is crucial for mitigating risks in drug development.[19] This self-validating system, where results from orthogonal assays converge, provides the trustworthiness required for advancing a compound through the preclinical pipeline.
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth analysis of the critical factors influencing the reproducibility of experiments involving the novel research compound, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine. As a Senior Application Scientist, my objective is to go beyond a simple protocol and delve into the causality behind experimental choices, ensuring that every step is part of a self-validating system. We will explore a comparative synthesis, detailed characterization, and a hypothetical biological assay, benchmarking against a well-established analogue, 7-bromo-4-chloro-1H-indazol-3-amine, a known intermediate in the synthesis of the HIV-1 capsid inhibitor, Lenacapavir[1][2][3].
The indazole core is a privileged scaffold in medicinal chemistry, featured in numerous therapeutic agents due to its versatile biological activities[4][5][6][7]. The subject of this guide, this compound, is a functionalized indazole derivative. The tetrahydro-2H-pyran (THP) group is a common protecting group for N-H bonds, enhancing stability and modifying solubility. Understanding the synthesis and handling of this specific molecule is crucial for any downstream biological application.
Comparative Synthesis: Establishing a Reproducible Starting Point
The reproducibility of any biological experiment begins with the purity and structural integrity of the starting materials. Here, we propose a common and reliable synthetic route for this compound and compare the critical parameters with the synthesis of a known indazole derivative.
Proposed Synthesis of this compound
A plausible and frequently employed method for the synthesis of N-protected aminoindazoles involves a few key steps, starting from a commercially available nitro-indazole.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Protection of the Indazole Nitrogen
-
To a solution of 4-nitro-1H-indazole (1.0 eq) in ethyl acetate, add 3,4-dihydropyran (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole.
Step 2: Reduction of the Nitro Group
-
Dissolve the purified 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole (1.0 eq) in ethanol.
-
Add 10% Palladium on carbon (Pd/C) (0.1 eq).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
Alternative Compound for Comparison: 7-Bromo-4-chloro-1H-indazol-3-amine
For a meaningful comparison in reproducibility, we will consider the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for which practical, large-scale syntheses have been published[1][2][3]. A common route involves the reaction of a substituted benzonitrile with hydrazine[1].
Caption: Synthetic workflow for the comparator, 7-Bromo-4-chloro-1H-indazol-3-amine.
Data Presentation: Synthesis Comparison and Reproducibility Metrics
| Parameter | This compound (Proposed) | 7-Bromo-4-chloro-1H-indazol-3-amine (Published[1]) | Key Considerations for Reproducibility |
| Starting Material | 4-Nitro-1H-indazole | 2-Bromo-5-chloro-2-fluorobenzonitrile | Purity of starting materials is paramount. Impurities can lead to side reactions and lower yields. |
| Number of Steps | 2 | 1 | Fewer steps generally lead to higher overall yields and less variability. |
| Typical Yield | 70-85% (Estimated) | 38-45% (Overall isolated yield)[1][2][3] | Yields should be consistently reported and are a primary indicator of reproducibility. |
| Purification Method | Column Chromatography | Recrystallization | The choice of purification method significantly impacts final purity. Recrystallization is often more scalable and can be more reproducible than chromatography. |
| Purity | >95% (Target)[8] | 96-98 A% (GCMS)[1] | Purity must be confirmed by multiple analytical methods. |
Trustworthiness: The Role of Analytical Characterization in Self-Validating Protocols
To ensure the identity and purity of the synthesized compounds, a comprehensive suite of analytical techniques is non-negotiable. This is a critical checkpoint for the trustworthiness of any subsequent experimental data.
Mandatory Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies any organic impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and can be used to quantify it.
For this compound, with a molecular formula of C12H15N3O and a molecular weight of 217.27 g/mol , the expected analytical data would be a key part of the validation[9][10].
Hypothetical Application: A Kinase Inhibition Assay
Indazole derivatives are frequently investigated as kinase inhibitors[11]. To assess the functional reproducibility of our synthesized compounds, we can propose a hypothetical in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Assay
-
Compound Preparation: Prepare stock solutions of this compound and 7-bromo-4-chloro-1H-indazol-3-amine in 100% DMSO. Create a dilution series for IC50 determination.
-
Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate, and ATP in a reaction buffer.
-
Inhibition: Add the serially diluted compounds to the wells and incubate for a predetermined time at a controlled temperature.
-
Detection: Use a luminescent or fluorescent-based assay to measure the amount of phosphorylated substrate, which is inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a comparative in vitro kinase inhibition assay.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Protecting Group: The THP group in this compound is chosen for its stability under reductive conditions and its relative ease of removal if necessary. However, its presence introduces a chiral center, which could lead to diastereomers if not handled carefully, a potential source of irreproducibility.
-
Solvent Selection: The choice of solvents in both the synthesis and the biological assay is critical. For instance, using 2-MeTHF in the synthesis of the comparator is a greener alternative to other ethereal solvents and can influence reaction kinetics and impurity profiles[1]. In the kinase assay, the final concentration of DMSO must be kept constant across all wells to avoid artifacts.
-
Catalyst Loading: In the hydrogenation step, the amount and activity of the Pd/C catalyst can significantly impact the reaction time and completeness. Using the same batch of catalyst for a series of experiments is recommended to ensure reproducibility.
Authoritative Grounding & Comprehensive References
The methodologies and claims presented in this guide are grounded in established chemical principles and supported by the broader literature on indazole synthesis and medicinal chemistry. The indazole scaffold is a cornerstone of many modern therapeutic agents, and a deep understanding of its chemistry is essential for any researcher in this field[4][6][7].
Conclusion
Reproducibility in experiments involving novel compounds like this compound is not a matter of chance but a result of meticulous planning and execution. By focusing on the integrity of the starting materials through robust synthesis and characterization, and by carefully controlling variables in downstream applications, researchers can ensure the validity and reliability of their findings. This guide provides a framework for establishing such a reproducible workflow, emphasizing the importance of a comparative and analytical mindset.
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A Head-to-Head Comparison of Synthetic Routes to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine: A Guide for Medicinal Chemists
Introduction
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine is a key building block in contemporary drug discovery, notably as a crucial intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain cancers. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides a head-to-head comparison of three distinct synthetic strategies for the preparation of this important intermediate. Each route is analyzed for its advantages and disadvantages, supported by detailed experimental protocols and a comparative analysis of key metrics such as yield, scalability, and safety.
Retrosynthetic Analysis: Three Competing Pathways
The synthesis of this compound can be approached from several angles. Here, we dissect three logical and experimentally validated routes:
-
Route A: Late-Stage THP Protection: This convergent approach involves the initial synthesis of the 4-amino-1H-indazole core, followed by the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group in the final step.
-
Route B: Early-Stage THP Protection: In contrast to Route A, this linear strategy prioritizes the early protection of the indazole nitrogen of a nitro-substituted precursor, followed by the reduction of the nitro group to the desired amine.
-
Route C: C-N Cross-Coupling: This modern approach utilizes a palladium-catalyzed Buchwald-Hartwig amination to directly install the amino group onto a pre-functionalized and protected indazole scaffold.
Route A: Late-Stage THP Protection
This strategy is perhaps the most intuitive, focusing on constructing the core aminobenzimidazole skeleton before introducing the acid-labile THP protecting group.
Workflow Diagram
Caption: Synthetic workflow for Route A.
In-Depth Analysis
Step 1: Reduction of 4-Nitro-1H-indazole. The initial step involves the reduction of the commercially available 4-nitro-1H-indazole to 4-amino-1H-indazole. Several methods are effective for this transformation, each with its own set of considerations:
-
Catalytic Hydrogenation: This is often the cleanest method, utilizing catalysts such as palladium on carbon (Pd/C) with hydrogen gas or a hydrogen source like hydrazine hydrate.[1] It typically affords high yields and purity, with water or volatile organic solvents as the only byproducts. However, the use of hydrogen gas requires specialized equipment and careful handling, and palladium catalysts can be expensive.
-
Metal-Mediated Reduction: Reagents like tin(II) chloride (SnCl2) in an alcoholic solvent, or zinc (Zn) or iron (Fe) powder in acidic media, are cost-effective and operationally simple alternatives.[1][2] These reactions are generally robust but can lead to the formation of metallic byproducts that require thorough removal during workup, potentially complicating purification.
Step 2: THP Protection of 4-Amino-1H-indazole. The final step is the protection of the indazole nitrogen with 3,4-dihydro-2H-pyran (DHP). This reaction is typically acid-catalyzed. A notable green chemistry approach utilizes an aqueous medium with a surfactant like Tween 20 to facilitate the reaction, avoiding the use of volatile organic solvents.[3] This method is mild and efficient, providing the target molecule in good yield.
Experimental Protocols
Protocol A1: Reduction of 4-Nitro-1H-indazole via Catalytic Hydrogenation
-
To a solution of 4-nitro-1H-indazole (1.0 eq) in methanol, add 10% Pd/C (5-10 mol%).
-
The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-1H-indazole.
Protocol A2: THP Protection of 4-Amino-1H-indazole
-
To a suspension of 4-amino-1H-indazole (1.0 eq) in water containing Tween 20 (2% w/w), add 3,4-dihydro-2H-pyran (1.2 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to afford this compound.
Route B: Early-Stage THP Protection
This linear approach involves the protection of the indazole nitrogen at an early stage, followed by the crucial nitro group reduction.
Workflow Diagram
Caption: Synthetic workflow for Route B.
In-Depth Analysis
Step 1: THP Protection of 4-Nitro-1H-indazole. The synthesis commences with the protection of 4-nitro-1H-indazole using DHP. This intermediate, 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole, is commercially available, indicating that its synthesis is well-established.[4] The reaction conditions are similar to those described in Route A for the protection of 4-amino-1H-indazole, typically involving an acid catalyst.
Step 2: Reduction of 1-(Tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole. The final step is the reduction of the nitro group. The same methodologies as in Route A (catalytic hydrogenation or metal-mediated reduction) are applicable here. The presence of the bulky THP group is unlikely to significantly hinder the reduction of the nitro group, although optimization of reaction conditions may be required.
Experimental Protocols
Protocol B1: THP Protection of 4-Nitro-1H-indazole
-
To a solution of 4-nitro-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane or THF, add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution), extract with an organic solvent, dry, and concentrate to yield 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole.
Protocol B2: Reduction of 1-(Tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole
-
To a solution of 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Heat the reaction mixture at reflux for 2-3 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Route C: C-N Cross-Coupling via Buchwald-Hartwig Amination
This modern synthetic route leverages the power of palladium-catalyzed cross-coupling to form the C4-N bond directly.
Workflow Diagram
Caption: Synthetic workflow for Route C.
In-Depth Analysis
Step 1: Synthesis of 4-Chloro-1H-indazole. The starting material for this route is a 4-halo-1H-indazole. 4-Chloro-1H-indazole can be synthesized from the readily available 2-methyl-3-chloroaniline in a two-step, one-pot procedure involving acetylation followed by diazotization and cyclization.[2][5]
Step 2: THP Protection of 4-Chloro-1H-indazole. Similar to the previous routes, the indazole nitrogen is protected with a THP group using standard acid-catalyzed conditions.
Step 3: Buchwald-Hartwig Amination. The key step in this route is the palladium-catalyzed amination of 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[6] This reaction typically employs a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs2CO3 or NaOtBu). An ammonia equivalent, such as benzophenone imine followed by hydrolysis, or L-valine as an ammonia surrogate, can be used to introduce the primary amino group. The choice of ligand and base is crucial for achieving high yields and requires careful optimization.
Experimental Protocols
Protocol C1: Synthesis of 4-Chloro-1H-indazole
-
To a cooled (0 °C) solution of 2-methyl-3-chloroaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform, slowly add acetic anhydride (3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Heat the mixture to 60 °C and add isoamyl nitrite (2.0 eq). Stir overnight at this temperature.
-
After cooling, add water and THF, followed by lithium hydroxide at 0 °C. Stir for 3 hours.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield 4-chloro-1H-indazole.
Protocol C2: THP Protection of 4-Chloro-1H-indazole
-
Follow a similar procedure to Protocol B1, using 4-chloro-1H-indazole as the starting material.
Protocol C3: Buchwald-Hartwig Amination
-
To a dry Schlenk tube under an inert atmosphere, add 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5-2.0 eq).
-
Add an ammonia surrogate, such as benzophenone imine (1.1-1.5 eq), and an anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired 4-amino-1H-indazole derivative.
Head-to-Head Comparison
| Feature | Route A: Late-Stage THP Protection | Route B: Early-Stage THP Protection | Route C: C-N Cross-Coupling |
| Overall Strategy | Convergent | Linear | Convergent |
| Number of Steps | 2 (from 4-nitro-1H-indazole) | 2 (from 4-nitro-1H-indazole) | 3 (from 2-methyl-3-chloroaniline) |
| Key Transformation | Nitro reduction, then protection | Protection, then nitro reduction | Buchwald-Hartwig amination |
| Starting Materials | Commercially available | Commercially available | Commercially available |
| Potential Yields | Generally high | Generally high | Moderate to high, highly dependent on optimization |
| Scalability | Good, especially with catalytic hydrogenation | Good | Moderate, catalyst cost and removal can be a factor |
| Purification | Generally straightforward | Generally straightforward | Can be challenging due to catalyst and ligand residues |
| Safety Concerns | Use of H2 gas (catalytic hydrogenation), handling of metallic reductants | Handling of metallic reductants | Handling of pyrophoric bases (e.g., NaOtBu) and expensive, air-sensitive catalysts/ligands |
| Cost-Effectiveness | Potentially very cost-effective, especially with cheaper reductants | Similar to Route A | Can be more expensive due to palladium catalyst and specialized ligands |
| Green Chemistry | Aqueous THP protection is a plus; metal waste from some reduction methods is a minus | Use of organic solvents for protection is less green | Use of precious metal catalyst and organic solvents |
Conclusion and Recommendations
For laboratory-scale synthesis and initial drug discovery efforts, Route A (Late-Stage THP Protection) and Route B (Early-Stage THP Protection) offer reliable and high-yielding pathways to this compound. The choice between them may depend on the specific experimental capabilities and the desired point at which to introduce the protecting group. The aqueous THP protection in Route A is a particularly attractive feature from a green chemistry perspective.
Route C (Buchwald-Hartwig Amination) represents a more modern and potentially more versatile approach, especially if a variety of amines were to be introduced at the C4 position. However, for the synthesis of the parent amine, the additional steps and the need for careful optimization of the cross-coupling reaction may make it less efficient for large-scale production compared to the more classical nitro-reduction routes. The cost and removal of the palladium catalyst are also significant considerations for industrial applications.
Ultimately, the optimal synthetic route will depend on the specific requirements of the research or production campaign, including scale, cost, available equipment, and desired purity of the final product.
References
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- Kar, G. K. (2016). Response to "How do you do reduction of aromatic nitro or nitroimidazole?".
- Wikipedia.
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A Senior Application Scientist's Guide to Comparative Analysis of Metabolic Stability in Human Liver Microsomes
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical development. Among the various in vitro tools available, human liver microsomes (HLMs) remain a cost-effective and high-throughput option for assessing metabolic stability.[1][2] This guide provides an in-depth comparative analysis of metabolic stability assays using HLMs, focusing on the critical parameters, protocol validation, and data interpretation to ensure scientifically sound and reproducible results.
The liver is the primary site of drug metabolism, and HLMs are vesicles of the hepatocyte endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[3][4] These assays measure the rate of disappearance of a test compound over time, which is used to calculate its intrinsic clearance (CLint).[5][6] A compound's metabolic stability directly influences its bioavailability and half-life, making this an essential early assessment in drug discovery.[3][7]
Principles of Microsomal Stability Assays
The fundamental principle of a microsomal stability assay is to incubate a test compound with HLMs in the presence of necessary cofactors and monitor the depletion of the parent compound over a specific time course. The data generated allows for the calculation of key metabolic parameters:
-
Half-life (t½): The time it takes for the concentration of the compound to be reduced by half. A longer half-life generally indicates greater metabolic stability.[8]
-
Intrinsic Clearance (CLint): The volume of the liver that is cleared of the drug per unit of time, independent of blood flow. A lower CLint value suggests slower metabolism and potentially lower in vivo clearance.[8]
These parameters are critical for predicting a drug's pharmacokinetic profile and for making informed decisions on which candidates to advance.[9]
Critical Experimental Parameters and Their Impact
The reliability of a microsomal stability assay is contingent upon meticulous control of several experimental variables. Understanding the causality behind these choices is paramount for generating high-quality data.
Human Liver Microsomes: Sourcing and Handling
The quality of the HLMs is the foundation of the assay. Pooled microsomes from multiple donors are often used to average out inter-individual variability in enzyme expression and activity.[4]
-
Source and Quality Control: It is crucial to source HLMs from reputable suppliers who provide detailed characterization of the enzyme activities (e.g., specific CYP activities). Inconsistent batches can introduce significant variability.[10]
-
Cryopreservation and Storage: Cryopreserved HLMs are convenient, but improper handling can compromise enzyme activity.[11][12] Vials should be thawed rapidly in a 37°C water bath immediately before use and kept on ice to prevent degradation.[13][14] Repeated freeze-thaw cycles must be avoided as they can drastically reduce P450 enzyme activity.[14]
Incubation Conditions: The Reaction Milieu
The incubation medium is designed to mimic the physiological environment of the endoplasmic reticulum.
-
Buffer and pH: A phosphate buffer with a pH of 7.4 is standard, as it reflects the physiological pH of the liver.[13][15]
-
Cofactors: The primary cofactor for CYP-mediated metabolism is NADPH.[1] An NADPH-regenerating system, consisting of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH), is typically used to ensure a sustained supply of NADPH throughout the incubation period.[15] For studying Phase II metabolism, cofactors like UDPGA can be included.[7]
-
Microsomal Protein Concentration: A typical concentration is 0.5 mg/mL.[5] Higher concentrations can lead to excessive non-specific binding, while lower concentrations may not provide sufficient enzyme activity to observe metabolism of stable compounds.[16]
-
Test Compound Concentration: A low substrate concentration (e.g., 1 µM) is generally used to ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), which is a key assumption for calculating CLint.[13]
Organic Solvent Concentration
Test compounds are often dissolved in organic solvents like DMSO or acetonitrile. It is critical to keep the final concentration of the organic solvent in the incubation low (typically <0.5% for DMSO and <1% for acetonitrile) as higher concentrations can inhibit enzyme activity and lead to artificially inflated stability results.[13]
Comparative Analysis of Methodologies
While the basic principle remains the same, variations in the experimental protocol can significantly impact the outcome. Below is a comparison of common approaches.
Standard vs. High-Throughput Screening
-
Standard Assays: These typically involve a full time course with multiple sampling points (e.g., 0, 5, 15, 30, 45, 60 minutes) and are used for detailed characterization of a compound's metabolic profile.[5]
-
High-Throughput Screening (HTS) Assays: In early drug discovery, a single time point assay (e.g., 30 minutes) may be used to rank-order a large number of compounds based on their percent remaining.[17] While less detailed, this approach is valuable for prioritizing compounds for further investigation.
Inclusion of Positive Controls
The use of well-characterized compounds as positive controls is a self-validating mechanism within the assay. These controls confirm that the microsomal enzymes are active and the assay is performing as expected.[1]
-
High-Clearance Control (e.g., Verapamil, Dextromethorphan): Demonstrates rapid metabolism and confirms the activity of the enzyme system.[1][13]
-
Low-Clearance Control (e.g., Warfarin): Ensures that the assay can accurately identify stable compounds and that there are no non-specific degradation issues.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standard microsomal stability assay.
1. Reagent Preparation:
- Prepare a 100 mM potassium phosphate buffer (pH 7.4).[15]
- Prepare stock solutions of the test compound and positive controls (e.g., 10 mM in DMSO).
- Prepare an NADPH-regenerating system solution containing NADP+, G6P, and G6PDH in phosphate buffer.[15]
- Prepare the stop solution (e.g., cold acetonitrile with an internal standard for LC-MS/MS analysis).[1]
2. Incubation Setup:
- In a 96-well plate, add the phosphate buffer, HLM solution (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).
- Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
3. Initiation of Reaction:
- Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.
4. Time Course Sampling:
- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a separate plate containing the cold stop solution. The 0-minute time point is taken immediately after the addition of the NADPH-regenerating system.
5. Sample Processing:
- After the final time point, centrifuge the plate to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis.
6. Analytical Method:
- Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[1]
Data Analysis and Interpretation
The data from the LC-MS/MS analysis is used to calculate the metabolic stability parameters.
-
Plotting the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.[1]
-
Determining the Rate of Elimination (k): The slope of the linear regression line of this plot is the rate constant of elimination (k).
-
Calculating Half-Life (t½): t½ = 0.693 / k
-
Calculating Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
The results are then used to classify compounds as having low, medium, or high clearance. This classification helps in predicting their in vivo behavior and potential for oral bioavailability.[6]
Data Presentation
Table 1: Comparative Metabolic Stability of Test Compounds in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Clearance Category |
| Verapamil (High-Clearance Control) | 8.5 | 163.1 | High |
| Warfarin (Low-Clearance Control) | > 60 | < 11.6 | Low |
| Test Compound A | 25.2 | 55.0 | Medium |
| Test Compound B | > 60 | < 11.6 | Low |
| Test Compound C | 12.1 | 114.5 | High |
Visualization of Experimental Workflow
Caption: Experimental workflow for the human liver microsomal stability assay.
Trustworthiness and Self-Validation
A robust microsomal stability assay incorporates several self-validating systems:
-
Negative Controls: Incubations without the NADPH-regenerating system are essential to ensure that the disappearance of the compound is due to enzymatic metabolism and not chemical instability or non-specific binding.[15]
-
Internal Standards: The use of an internal standard in the analytical method corrects for variations in sample processing and instrument response, ensuring accurate quantification.
-
Reproducibility: Running replicates (typically in triplicate) for each time point provides a measure of the assay's precision.[5]
Challenges and Troubleshooting
While a powerful tool, microsomal stability assays are not without their challenges.
-
Poor In Vitro-In Vivo Correlation (IVIVC): Discrepancies between in vitro clearance and in vivo observations can arise from factors not accounted for in the microsomal assay, such as the involvement of non-CYP enzymes, transporter effects, or extrahepatic metabolism.[18]
-
Slowly Metabolized Compounds: For compounds with very low clearance, extending the incubation time or increasing the microsomal protein concentration may be necessary to observe significant turnover.[16][19]
-
Analytical Interferences: Poor chromatographic resolution or matrix effects can interfere with the accurate quantification of the test compound. Method development and validation are crucial to mitigate these issues.
Conclusion
The human liver microsomal stability assay is an indispensable tool in modern drug discovery. By understanding the underlying principles, carefully controlling experimental parameters, and incorporating robust validation measures, researchers can generate high-quality, reproducible data. This information is critical for guiding medicinal chemistry efforts, selecting promising drug candidates, and ultimately, contributing to the development of safer and more effective medicines.
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- 18. Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we utilize. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine (CAS No. 1053655-57-4), a heterocyclic amine compound common in drug development and chemical synthesis. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of you, your colleagues, and the environment.
Part 1: Hazard Profile and Risk Assessment
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge forms the logical basis for the disposal protocols that follow. This compound is a solid organic compound whose primary acute hazard is oral toxicity.[1]
Table 1: GHS Hazard Profile
| Hazard Classification | GHS Code | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. | [1] |
Note: Related indazole-amine structures may also present skin (H315), eye (H319), and respiratory (H335) irritation hazards.[2][3] It is prudent to handle this compound with precautions against these potential risks.
The causality is clear: because the compound is harmful if swallowed, it must never be disposed of via the sanitary sewer system (i.e., down the sink).[4][5] Such actions risk contaminating waterways and interfering with wastewater treatment processes. Furthermore, as an amine, this compound is basic and can react exothermically with acids. Therefore, proper segregation from acidic waste streams is a critical safety measure to prevent dangerous reactions within the waste container.[6]
Part 2: Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the chemical waste, from the point of generation to its final collection by trained professionals.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing standard laboratory PPE. The rationale is to prevent accidental exposure via ingestion, inhalation, or skin contact.
-
Safety Goggles: To protect from potential dust particles.
-
Gloves: Nitrile or other chemically resistant gloves are mandatory. Inspect gloves before use and use proper removal technique to avoid skin contact.[7]
-
Lab Coat: To protect skin and clothing.
Step 2: Waste Characterization and Segregation
Properly categorizing the waste is the foundation of safe disposal.
-
Identify as Hazardous Waste: Unless explicitly confirmed by your institution's safety office to be non-hazardous, all chemical waste must be treated as hazardous.[5]
-
Waste Stream: Designate this compound as Solid, Non-Halogenated Organic Waste .
-
Segregation: Store the waste container separately from incompatible materials, particularly acids and strong oxidizing agents.[6][8] This can be achieved through physical distance or the use of secondary containment bins.
Step 3: Waste Accumulation and Containment
The integrity of the waste container is essential for preventing leaks and ensuring safe transport.
-
Container Selection: Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or the original glass bottle) that has a secure, screw-top lid.[6][9] The container must be in good condition, free from cracks or residue on the outside.[9]
-
Labeling: The container must be labeled with a "HAZARDOUS WASTE" tag as soon as the first particle of waste is added.[5][6] The label must clearly state:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". List all components if it is a mixture.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date the container was first used and the date it became full.
-
-
Storage Location: Keep the sealed container in a designated and marked Satellite Accumulation Area (SAA), such as a labeled section of a fume hood or a secondary containment tray on a workbench.[6] The container must remain closed at all times except when adding waste.[5][9]
Step 4: Management of Empty Containers
The original product container is not "empty" in a regulatory sense until it has been properly decontaminated.
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: Crucially, the solvent rinsate from this process is now considered hazardous waste. It must be collected and added to the appropriate liquid hazardous waste stream (e.g., "Non-Halogenated Organic Solvent Waste").
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as regular solid waste (e.g., glass recycling). Deface or remove the original chemical label before doing so.[5]
Step 5: Spill Management
Accidental spills must be managed immediately and the cleanup materials disposed of as hazardous waste.
-
Alert Personnel: Notify others in the area.
-
Contain Spill: If safe to do so, prevent the spread of the solid material.
-
Clean Up: Use a dry cleanup method. Gently sweep or scoop the material into a designated waste container. Avoid generating dust.[2] Use an inert absorbent material if necessary.
-
Dispose of Debris: All cleanup materials (wipes, absorbent pads, contaminated PPE) must be placed in the solid hazardous waste container along with the spilled chemical.[5]
Step 6: Arranging for Final Disposal
Laboratory personnel are responsible for accumulation, not transportation or final disposal.
-
Monitor Volume: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5]
-
Request Pickup: Once the waste container is full, or before it has been in storage for an excessive period (typically less than one year), submit a hazardous waste collection request to your institution's Environmental Health & Safety (EHS) department or equivalent office.[6][10] They are the only personnel authorized to transport and manage the final disposal process.
Part 3: Visualization of the Disposal Workflow
To ensure clarity, the following diagram illustrates the decision-making and procedural flow for proper disposal.
Caption: Disposal workflow for this compound.
By internalizing and consistently applying these procedures, you contribute to a culture of safety and responsibility. This protocol not only ensures compliance with regulations set forth by bodies like the EPA but also represents best practices in chemical stewardship, protecting yourself, your colleagues, and the integrity of your research environment.
References
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid Safety Data Sheet. CymitQuimica.
- 1H-INDAZOL-4-AMINE - Safety Data Sheet. ChemicalBook.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. TCI Chemicals.
- Safety Data Sheet. Enamine.
- This compound. Sigma-Aldrich.
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- Chemical Waste Guidelines. University of Minnesota Health, Safety & Risk Management.
Sources
- 1. This compound | 1053655-57-4 [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. epa.gov [epa.gov]
Navigating the Safe Handling of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine is pivotal. This indazole derivative, with its significant potential in medicinal chemistry, demands a commensurate level of respect and caution in its handling.[1][2][3] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
Before any handling, a thorough understanding of the inherent risks is paramount. This compound is a solid substance with a defined set of hazards that dictate our approach to personal protective equipment (PPE) and handling procedures.[4]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[4][5][6] |
| Acute Toxicity (Inhalation) | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled[5] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[5][6] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[5][6] |
This table summarizes the primary hazards associated with this compound, providing a quick reference for laboratory personnel.
The presence of an aromatic amine functional group warrants heightened caution, as compounds in this class can have broader toxicological implications.[7]
Core Directive: A Multi-Layered Approach to Personal Protective Equipment
The selection of PPE is not a one-size-fits-all solution; it is a dynamic process that adapts to the specific experimental context. The following provides a detailed breakdown of the necessary protective measures.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, appropriate engineering controls must be in place.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood. This is critical to mitigate the risk of inhaling the powdered form of the compound, which is known to be harmful.[5][8]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. In the event of accidental exposure, immediate irrigation is crucial.[8]
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. achmem.com [achmem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

